1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Description
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Properties
IUPAC Name |
1-cyclopentyl-2,5-dimethylpyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-7-11(8-14)10(2)13(9)12-5-3-4-6-12/h7-8,12H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJZOGKWLNXARJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2CCCC2)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390073 | |
| Record name | 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326916-19-2 | |
| Record name | 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Executive Summary
1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a key heterocyclic building block, recognized for its role as a crucial intermediate in the synthesis of complex pharmaceutical agents, notably in the development of advanced kinase inhibitors for therapeutic applications.[1] This guide provides a comprehensive, technically-grounded elucidation of a robust and efficient two-step synthetic pathway for this target molecule. The synthesis leverages two cornerstone reactions of heterocyclic chemistry: the Paal-Knorr pyrrole synthesis and the Vilsmeier-Haack formylation. By detailing the mechanistic underpinnings, providing field-proven experimental protocols, and presenting quantitative data, this document serves as an essential resource for researchers, chemists, and professionals in drug development engaged in the synthesis of functionalized pyrrole scaffolds.
Strategic Overview: A Two-Step Synthetic Approach
The synthesis of this compound is most logically and efficiently achieved through a two-step sequence. This strategy is predicated on first constructing the core N-substituted pyrrole ring, followed by the regioselective introduction of the carbaldehyde functional group.
-
Step 1: Paal-Knorr Pyrrole Synthesis: Formation of the intermediate, 1-cyclopentyl-2,5-dimethyl-1H-pyrrole, via the condensation of 2,5-hexanedione and cyclopentylamine.
-
Step 2: Vilsmeier-Haack Formylation: Introduction of a formyl group at the C3 position of the pyrrole ring to yield the final target molecule.
This pathway is selected for its high efficiency, use of readily available starting materials, and reliable, scalable reaction conditions.
Retrosynthetic Analysis
The logical disconnection of the target molecule reveals the strategic selection of the Vilsmeier-Haack and Paal-Knorr reactions as the foundational transformations. The formyl group is retrosynthetically cleaved, pointing to a Vilsmeier-Haack reaction on the corresponding pyrrole. Subsequently, the pyrrole ring itself is deconstructed via the Paal-Knorr disconnection, identifying a 1,4-dicarbonyl and a primary amine as the precursors.
Caption: Mechanistic flow of the Paal-Knorr pyrrole synthesis.
Detailed Experimental Protocol
Objective: To synthesize 1-cyclopentyl-2,5-dimethyl-1H-pyrrole.
Materials:
-
2,5-Hexanedione (Acetonylacetone)
-
Cyclopentylamine
-
Glacial Acetic Acid
-
Toluene
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-hexanedione (1.0 eq), cyclopentylamine (1.1 eq), and glacial acetic acid (0.5 eq).
-
Add toluene as the solvent (approx. 2 M concentration with respect to the diketone).
-
Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 3-4 hours. [2]Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is purified by vacuum distillation to yield the pure 1-cyclopentyl-2,5-dimethyl-1H-pyrrole as a colorless to pale yellow oil.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material 1 | 2,5-Hexanedione | [3] |
| Starting Material 2 | Cyclopentylamine | - |
| Catalyst | Glacial Acetic Acid | [4] |
| Solvent | Toluene | [2] |
| Reaction Temperature | 110-120 °C (Reflux) | [2] |
| Typical Yield | 85-95% | [5] |
Step 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. [6][7]It employs a formylating agent, the Vilsmeier reagent, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃).
Mechanistic Insight
The reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from the reaction of DMF and POCl₃. [8]The electron-rich 1-cyclopentyl-2,5-dimethyl-1H-pyrrole then acts as a nucleophile, attacking the Vilsmeier reagent. The positions C2 and C5 are sterically hindered and electronically activated by the methyl groups, directing the electrophilic substitution to the C3 (or C4) position. This attack forms a sigma complex, which subsequently rearomatizes by losing a proton. The resulting iminium salt is then hydrolyzed during aqueous workup to yield the final aldehyde product. [8][9]
Caption: Mechanistic flow of the Vilsmeier-Haack formylation.
Detailed Experimental Protocol
Objective: To synthesize this compound.
Materials:
-
1-Cyclopentyl-2,5-dimethyl-1H-pyrrole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus Oxychloride (POCl₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) [10]* Sodium Acetate Trihydrate
-
Ice
Procedure:
-
Caution: This reaction is exothermic and moisture-sensitive. Perform in a fume hood under an inert atmosphere (e.g., nitrogen or argon).
-
In a three-neck flask equipped with a dropping funnel, thermometer, and magnetic stirrer, cool N,N-dimethylformamide (DMF, 1.2 eq) to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Add a solution of 1-cyclopentyl-2,5-dimethyl-1H-pyrrole (1.0 eq) in a minimal amount of anhydrous DCM or DCE to the Vilsmeier reagent dropwise, maintaining the temperature below 10 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, then heat to 40-50 °C for 1-2 hours. Monitor completion by TLC.
-
Cool the reaction mixture back down in an ice bath. For the workup, slowly and cautiously add a pre-prepared, cold aqueous solution of sodium acetate trihydrate (approx. 4-5 eq in water) to hydrolyze the iminium salt and neutralize the acid. [10]8. Stir the resulting mixture vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to afford the pure this compound as a solid.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole | - |
| Reagent 1 | Phosphorus Oxychloride (POCl₃) | [8] |
| Reagent 2 | N,N-Dimethylformamide (DMF) | [8] |
| Solvent | Dichloromethane (DCM) | [10] |
| Reaction Temperature | 0 °C to 50 °C | [10] |
| Typical Yield | 70-85% | [2] |
| Product CAS Number | 326916-19-2 | [11] |
| Molecular Formula | C₁₂H₁₇NO | [11] |
| Molecular Weight | 191.27 g/mol | [11] |
Overall Synthesis Workflow
The complete synthesis is a streamlined process from commercially available precursors to the final functionalized pyrrole, involving two distinct reaction and purification stages.
Caption: Comprehensive workflow from starting materials to final product.
Conclusion
The described two-step synthesis provides a reliable, high-yield, and scalable pathway to this compound. By leveraging the Paal-Knorr condensation and Vilsmeier-Haack formylation, this guide offers a validated and mechanistically understood approach for producing a high-value intermediate essential for pharmaceutical research and development. The detailed protocols and process insights contained herein are designed to enable researchers to confidently and successfully replicate this synthesis in their own laboratory settings.
References
-
Wikipedia. Hexane-2,5-dione . Wikipedia. [Link]
-
Reaction Chemistry & Engineering. Continuous synthesis of 2,5-hexanedione through direct C–C coupling of acetone in a Hilbert fractal photo microreactor . Royal Society of Chemistry. [Link]
-
PrepChem.com. Preparation of 2,5-hexanedione . PrepChem.com. [Link]
- Google Patents. US3819714A - Process for preparing 2,5-hexanedione.
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis . Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. Pyrrole synthesis . Organic Chemistry Portal. [Link]
-
Chinese Chemical Letters. An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media . Elsevier. [Link]
-
MySkinRecipes. This compound . MySkinRecipes. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction . Chemistry Steps. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction . Organic Chemistry Portal. [Link]
-
International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION . IJPSR. [Link]
-
YouTube. VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3 . Jagriti Sharma. [Link]
-
Journal of the Chemical Society C: Organic. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles . Royal Society of Chemistry. [Link]
-
Molecules. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents . MDPI. [Link]
-
Syrris. One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu . Syrris. [Link]
-
ResearchGate. Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides | Request PDF . ResearchGate. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Understanding the Properties and Applications of 2-Fluoroethyl Bromide (CAS 762-49-2) . Ningbo Inno Pharmchem Co., Ltd. [Link]
-
Organic Syntheses. 2,5-dimethylpyrrole . Organic Syntheses. [Link]
-
ResearchGate. Synthetic approaches for pyrrole-3-carbaldehydes . ResearchGate. [Link]
-
ResearchGate. Synthesis of new 2, 5-dimethyl pyrrole derivatives and their application in unblended cigarette . ResearchGate. [Link]
-
ResearchGate. Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents | Download Table . ResearchGate. [Link]
-
Molecules. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Ene . MDPI. [Link]
-
ResearchGate. Synthesis of 2,5-dimethylsubstitutedphenyl/benzyl-1H-pyrrole-3/4-mono/dicarbaldehydes. Reagents and conditions: a acetic acid, reflux 110–120 °C, 30 min. b DMF, POCl3, 2–4 h . ResearchGate. [Link]
-
National Institutes of Health. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy . National Center for Biotechnology Information. [Link]
-
Organic Syntheses. Pyrrole-2-carboxaldehyde . Organic Syntheses. [Link]
-
National Institutes of Health. Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval) . National Center for Biotechnology Information. [Link]
-
National Institutes of Health. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities . National Center for Biotechnology Information. [Link]
-
Arkivoc. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives . Arkivoc. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Hexane-2,5-dione - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. re.public.polimi.it [re.public.polimi.it]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. scbt.com [scbt.com]
An In-depth Technical Guide to 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS Number: 326916-19-2)
For Researchers, Scientists, and Drug Development Professionals
Foreword
This guide provides a comprehensive technical overview of 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, a key heterocyclic building block in modern medicinal chemistry. As a Senior Application Scientist, my objective is to synthesize the available technical data with practical, field-proven insights into its synthesis, characterization, and potential applications. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to effectively utilize this versatile intermediate in their drug discovery and development endeavors.
Introduction and Significance
This compound, with the CAS number 326916-19-2, is a polysubstituted pyrrole derivative. The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The specific substitution pattern of this compound—a cyclopentyl group at the N-1 position, methyl groups at C-2 and C-5, and a carbaldehyde at C-3—renders it a valuable intermediate for the synthesis of complex molecular architectures.
Notably, this compound is frequently cited as a key starting material in the development of kinase inhibitors for cancer therapy[1]. The formyl group at the C-3 position is a versatile chemical handle, allowing for a variety of subsequent chemical transformations to build out the pharmacophore of a potential drug candidate. The N-cyclopentyl and C-2,5-dimethyl groups can influence the molecule's solubility, metabolic stability, and binding interactions with a target protein.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 326916-19-2 | [2][3] |
| Molecular Formula | C₁₂H₁₇NO | [2][3] |
| Molecular Weight | 191.27 g/mol | [2] |
| Appearance | Not specified (likely an oil or low-melting solid) | |
| Storage | 2-8°C, under inert atmosphere (e.g., argon) | [1] |
Retrosynthetic Analysis and Synthetic Strategy
The synthesis of this compound is most logically approached via a two-step sequence:
-
Formation of the Pyrrole Ring: Construction of the N-substituted 2,5-dimethylpyrrole core.
-
Formylation: Introduction of the carbaldehyde group at the C-3 position.
For the initial pyrrole synthesis, the Paal-Knorr synthesis is the most direct and widely employed method. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. In this case, 2,5-hexanedione and cyclopentylamine are the logical precursors.
For the subsequent formylation of the electron-rich pyrrole ring, the Vilsmeier-Haack reaction is the method of choice. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF), to introduce a formyl group onto an activated aromatic or heteroaromatic ring.
Experimental Protocols
Step 1: Synthesis of 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole
The Paal-Knorr synthesis is a robust and high-yielding method for the preparation of substituted pyrroles[4]. The reaction proceeds by the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under neutral or slightly acidic conditions.
Reaction Scheme:
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-hexanedione (1.0 equivalent) and cyclopentylamine (1.0-1.2 equivalents).
-
The reaction can often be performed neat (solvent-free) or in a suitable solvent such as ethanol or glacial acetic acid to facilitate mixing and heat transfer.
-
Heat the reaction mixture to reflux (typically 80-120 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If performed neat, dilute the mixture with a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic phase sequentially with water and brine to remove any unreacted amine and water-soluble byproducts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-cyclopentyl-2,5-dimethyl-1H-pyrrole.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Causality Behind Experimental Choices:
-
Excess Amine: A slight excess of the amine can be used to ensure complete consumption of the diketone.
-
Acid Catalyst: While the reaction can proceed without a catalyst, the addition of a catalytic amount of a weak acid like acetic acid can accelerate the rate of condensation.
-
Solvent Choice: The choice of solvent can influence the reaction rate and workup procedure. A solvent-free approach is often preferred for its environmental benefits and simplicity.
Step 2: Vilsmeier-Haack Formylation of 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole
The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich heterocycles like pyrroles[5][6][7]. The reaction proceeds via an electrophilic aromatic substitution mechanism.
Reaction Scheme:
Protocol:
-
In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (used as both reagent and solvent).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.0-1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is exothermic.
-
Stir the mixture at 0 °C for 30-60 minutes.
-
To this pre-formed Vilsmeier reagent, add a solution of 1-cyclopentyl-2,5-dimethyl-1H-pyrrole (1.0 equivalent) in a minimal amount of anhydrous DMF or a chlorinated solvent like dichloromethane (DCM) dropwise, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete as monitored by TLC.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring to hydrolyze the intermediate iminium salt.
-
Basify the aqueous mixture with a solution of sodium hydroxide or sodium carbonate to a pH of 8-9.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Vilsmeier reagent is sensitive to moisture, so anhydrous conditions are crucial for its successful formation and reaction.
-
Low Temperature: The initial formation of the Vilsmeier reagent and its subsequent reaction with the pyrrole are exothermic. Low temperatures are necessary to control the reaction rate and prevent the formation of side products.
-
Aqueous Workup: The hydrolysis of the intermediate iminium salt to the final aldehyde product is a critical step that occurs during the aqueous workup.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aldehyde proton (CHO) singlet around δ 9.5-10.0 ppm.- Pyrrole ring proton (C4-H) singlet around δ 6.0-6.5 ppm.- Quintet or multiplet for the N-cyclopentyl methine proton (CH) around δ 4.0-4.5 ppm.- Multiplets for the N-cyclopentyl methylene protons (CH₂) in the aliphatic region.- Two singlets for the C-2 and C-5 methyl protons (CH₃) around δ 2.2-2.5 ppm. |
| ¹³C NMR | - Aldehyde carbonyl carbon (C=O) signal around δ 180-190 ppm.- Pyrrole ring carbons (C2, C3, C4, C5) in the aromatic region (δ 110-140 ppm).- N-cyclopentyl methine carbon (CH) around δ 55-65 ppm.- N-cyclopentyl methylene carbons (CH₂) in the aliphatic region.- C-2 and C-5 methyl carbons (CH₃) around δ 10-15 ppm. |
| IR (Infrared) | - Strong C=O stretching vibration for the aldehyde at ~1660-1680 cm⁻¹.- C-H stretching vibrations for the aldehyde proton around 2720 and 2820 cm⁻¹.- C-H stretching vibrations for the aromatic and aliphatic protons.- C=C and C-N stretching vibrations characteristic of the pyrrole ring. |
| MS (Mass Spec) | - Molecular ion peak (M⁺) at m/z = 191. |
Applications in Drug Discovery
As previously mentioned, this compound is a valuable intermediate in the synthesis of kinase inhibitors. The aldehyde functionality can be readily converted into a variety of other functional groups, such as amines (via reductive amination), oximes, hydrazones, and can participate in condensation reactions to form larger heterocyclic systems.
While a specific drug synthesized from this exact starting material is not prominently documented in publicly available literature, its structural motifs are present in several known kinase inhibitors. For example, the pyrrolopyrimidine core, which can be constructed from pyrrole-3-carbaldehyde derivatives, is a common scaffold in many kinase inhibitors, including those targeting ITK (Interleukin-2-inducible T-cell kinase)[8]. The cyclopentyl group is also a common feature in kinase inhibitors, often occupying hydrophobic pockets in the ATP-binding site of the kinase.
The general strategy involves using the pyrrole-3-carbaldehyde as a scaffold to append other pharmacophoric elements that are crucial for kinase inhibition.
Conclusion
This compound is a strategically important building block for medicinal chemists. Its synthesis, achievable through a reliable two-step Paal-Knorr and Vilsmeier-Haack sequence, provides access to a versatile scaffold. The presence of multiple points for diversification allows for the exploration of a broad chemical space, particularly in the pursuit of novel kinase inhibitors. While detailed characterization data in the public domain is limited, the established reactivity of this compound class provides a solid foundation for its application in drug discovery programs.
References
- Google Patents. Pyrrolopyrimidine ITK inhibitors. US12297203B2.
-
Nanjing Nexus Chemical Co., Ltd. This compound, 326916-19-2. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
- Patil, P. G., et al. "REVIEW ARTICLE ON VILSMEIER-HAACK REACTION." World Journal of Pharmacy and Pharmaceutical Sciences, vol. 3, no. 9, 2014, pp. 434-451.
-
The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]
-
MySkinRecipes. This compound. [Link]
-
Organic Syntheses. "2,5-dimethylpyrrole." [Link]
-
El-Mekabaty, A., et al. "Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent." RSC Advances, vol. 13, no. 38, 2023, pp. 26865-26901. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
- Google Patents. Salts of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)
-
Organic Syntheses. "Pyrrole-2-carboxaldehyde." [Link]
-
Syrris. One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. [Link]
-
The Royal Society of Chemistry. Lawesson's Reagent-Promoted Deoxygenation of γ- Hydroxylactams or Succinimides for the Syntheses of Substituted Pyrroles - Supporting Information. [Link]
-
Google Patents. (12) United States Patent. [Link]
-
Hunan Hwatson Biotech Inc. This compound. [Link]
- Google Patents. Pyrrole compounds useful as kinase inhibitors. US20060173055A1.
-
ChemSynthesis. Pyrroles database - synthesis, physical properties. [Link]
- Google Patents. Pyrrolopyrimidine compounds and their uses. US8685980B2.
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
Ramini, A., et al. "Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy." Molecules, vol. 29, no. 4, 2024, p. 861. [Link]
-
NIST. 1H-Pyrrole, 2,5-dimethyl-. [Link]
-
ResearchGate. Preparation of 2,5-dimethyl-1-phenylpyrrole. [Link]
-
National Center for Biotechnology Information. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. [Link]
-
ResearchGate. ¹H NMR spectra of 1H‐pyrrole (1) in different solvents.. [Link]
-
NIST. 1H-Pyrrole, 2,5-dimethyl-. [Link]
-
NIST. 1H-Pyrrole, 2,5-dimethyl-. [Link]
- Google Patents. Preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.
Sources
- 1. This compound [myskinrecipes.com]
- 2. scbt.com [scbt.com]
- 3. This compound,326916-19-2 [rovathin.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. US12297203B2 - Pyrrolopyrimidine ITK inhibitors - Google Patents [patents.google.com]
Spectral Analysis of 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: A Technical Guide
This technical guide provides a detailed analysis of the predicted spectral data for the compound 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of spectroscopy with data from structurally analogous compounds to offer a robust interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This molecule is a key intermediate in the synthesis of various pharmaceutical compounds, making a thorough understanding of its spectral properties essential for its identification and characterization.
Molecular Structure and Spectroscopic Overview
This compound possesses a highly substituted pyrrole core, a five-membered aromatic heterocycle. The key structural features influencing its spectral properties are the N-cyclopentyl group, two methyl groups at positions 2 and 5, and a carbaldehyde (aldehyde) group at position 3. The interplay of these substituents dictates the electronic environment of each atom, resulting in a unique spectral fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for this compound are detailed below. Predictions are based on established chemical shift ranges for pyrrole derivatives and cyclopentyl systems.[1][2][3]
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the protons of the cyclopentyl ring, the methyl groups, the pyrrole ring, and the aldehyde.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Aldehyde-H | 9.7 - 9.8 | Singlet (s) | 1H | The deshielding effect of the carbonyl group and the aromatic pyrrole ring places this proton significantly downfield. |
| Pyrrole-H (C4) | 6.8 - 6.9 | Singlet (s) | 1H | This aromatic proton is a singlet as there are no adjacent protons to couple with. |
| Cyclopentyl-H (N-CH) | 4.8 - 5.2 | Multiplet (m) | 1H | The proton directly attached to the nitrogen is expected to be the most downfield of the cyclopentyl protons due to the inductive effect of the nitrogen. |
| Methyl-H (C2-CH₃) | 2.3 - 2.4 | Singlet (s) | 3H | These protons are singlets as there are no adjacent protons. |
| Methyl-H (C5-CH₃) | 2.2 - 2.3 | Singlet (s) | 3H | Slightly upfield compared to the C2-methyl due to the electronic effect of the adjacent aldehyde group. |
| Cyclopentyl-H (CH₂) | 1.6 - 2.1 | Multiplet (m) | 8H | The remaining eight protons of the cyclopentyl ring will appear as a complex multiplet. |
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Aldehyde (C=O) | 185 - 190 | The carbonyl carbon is highly deshielded and appears far downfield.[4] |
| Pyrrole (C2) | 138 - 142 | Quaternary carbon attached to a methyl group and adjacent to the nitrogen. |
| Pyrrole (C5) | 130 - 134 | Quaternary carbon attached to a methyl group. |
| Pyrrole (C3) | 128 - 132 | Quaternary carbon bearing the aldehyde group. |
| Pyrrole (C4) | 115 - 120 | The only CH carbon in the pyrrole ring. |
| Cyclopentyl (N-CH) | 55 - 60 | The carbon directly bonded to the nitrogen atom. |
| Cyclopentyl (CH₂) | 30 - 35 | The two carbons adjacent to the N-CH carbon. |
| Cyclopentyl (CH₂) | 24 - 28 | The two carbons beta to the N-CH carbon. |
| Methyl (C2-CH₃) | 13 - 15 | |
| Methyl (C5-CH₃) | 11 - 13 |
Structural and NMR Correlation Diagram:
Caption: Predicted ¹H and ¹³C NMR chemical shifts for key groups.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted key IR absorption bands for this compound are listed below. These predictions are based on characteristic frequencies for aldehydes and substituted pyrroles.[5][6]
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Notes |
| 2960 - 2850 | C-H stretch (aliphatic) | Medium-Strong | Corresponds to the C-H bonds in the cyclopentyl and methyl groups. |
| 2820 - 2720 | C-H stretch (aldehyde) | Medium (often two bands) | A characteristic pair of absorptions for the aldehydic C-H bond. |
| 1660 - 1680 | C=O stretch (aldehyde) | Strong | The strong absorption of the carbonyl group is a key diagnostic feature. Conjugation with the pyrrole ring lowers the frequency from a typical saturated aldehyde. |
| 1550 - 1450 | C=C stretch (pyrrole ring) | Medium-Strong | Aromatic ring stretching vibrations. |
| 1400 - 1300 | C-H bend (methyl) | Medium | |
| 1250 - 1150 | C-N stretch | Medium |
Experimental Workflow for IR Spectroscopy:
Caption: Generalized workflow for obtaining an IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₁₂H₁₇NO), the predicted mass spectral data are as follows:
| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Interpretation |
| 191 | [M]⁺ | Molecular ion peak. |
| 190 | [M-H]⁺ | Loss of a hydrogen atom, likely from the aldehyde or a methyl group. |
| 162 | [M-CHO]⁺ | Loss of the formyl radical, a common fragmentation for aldehydes. |
| 122 | [M-C₅H₉]⁺ | Loss of the cyclopentyl radical. |
| 69 | [C₅H₉]⁺ | Cyclopentyl cation. |
Fragmentation Pathway:
Caption: Predicted major fragmentation pathways in mass spectrometry.
Conclusion
The predicted spectral data for this compound provide a comprehensive framework for its analytical characterization. The combination of NMR, IR, and MS data offers a detailed picture of its molecular structure, functional groups, and fragmentation behavior. This guide serves as a valuable resource for researchers working with this compound, enabling its unambiguous identification and facilitating its use in further synthetic applications.
References
-
Organic Chemistry Research. Regular Article. Link
-
SpectraBase. 2,5-dimethyl-3-pyrrolecarboxaldehyde. Link
-
Organic Communications. Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. Link
-
ChemicalBook. Cyclopentyl chloride(930-28-9) 1H NMR spectrum. Link
-
ChemicalBook. 2,5-Dimethyl-1H-pyrrole(625-84-3) 1H NMR. Link
-
Sigma-Aldrich. 2,5-Dimethyl-1H-pyrrole-3-carbaldehyde AldrichCPR. Link
-
Supporting Information. Link
-
Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. 29.10 ¹³C NMR Spectroscopy. Link
-
Biosynth. 2,5-Dimethyl-1h-pyrrole-3-carbaldehyde. Link
-
NIST WebBook. Pyrrole. Link
-
Chemistry LibreTexts. 13.13: Uses of ¹³C NMR Spectroscopy. Link
-
ResearchGate. 1 H-NMR of 1,1-bis (3-nitrobenzoyloxy phenyl) cyclopentane (II). Link
-
Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. Link
-
RSC Publishing. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. Link
-
Canadian Science Publishing. Pyrrole chemistry. VI. Syntheses and electrophilic substitution reactions of some 3-substituted pyrroles. Link
-
Sigma-Aldrich. 1H-Pyrrole-3-carbaldehyde. Link
-
The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. Link
-
ResearchGate. 1 H NMR spectrum 1-pentafluorophenyl-1H-pyrrole-2-carbaldehyde (5). Link
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0031542). Link
-
J-STAGE. Part III. Formation of Substituted Pyrrole-2-aldehydes by Reaction of Aldoses wit. Link
-
YouTube. sample 13C NMR spectra of compounds with common functional groups. Link
-
Oregon State University. 13C NMR Chemical Shift. Link
-
NIST WebBook. 1H-Pyrrole-2-carboxaldehyde. Link
-
ChemicalBook. Methylcyclopentane(96-37-7) 1H NMR spectrum. Link
-
ChemicalBook. Pyrrole-2-carboxaldehyde(1003-29-8) IR2 spectrum. Link
-
chemicalbook. 2,5-DIMETHYL-1-PHENYL-1H-PYRROLE-3-CARBOXYLIC ACID synthesis. Link
-
AIP Publishing. Infrared spectroscopy of pyrrole-2-carboxaldehyde and its dimer: A planar β-sheet peptide model? Link
-
RSC Publishing. A General Synthesis of Pyrroles from Aldehydes and Ketones. Link
-
Wikipedia. Pyrrole. Link
-
SIELC Technologies. 1H-Pyrrole-3-carboxaldehyde, 2,5-dimethyl-1-phenyl-. Link
Sources
- 1. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldeh ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01637B [pubs.rsc.org]
- 2. hmdb.ca [hmdb.ca]
- 3. Methylcyclopentane(96-37-7) 1H NMR spectrum [chemicalbook.com]
- 4. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]
- 6. pubs.aip.org [pubs.aip.org]
A Technical Guide to the Solubility of 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a substituted pyrrole derivative with potential applications in medicinal chemistry and drug development.[1][2] Its molecular structure, featuring a cyclopentyl group, two methyl groups, and a carbaldehyde functional group attached to a pyrrole ring, dictates its physicochemical properties, including its solubility in various organic solvents.[3] Understanding the solubility of this compound is paramount for its synthesis, purification, formulation, and biological screening. This guide provides a comprehensive overview of the predicted solubility of this compound, outlines a detailed protocol for its experimental determination, and discusses the implications of its solubility profile in the context of drug discovery and development.
Molecular Structure and Predicted Solubility Profile
The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of this compound (Figure 1) contains both nonpolar and polar regions, suggesting a nuanced solubility profile.
Figure 1: Chemical Structure of this compound Molecular Formula: C₁₂H₁₇NO Molecular Weight: 191.27 g/mol [3]
The nonpolar cyclopentyl and methyl groups contribute to its solubility in nonpolar organic solvents, while the polar carbaldehyde group and the pyrrole ring's nitrogen atom allow for interactions with polar solvents. Based on the analysis of its structure and comparison with similar pyrrole derivatives, a predicted solubility profile is presented in Table 1.[4] For instance, a related compound, 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde, is known to be soluble in common organic solvents like dichloromethane and chloroform and insoluble in water.[4] Given the nonpolar nature of the cyclopentyl group, similar behavior is anticipated for the title compound.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | Good to Moderate | The nonpolar cyclopentyl and methyl groups will interact favorably with nonpolar solvents. |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Acetone, Ethyl Acetate | High | These solvents can effectively solvate both the nonpolar and polar portions of the molecule. |
| Polar Protic | Ethanol, Methanol | Moderate | The aldehyde group can form hydrogen bonds with protic solvents, but the large nonpolar region may limit solubility. |
| Aqueous | Water | Insoluble to Very Low | The dominant nonpolar character of the molecule is expected to result in poor aqueous solubility.[4] |
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: The solubility of most organic solids in liquid solvents increases with temperature.[5] This is because the increased kinetic energy helps to overcome the intermolecular forces in the solid lattice.
-
Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent with a polarity that closely matches that of the solute will generally be a better solvent.
-
Presence of Impurities: The presence of impurities can either increase or decrease the solubility of a compound.
-
Crystalline Form (Polymorphism): Different crystalline forms of a compound can have different solubilities.
Experimental Determination of Solubility
A systematic approach is necessary for the accurate determination of the solubility of this compound. The following protocol outlines a standard procedure for qualitative and quantitative solubility assessment.
Qualitative Solubility Assessment
This initial screening provides a rapid assessment of solubility in a range of solvents.
Protocol:
-
Add approximately 1-2 mg of this compound to a small test tube.
-
Add 0.5 mL of the test solvent to the test tube.
-
Vigorously agitate the mixture for 1-2 minutes at room temperature.
-
Visually inspect the solution for the presence of undissolved solid.
-
Classify the solubility as:
-
Soluble: No visible solid particles.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble: No apparent dissolution of the solid.
-
-
Repeat this procedure for a range of solvents from different classes (nonpolar, polar aprotic, polar protic).
Quantitative Solubility Determination (Gravimetric Method)
This method provides a precise measurement of solubility at a given temperature.
Protocol:
-
Prepare a saturated solution of this compound in the desired solvent by adding an excess of the compound to a known volume of the solvent in a sealed container.
-
Equilibrate the solution at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) with continuous stirring or agitation to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe.
-
Transfer the supernatant to a pre-weighed vial.
-
Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.
-
Weigh the vial containing the dried solute.
-
Calculate the solubility in g/L or mg/mL.
Caption: Impact of solubility on key stages of drug development.
Conclusion
References
-
BIOSYNCE. (2025). What is the solubility of pyrrole in different solvents? - Blog. [Link]
-
Pipzine Chemicals. (n.d.). 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
University of Toronto. (2023). Solubility of Organic Compounds. [Link]
-
Ataman Kimya. (n.d.). PYRROLE. [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]
Sources
Substituted Pyrrole Carbaldehydes: A Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The pyrrole ring is a fundamental heterocyclic motif found in a vast array of natural products and clinically significant pharmaceuticals, including heme, chlorophyll, and the blockbuster drug Atorvastatin (Lipitor).[1][2] When functionalized with a carbaldehyde group, this scaffold gives rise to substituted pyrrole carbaldehydes, a class of compounds demonstrating a remarkable breadth of biological activities.[2][3] Their synthetic tractability allows for extensive structural diversification, making them a focal point in the search for novel therapeutic agents.[2][4][5] This guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of substituted pyrrole carbaldehydes, focusing on their potential as antimicrobial, anticancer, and anti-inflammatory agents. We will delve into the causality behind experimental design and provide robust, validated protocols for their preclinical evaluation.
Synthetic Avenues: Forging the Core Scaffold
The biological potential of any chemical scaffold is contingent upon the ability to synthesize a diverse library of analogues. The aldehyde functionality at the C2 or C3 position of the pyrrole ring serves as a versatile synthetic handle for further modifications.[6] Several efficient methods have been developed to construct the core pyrrole carbaldehyde structure.
-
Multicomponent Reactions (MCRs): These elegant one-pot reactions offer a streamlined approach to complex pyrrole-3-carbaldehydes from simple, readily available starting materials.[4][6] For instance, a sequential MCR involving in-situ generated imines and succinaldehyde, followed by an oxidation step, provides direct access to N-arylpyrrole-3-carbaldehydes under mild, metal-free conditions, which is highly advantageous for pharmaceutical synthesis.[6]
-
Oxidative Annulation: Modern methods allow for the efficient synthesis of pyrrole-2-carbaldehydes through iodine/copper-mediated oxidative annulation.[7][8] This approach utilizes aryl methyl ketones, arylamines, and acetoacetate esters, with molecular oxygen serving as the terminal oxidant for the aldehyde group, representing a greener alternative to hazardous stoichiometric oxidants.[7]
-
Tandem Catalysis: A flexible strategy for synthesizing 1,5-substituted pyrrole-3-carbaldehydes involves a one-pot, three-component reaction of 5-bromo-1,2,3-triazine, terminal alkynes, and primary amines.[5] This process proceeds through a sequential palladium-catalyzed Sonogashira coupling and a silver-mediated cyclization/annulation, demonstrating broad functional group tolerance.[4][5]
The choice of synthetic route is critical as it dictates the substitution patterns that can be readily accessed, directly influencing the subsequent structure-activity relationship (SAR) studies.
Antimicrobial Activity: A New Front Against Resistance
With the rise of antimicrobial resistance, there is an urgent need for novel antibacterial and antifungal agents.[9] Pyrrole-containing compounds, both natural and synthetic, have shown significant promise in this arena.[1][10]
Substituted pyrrole carbaldehydes have demonstrated activity against a range of pathogens. For example, Aconicaramide, a naturally derived pyrrole-2-carbaldehyde, showed moderate antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis.[11][12] Synthetic derivatives, such as 1-(4-Methoxyphenyl)-5-phenyl-2-(thiophen-2-yl)-1H-pyrrole-3-carbaldehyde, have exhibited remarkable activity, with Minimum Inhibitory Concentrations (MICs) in the 32 to 64 µg/mL range.[10] This suggests that strategic substitution on the pyrrole core is key to enhancing potency.
Quantitative Data Summary: Antimicrobial Efficacy
The following table summarizes the antimicrobial activity of representative substituted pyrrole carbaldehydes against various microbial strains. Lower MIC values indicate higher potency.
| Compound/Class | Substitution | Test Organism | MIC (µg/mL) | Reference |
| Aconicaramide (63) | N-(l-prolyl)-5-hydroxymethyl | S. aureus | 800 | [12] |
| Aconicaramide (63) | N-(l-prolyl)-5-hydroxymethyl | S. epidermidis | 400 | [11] |
| Pyrrole-3-carboxaldehyde Derivative | 1-(4-Methoxyphenyl)-5-phenyl-2-(thiophen-2-yl) | Various Bacteria | 32 - 64 | [10] |
| Armeniaspirol Analogues | N-desmethyl / 9-deschloro | E. faecium, E. faecalis | Reduced Activity | [10] |
Experimental Workflow: Antimicrobial Susceptibility Testing
The following diagram outlines the standard workflow for determining the Minimum Inhibitory Concentration (MIC) of a novel compound.
Caption: Standard workflow for the Broth Microdilution Assay to determine MIC.
Anticancer Potential: Targeting Malignant Cells
The pyrrole scaffold is a cornerstone of several anticancer drugs, highlighting its privileged status in oncology research.[13][14] A growing body of evidence reveals that substituted pyrrole-2-carbaldehydes possess significant cytotoxic potential against a variety of human cancer cell lines.[15] Their mechanisms often involve inducing apoptosis (programmed cell death) and arresting the cell cycle.[14][16]
Studies have shown that specific substitution patterns are critical for potency. For example, certain alkynylated pyrrole derivatives demonstrate potent cytotoxicity against glioblastoma (U251) and lung cancer (A549) cell lines, with IC50 values in the low micromolar range.[15] Natural products like Marinopyrrole A also exhibit potent activity against colon cancer cells (HCT-116).[15]
Quantitative Data Summary: Cytotoxic Activity
The cytotoxic activity of various substituted pyrrole carbaldehydes is summarized below. The IC50 value represents the concentration required to inhibit 50% of cell growth; lower values indicate greater potency.
| Compound/Class | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Alkynylated Pyrrole (12l) | Varies | U251 (Glioblastoma) | 2.29 ± 0.18 | [15] |
| Alkynylated Pyrrole (12l) | Varies | A549 (Lung Cancer) | 3.49 ± 0.30 | [15] |
| Dimeric Pyrrole Alkaloid | Lepipyrrolin A | SMMC-7721 (Hepatocellular Carcinoma) | 16.78 ± 0.49 | [15] |
| Marinopyrrole A | Varies | HCT-116 (Colon Cancer) | ~6.1 | [15] |
Hypothetical Mechanism of Action: Kinase Inhibition Pathway
Many anticancer agents function by inhibiting protein kinases that are crucial for cancer cell survival and proliferation. A plausible mechanism for a cytotoxic pyrrole carbaldehyde could involve the inhibition of such a pathway, leading to apoptosis.
Caption: Hypothetical pathway showing kinase inhibition by a pyrrole derivative.
Anti-inflammatory Properties: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases. Pyrrole derivatives have been investigated as anti-inflammatory agents, often through their ability to inhibit enzymes like cyclooxygenase (COX).[17][18][19] Some substituted pyrrole carbaldehydes have shown interesting analgesic and anti-inflammatory activity in vivo.[17] For instance, 5-ethoxymethyl-pyrrolemarumine, isolated from the Hosta plant, demonstrated significant anti-inflammatory activity against LPS-induced stress with an IC50 value of 8.6 ± 0.7 μM, which is comparable to the positive control.[11]
The evaluation of anti-inflammatory potential can be conducted using various in vitro and in vivo models, such as the carrageenan-induced paw edema model in rats or in vitro assays that measure the inhibition of protein denaturation, a hallmark of inflammation.[20][21][22]
Structure-Activity Relationship (SAR) Insights
Synthesizing the data from various biological assays allows for the development of a structure-activity relationship (SAR), which is crucial for rational drug design.
-
Impact of Substituents: For antimicrobial activity, the presence of specific substituents like methyl and chloro groups on the pyrrole ring can be critical for potency, as seen in armeniaspirols.[10] For anticancer activity, the addition of alkynyl groups has been shown to confer potent cytotoxicity.[15]
-
Role of the Carbaldehyde: The carbaldehyde group is not merely a synthetic handle. In some cases, it can be part of the key pharmacophore. For example, studies on pyrrole carbaldehydes as inhibitors of the enoyl-ACP reductase enzyme, a target for antitubercular drugs, suggest the aldehyde is a powerful template for inhibitor design.[23]
-
Positional Isomerism: The position of the carbaldehyde (C2 vs. C3) and other substituents can dramatically alter the biological activity profile, highlighting the importance of regioselective synthesis methods.
Detailed Experimental Protocols
For researchers aiming to validate the biological activity of novel substituted pyrrole carbaldehydes, adherence to standardized protocols is paramount for generating reproducible and reliable data.
Protocol: Broth Microdilution Assay for MIC Determination
This method is a gold standard for determining the minimum inhibitory concentration (MIC) of a potential antimicrobial agent.[24][25]
1. Preparation of Bacterial Inoculum: a. Aseptically select 3-5 isolated colonies of the test bacterium from a fresh agar plate. b. Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth). c. Incubate the culture at 37°C until its turbidity matches a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[24] d. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[24]
2. Preparation of Compound Dilutions: a. Prepare a concentrated stock solution of the test compound in an appropriate solvent (e.g., DMSO). b. In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the compound in the broth medium to achieve the desired concentration range.[26]
3. Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the compound dilutions. b. Include necessary controls: a positive control (bacteria with no compound), a negative control (broth medium only), and a vehicle control (bacteria with the highest concentration of the solvent used).[24][26] c. Seal the plate and incubate at 37°C for 16-20 hours.[24]
4. Determination of MIC: a. Following incubation, visually inspect the plate for turbidity (bacterial growth). b. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[25][26]
Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[15][27]
1. Cell Culture and Seeding: a. Culture human cancer cell lines (e.g., A549, HCT-116) in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[15] b. Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[15]
2. Compound Treatment: a. Prepare serial dilutions of the test compounds in the culture medium. The final solvent concentration (e.g., DMSO) should typically not exceed 0.5% (v/v).[28] b. Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds. c. Include a vehicle control (cells treated with the solvent only) and a blank control (medium only).[28] d. Incubate the plate for a specified period (e.g., 48 or 72 hours).[15]
3. MTT Addition and Formazan Solubilization: a. After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[24] b. Incubate for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.[24] c. Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[28]
4. Data Acquisition and Analysis: a. Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the vehicle control. c. Determine the IC50 value by plotting a dose-response curve.[28]
Conclusion and Future Perspectives
Substituted pyrrole carbaldehydes represent a versatile and highly promising scaffold in the field of drug discovery. Their demonstrated efficacy across antimicrobial, anticancer, and anti-inflammatory domains warrants continued investigation. Future research should focus on:
-
Expanding Chemical Diversity: Utilizing modern synthetic methods to create novel libraries with unexplored substitution patterns to refine SAR and discover new biological activities.
-
Mechanism of Action Studies: Moving beyond initial screening to elucidate the specific molecular targets and pathways modulated by the most potent compounds.
-
Improving Pharmacokinetic Properties: Optimizing lead compounds to enhance their drug-like properties (solubility, stability, bioavailability) for potential in vivo studies.
The systematic approach outlined in this guide—combining rational synthesis, robust biological evaluation, and detailed SAR analysis—will be instrumental in unlocking the full therapeutic potential of this remarkable class of molecules.
References
- Ghosh, S., et al. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Publishing.
- BenchChem. (n.d.). Unveiling the Cytotoxic Potential of Substituted Pyrrole-2-Carbaldehydes: A Comparative Analysis. Benchchem.
- Yu, B., et al. (2022). Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine. Organic Letters.
- BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds. Benchchem.
- Ohashi, K., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC - NIH.
- Wu, X., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Chemistry Portal.
- Al-Shabib, N. A., et al. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH.
- BenchChem. (n.d.). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. Benchchem.
- Battilocchio, C., et al. (2013). A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. PubMed.
- Al-Shabib, N. A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. ResearchGate.
- Ghosh, S., et al. (n.d.). Synthetic approaches for pyrrole-3-carbaldehydes. ResearchGate.
- van der Westhuyzen, R., et al. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH.
- Nieto, M. A. (n.d.). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH.
- Yu, B., et al. (2022). Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine. ACS Publications.
- Gaba, M., et al. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central.
- Ohashi, K., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI.
- N.A. (n.d.). Screening models for inflammatory drugs. Slideshare.
- BenchChem. (n.d.). Application Notes and Protocols for Evaluating the Anticancer Activity of Quinoxaline Derivatives. Benchchem.
- Flores-Samaniego, A., et al. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI.
- N.A. (n.d.). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate.
- Vogel, H. G. (n.d.). Screening Methods for Antiinflammatory Agents. Pharmacognosy.
- BenchChem. (n.d.). Application Notes and Protocols for Assessing the Anti-Cancer Activity of Novel 1,4-Dihydropyridine Analogues. Benchchem.
- Habib, S. I., et al. (2013). Synthesis and antimicrobial activity of some new chalcones of pyridine/pyrrole carboxaldehyde. Scholars Research Library.
- N.A. (2024). Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. PubMed.
- N.A. (n.d.). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Bentham Science Publisher.
- Wikipedia. (n.d.). Pyrrole. Wikipedia.
- Nieto, M. A. (n.d.). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate.
- N.A. (n.d.). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. ResearchGate.
- Al-Ostath, A., et al. (n.d.). Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles. PubMed.
- Al-Ostath, A., et al. (2024). Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. PubMed.
- Ganot, N., et al. (2022). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. YouTube.
- N.A. (n.d.). A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity | Request PDF. ResearchGate.
- Mateev, E. (n.d.). (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate.
- Fung, H. Y. J., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. PubMed.
- N.A. (n.d.). Design and development of pyrrole carbaldehyde: An effective pharmacophore for enoyl-ACP reductase | Request PDF. ResearchGate.
- Mateev, E., et al. (n.d.). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. PubMed.
- Sarg, M. T. M., et al. (n.d.). Synthesis of new pyrroles of potential anti-inflammatory activity. PubMed.
- Sarg, M. T. (2015). (PDF) Synthesis of Pyrroles and Condensed Pyrroles as Anti-Inflammatory Agents with Multiple Activities and Their Molecular Docking Study. ResearchGate.
- N.A. (n.d.). ANTI-INFLAMMATORY TESTING METHODS : COMPARATIVE EVALUATION OF MICE AND RATS. j-stage.
- Wu, X., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C O Oxidation. ACS Publications.
- N.A. (n.d.). Pyrrole Oximes: Synthesis, Reactions, and Biological Activity. (Review). ResearchGate.
- Singh, V., et al. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing.
- N.A. (n.d.). (PDF) Synthesis, Structure, and Complexing Ability of Pyrrole-2-Carbaldehyde Ferrocenoylhydrazone. ResearchGate.
- Elettra, B., et al. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO 2 Fixation. MDPI.
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldeh ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01637B [pubs.rsc.org]
- 7. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Screening models for inflammatory drugs | PPTX [slideshare.net]
- 21. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs [mdpi.com]
- 22. pharmacy180.com [pharmacy180.com]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and history of 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, a key intermediate in the synthesis of multi-targeted kinase inhibitors. While the definitive first synthesis is not explicitly documented in a standalone publication, its emergence is intrinsically linked to the development of the anti-cancer drug Sunitinib. This guide will detail the plausible synthetic routes, grounded in established organic chemistry principles, and explore the compound's critical role in the broader context of medicinal chemistry and drug development.
Introduction: A Building Block for Kinase Inhibitors
This compound (Figure 1) is a substituted pyrrole derivative that has gained significance as a crucial precursor in the synthesis of complex heterocyclic molecules with therapeutic applications. Its molecular structure, featuring a reactive carbaldehyde group and a lipophilic cyclopentyl moiety, makes it an ideal building block for creating targeted kinase inhibitors. Kinase inhibitors are a class of drugs that block the action of kinases, enzymes that play a central role in cell signaling and growth. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.
Figure 1: Chemical Structure of this compound
Caption: Chemical structure and identifying information for the target compound.
Historical Context: Emergence alongside Sunitinib
The history of this compound is not one of a standalone discovery but rather an integral part of the developmental journey of Sunitinib (marketed as Sutent®). Sunitinib is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor that was approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).
The foundational patents for Sunitinib and related pyrrole-substituted 2-indolinone protein kinase inhibitors, such as WO 2001/060814 and its US equivalent 6,573,293, describe the synthesis of a variety of pyrrole intermediates.[1][2] While these initial patents may not explicitly detail the synthesis of the cyclopentyl derivative, they lay the chemical groundwork. The general synthetic strategies disclosed in these patents for analogous compounds strongly suggest the methods by which this compound was likely first prepared. Later patents aimed at optimizing the Sunitinib synthesis often reference these earlier methods and introduce modifications to improve yield and purity.[3]
The rationale for the inclusion of the N-cyclopentyl group in this intermediate was likely driven by structure-activity relationship (SAR) studies during the lead optimization phase of Sunitinib's development. The cyclopentyl group can provide a desirable balance of lipophilicity and conformational rigidity, potentially enhancing the binding affinity of the final drug molecule to its target kinases.
Synthetic Pathways: A Two-Stage Approach
The synthesis of this compound can be logically dissected into two primary transformations:
-
Formation of the Pyrrole Ring: The construction of the 1-cyclopentyl-2,5-dimethyl-1H-pyrrole core.
-
Formylation: The introduction of the carbaldehyde group at the 3-position of the pyrrole ring.
Stage 1: Synthesis of 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole via Paal-Knorr Synthesis
The most direct and widely used method for the synthesis of N-substituted pyrroles from 1,4-dicarbonyl compounds is the Paal-Knorr synthesis.[4][5] This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with a primary amine, cyclopentylamine.
Figure 2: Paal-Knorr Synthesis of the Pyrrole Core
Sources
- 1. US8501962B2 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]
- 2. WO2009157011A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]
- 3. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
theoretical calculations on 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
An In-Depth Technical Guide to the Theoretical Investigation of 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Abstract
This technical guide provides a comprehensive framework for the theoretical investigation of this compound, a key intermediate in the synthesis of pharmaceuticals such as kinase inhibitors.[1] We delve into the application of Density Functional Theory (DFT) to elucidate the structural, electronic, and spectroscopic properties of this molecule. This document is intended for researchers, computational chemists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for performing robust in-silico analyses. The methodologies outlined herein are designed to predict molecular characteristics that can guide synthetic efforts and inform structure-activity relationship (SAR) studies, ultimately accelerating the drug discovery pipeline.
Introduction: The Convergence of Pyrrole Chemistry and Computational Science
The Privileged Pyrrole Scaffold
The pyrrole ring is a cornerstone of medicinal chemistry, appearing in a vast array of biologically active natural products and synthetic pharmaceuticals.[2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a "privileged scaffold" for designing molecules that interact with diverse biological targets.[2][4] Pyrrole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4][5]
Profile of this compound
The target of this guide, this compound (Molecular Formula: C₁₂H₁₇NO), serves as a critical building block in organic synthesis.[6] Its specific substitution pattern—a bulky cyclopentyl group at the N1 position, methyl groups at C2 and C5, and a reactive carbaldehyde at C3—makes it an ideal precursor for creating complex heterocyclic systems. Notably, it is a key intermediate in the development of kinase inhibitors for cancer therapy, where the pyrrole core often serves as a hinge-binding motif.[1] Understanding its intrinsic properties is paramount for optimizing reaction conditions and designing next-generation analogs.
The Predictive Power of Theoretical Calculations
In modern drug development, computational chemistry is an indispensable tool.[7] Theoretical calculations, particularly those based on Density Functional Theory (DFT), allow for the detailed investigation of molecular properties before a single gram of compound is synthesized.[7][8] This in-silico approach provides invaluable insights into:
-
Molecular Geometry: Predicting the most stable three-dimensional conformation.
-
Electronic Structure: Understanding reactivity, stability, and intermolecular interaction sites.
-
Spectroscopic Signatures: Simulating IR, Raman, and UV-Vis spectra to aid in experimental characterization.
By leveraging these predictive capabilities, researchers can screen virtual libraries, rationalize mechanistic pathways, and prioritize synthetic targets, thereby saving significant time and resources.
The Theoretical Framework: Density Functional Theory (DFT)
Why DFT for a Pyrrole Derivative?
For medium-sized organic molecules like our target compound, DFT strikes an optimal balance between computational accuracy and resource efficiency.[7][9] Unlike more computationally demanding ab initio methods, DFT approximates the many-electron system by calculating its electron density. This approach has been shown to produce highly accurate results for geometries, vibrational frequencies, and electronic properties of a wide range of organic systems.[10][11]
Selecting the Appropriate Functional and Basis Set
The accuracy of a DFT calculation is critically dependent on the choice of the exchange-correlation functional and the basis set.
-
Exchange-Correlation Functional: The functional defines how the electron exchange and correlation energies are approximated. For organic molecules, hybrid functionals are often the preferred choice. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated hybrid functional that consistently provides reliable results for the structural and electronic properties of heterocyclic compounds.[9]
-
Basis Set: The basis set is a set of mathematical functions used to construct the molecular orbitals. For robust calculations, a Pople-style split-valence basis set with polarization and diffuse functions is recommended. The 6-311+G(d,p) basis set is an excellent choice:
-
6-311: A triple-split valence basis set, providing flexibility for valence electrons.
-
+: Adds diffuse functions on heavy atoms, which are crucial for accurately describing lone pairs and regions of low electron density.
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron distribution, which is essential for describing chemical bonds accurately.
-
This combination of B3LYP/6-311+G(d,p) has been successfully employed in computational studies of other pyrrole derivatives, making it an authoritative and trustworthy choice for this investigation.[11]
A Validated Computational Workflow
The theoretical analysis of the title compound follows a logical, multi-step process. Each step builds upon the last, ensuring that the final calculated properties are derived from a physically meaningful and stable molecular state. The overall workflow is a self-validating system, where the successful completion of one step (e.g., frequency analysis confirming a minimum) provides confidence in the subsequent calculations.
Caption: Computational workflow for theoretical analysis.
Analysis of Key Molecular Properties
This section describes the critical properties that can be elucidated from the computational workflow and their importance for chemical and pharmaceutical research.
Optimized Molecular Geometry
The geometry optimization calculation yields the equilibrium structure of the molecule at its lowest energy state. From this, one can extract precise data on bond lengths, bond angles, and dihedral angles. This information is fundamental for understanding steric effects and the overall three-dimensional shape, which is a key determinant of its biological activity.
Table 1: Predicted Key Geometric Parameters (Illustrative)
| Parameter | Atom(s) | Predicted Value |
|---|---|---|
| Bond Lengths | ||
| C=O | ~1.22 Å | |
| N1-C(cyclopentyl) | ~1.48 Å | |
| C3-C(aldehyde) | ~1.45 Å | |
| Bond Angles | ||
| C2-C3-C4 | ~107.5° | |
| C3-C(aldehyde)=O | ~125.0° |
| Dihedral Angle | C4-C3-C(ald.)=O | ~180° (planar) or ~0° |
Note: These are expected values based on chemical principles. Actual calculated values would populate this table.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.
-
HOMO: Represents the ability to donate an electron (nucleophilicity). Regions with a high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron (electrophilicity). Regions with a high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.
This analysis helps predict how the molecule will behave in synthetic reactions and how it might interact with biological macromolecules.
Molecular Electrostatic Potential (MEP)
An MEP map is a 3D visualization of the total electrostatic potential on the surface of a molecule. It provides a powerful visual guide to the charge distribution.
-
Red Regions (Negative Potential): Indicate electron-rich areas, typically associated with lone pairs on electronegative atoms (like the oxygen of the carbaldehyde group). These are sites for electrophilic attack.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, typically around hydrogen atoms bonded to electronegative atoms or regions with low electron density. These are sites for nucleophilic attack.
-
Green/Yellow Regions (Neutral Potential): Indicate areas of nonpolar character, such as the cyclopentyl ring.
The MEP map is invaluable for understanding non-covalent interactions, which are critical for drug-receptor binding.
Simulated Spectroscopic Data
The DFT calculations can predict vibrational and electronic spectra, which serve as a powerful complement to experimental characterization.
-
Infrared (IR) Spectrum: The vibrational frequency calculation produces a list of vibrational modes and their corresponding intensities. The most prominent peak is expected to be the C=O stretch of the aldehyde group, typically appearing in the 1650-1700 cm⁻¹ range. This theoretical spectrum can be used to assign peaks in an experimental IR spectrum.
-
UV-Visible Spectrum: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths (λ_max). For a conjugated system like this pyrrole derivative, transitions such as π → π* are expected, providing insight into its photophysical properties.
Detailed Computational Protocols
The following protocols are presented in a generalized format applicable to many quantum chemistry software packages, such as Gaussian.[7]
Protocol 1: Geometry Optimization and Frequency Analysis
This protocol establishes the ground-state structure and confirms it as a true energy minimum.
-
Step 1: Build the Molecule. Using a molecular modeling program (e.g., GaussView, Avogadro), construct the 3D structure of this compound. Perform a preliminary geometry clean-up using a molecular mechanics force field.
-
Step 2: Create the Input File. Generate a text file containing the molecular coordinates and the following command line (route section): #p B3LYP/6-311+G(d,p) Opt Freq
-
#p: Verbose output.
-
B3LYP/6-311+G(d,p): Specifies the chosen DFT method.
-
Opt: Keyword to perform a geometry optimization.
-
Freq: Keyword to perform a frequency calculation on the optimized geometry.
-
-
Step 3: Run the Calculation. Submit the input file to the quantum chemistry software.
-
Step 4: Validate the Output. After the calculation completes, open the output file and verify two key items:
-
Confirm that the optimization converged successfully.
-
Inspect the frequency calculation results. There should be zero imaginary frequencies, which confirms the optimized structure is a true local minimum on the potential energy surface.
-
Protocol 2: FMO, MEP, and TD-DFT Calculations
This protocol uses the optimized geometry to calculate electronic and spectroscopic properties.
-
Step 1: Prepare the Input File. Use the optimized coordinates from the output of Protocol 1. Create a new input file with the following route section: #p B3LYP/6-311+G(d,p) Pop=Full TD(NStates=10)
-
Pop=Full: Requests a full population analysis, which will output the molecular orbital coefficients needed for FMO analysis.
-
TD(NStates=10): Requests a Time-Dependent DFT calculation to compute the first 10 excited states for the UV-Vis spectrum.
-
-
Step 2: Generate Cube Files for Visualization. To create the MEP map and FMO plots, cube files containing the volumetric data must be generated. This is typically done as a post-processing step or by adding keywords like Output=WFX and using a visualization program.
-
Step 3: Run the Calculation. Submit the input file. This is a single-point energy calculation and is typically much faster than the optimization.
-
Step 4: Analyze the Results.
-
FMO: From the output file, identify the energies of the HOMO and LUMO and calculate the energy gap.
-
MEP/FMO Visualization: Use a visualization program to open the generated cube files and render the MEP surface and the 3D plots of the HOMO and LUMO.
-
UV-Vis: Examine the TD-DFT section of the output to find the calculated excitation energies, oscillator strengths, and corresponding wavelengths (λ_max) for the electronic transitions.
-
Caption: Linking theoretical properties to practical applications.
Conclusion and Future Outlook
The theoretical framework presented in this guide provides a robust and reliable methodology for characterizing this compound. By employing DFT calculations with the B3LYP functional and a 6-311+G(d,p) basis set, researchers can gain deep insights into the molecule's geometric, electronic, and spectroscopic properties. This in-silico data serves as a powerful predictive tool to guide synthetic chemistry, rationalize reactivity, and provide a foundation for more advanced computational studies, such as molecular docking simulations and quantitative structure-activity relationship (QSAR) models. The integration of these theoretical calculations into the research and development workflow is a critical step toward the rational design of novel and more effective pyrrole-based therapeutics.
References
- What software shall I use for DFT on an organic molecule? ResearchGate.
- Computational study about the derivatives of pyrrole as high-energy-density compounds.Molecular Simulation, 45(17).
- Cost-effective density functional theory (DFT) calculations of equilibrium isotopic fractionation in large organic molecules.Physical Chemistry Chemical Physics.
- Computational study about the derivatives of pyrrole as high-energy-density compounds.ResearchGate.
- Pyrrole Chemistry. XIV. Some Chemical and Physical Properties of 3-Pyrrolecarbaldehyde and 1-Methyl-3-pyrrolecarbaldehyde.Canadian Journal of Chemistry.
- Applications of Density Functional Theory to Theoretical Organic Chemistry.IntechOpen.
- Computational study about the derivatives of pyrrole as high-energy-density compounds.Taylor & Francis Online.
- Benchmarking DFT Calculations for Adsorption Studies: Pharmaceuticals and Related Organic Molecules in Cation-Exchanged Zeolites.ACS Publications.
- Computational study of the synthesis of pyrrole-pyrazines.Hilaris Publisher.
- This compound.MySkinRecipes.
- Theoretical calculation of molar refractivity, surface area and volume for pyrrole derivatives 2i-2vi.ResearchGate.
- Bioactive pyrrole-based compounds with target selectivity.ResearchGate.
- Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise.PIPER: Resources for Teaching Physical Chemistry.
- Computational Note on the Chemical Reactivity of Pyrrole Derivatives.ResearchGate.
- New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation.National Institutes of Health (NIH).
- This compound | CAS 326916-19-2.Santa Cruz Biotechnology.
- Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones.National Institutes of Health (PMC).
- (PDF) New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation.ResearchGate.
- Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.ARKIVOC.
- This compound,326916-19-2.Nanjing Chemical.
- (PDF) Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes.ResearchGate.
- Spectroscopic, electrochemical and biological studies of the metal complexes of the Schiff base derived from pyrrole-2-carbaldehyde and ethylenediamine.Arabian Journal of Chemistry.
- Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides.ResearchGate.
- 326916-19-2|this compound.BLDpharm.
Sources
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Cost-effective density functional theory (DFT) calculations of equilibrium isotopic fractionation in large organic molecules - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry.[1] As a key intermediate in the synthesis of potent kinase inhibitors for cancer therapy, a thorough understanding of its structural characteristics is paramount for rational drug design and the development of novel therapeutics.[1] This document delineates the probable synthetic pathways, detailed molecular architecture, and conformational possibilities of the title compound. It further outlines robust experimental and computational methodologies for its characterization, thereby serving as an essential resource for researchers engaged in the fields of organic synthesis, medicinal chemistry, and drug discovery.
Introduction: The Significance of Substituted Pyrroles in Medicinal Chemistry
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[2] Its unique electronic properties and ability to participate in various intermolecular interactions make it an attractive template for the design of enzyme inhibitors and receptor modulators. The specific substitution pattern of this compound, featuring a bulky cyclopentyl group on the nitrogen, two methyl groups flanking the heteroatom, and a reactive carbaldehyde function, imparts distinct physicochemical properties that are crucial for its utility as a synthetic building block. This guide will explore these features in detail, providing insights into how they influence the molecule's behavior and potential applications.
Synthesis and Spectroscopic Characterization
Proposed Synthetic Pathway
The logical synthetic approach would begin with the synthesis of 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole, followed by the introduction of the carbaldehyde group at the 3-position.
Step 1: Paal-Knorr Synthesis of 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole
The Paal-Knorr synthesis is a robust and widely used method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[3][4] In this case, the reaction would involve the condensation of hexane-2,5-dione with cyclopentylamine.[4][5]
-
Reaction: Hexane-2,5-dione + Cyclopentylamine → 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole + 2 H₂O
The mechanism involves the formation of a hemiaminal, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[6]
Step 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8] The Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide such as N,N-dimethylformamide (DMF), serves as the formylating agent.[9][10] For 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole, the formylation is expected to occur regioselectively at the electron-rich 3-position due to the directing effects of the alkyl substituents at the 2- and 5-positions.
-
Reaction: 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole + Vilsmeier Reagent → this compound
Experimental Protocol: A Representative Synthesis
Protocol 2.1: Paal-Knorr Synthesis of 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hexane-2,5-dione (1 equivalent) and cyclopentylamine (1.1 equivalents) in a suitable solvent such as ethanol or glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole.
Protocol 2.2: Vilsmeier-Haack Formylation
-
In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) to the cooled DMF with stirring.
-
Allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole (1 equivalent) in a suitable solvent (e.g., dichloromethane) and add it dropwise to the Vilsmeier reagent at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by pouring it onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Spectroscopic Characterization
The structural elucidation of this compound would rely on a combination of spectroscopic techniques.
Table 1: Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | - Aldehydic proton (CHO) singlet around δ 9.5-10.0 ppm. - Pyrrole ring proton (C4-H) singlet around δ 6.0-6.5 ppm. - Cyclopentyl protons multiplet. - Two methyl group singlets. |
| ¹³C NMR | - Carbonyl carbon (CHO) signal around δ 180-190 ppm. - Pyrrole ring carbons with distinct chemical shifts. - Cyclopentyl carbons. - Methyl carbons.[11][12] |
| IR Spectroscopy | - Strong C=O stretching vibration for the aldehyde at ~1660-1680 cm⁻¹. - C-H stretching vibrations for aromatic and aliphatic protons. - C-N stretching vibrations. |
| Mass Spectrometry | - Molecular ion peak [M]⁺ corresponding to the molecular weight of 191.27 g/mol .[13] - Characteristic fragmentation pattern. |
Molecular Structure and Conformational Analysis
The three-dimensional structure and conformational flexibility of this compound are critical determinants of its reactivity and biological activity. The key areas of conformational interest are the orientation of the cyclopentyl group relative to the pyrrole ring and the rotational barrier of the formyl group.
The Conformation of the Cyclopentyl Ring
The cyclopentane ring is not planar and exists in dynamic equilibrium between two main non-planar conformations: the "envelope" and the "half-chair" (or "twist") forms.[14] The energy barrier between these conformers is low, leading to rapid interconversion at room temperature, a phenomenon known as pseudorotation.[15] The attachment of the cyclopentyl ring to the pyrrole nitrogen will influence the preference for a particular conformation to minimize steric hindrance.
Rotation of the Formyl Group
The rotation of the formyl group around the C3-C(aldehyde) bond is another important conformational feature. Due to steric interactions with the adjacent methyl group at the 2-position, free rotation is expected to be hindered.[16] Two primary planar conformers can be envisioned: one where the carbonyl oxygen is pointing towards the C2-methyl group (syn-conformer) and another where it is pointing away (anti-conformer). The relative energies of these conformers will dictate the predominant orientation in solution and the solid state.
Experimental and Computational Workflows for Conformational Analysis
Workflow 3.1: X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the solid-state conformation of a molecule.[17]
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray analysis, typically by slow evaporation from a suitable solvent.[18]
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve and refine the crystal structure to obtain precise bond lengths, bond angles, and torsional angles, which will reveal the preferred conformation in the solid state.
Workflow 3.2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced NMR techniques can provide insights into the solution-state conformation and dynamics.
-
Variable-Temperature NMR: Acquire ¹H NMR spectra at different temperatures to study the dynamics of the cyclopentyl ring and the formyl group rotation. Changes in the spectra, such as line broadening or coalescence, can be used to determine the energy barriers for conformational exchange.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: Use 2D NOESY or ROESY experiments to identify through-space interactions between protons. For instance, NOEs between the formyl proton and the protons of the C2-methyl group would provide evidence for the preferred rotational conformer of the aldehyde.[19]
Workflow 3.3: Computational Modeling
Density Functional Theory (DFT) calculations are a powerful tool for predicting and rationalizing the conformational preferences of molecules.[20][21][22]
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers of the molecule.
-
Geometry Optimization and Energy Calculation: Optimize the geometry of each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*). Calculate the relative energies of the conformers to determine the most stable structures.
-
Transition State Calculation: Locate the transition states for the interconversion between different conformers (e.g., cyclopentyl ring pseudorotation, formyl group rotation) to calculate the energy barriers for these processes.
Visualization of Key Structural and Mechanistic Concepts
Caption: Proposed two-step synthesis of the target molecule.
Caption: Workflow for comprehensive conformational analysis.
Conclusion
This compound is a molecule of considerable interest due to its role in the synthesis of pharmaceutically relevant compounds. This guide has provided a detailed overview of its probable synthesis, molecular structure, and conformational dynamics. By outlining both established synthetic protocols and a multi-pronged approach to structural analysis, incorporating spectroscopic, crystallographic, and computational methods, this document serves as a valuable resource for researchers. A thorough understanding of the principles laid out herein will undoubtedly facilitate the rational design of novel therapeutics based on this versatile pyrrole scaffold.
References
-
Chem-Impex. (n.d.). 1-Cyclopentyl-1H-pyrrole-3-carbaldehyde. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Retrieved from [Link]
-
MySkinRecipes. (n.d.). Pyrrole Derivatives (2). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Conformational analysis of 9β,19-cyclopropyl sterols: Detection of the pseudoplanar conformer by nuclear Overhauser effects and its functional implications. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Novel Diarylpyrrole-2-carbaldehydes by Ring Transformations. Retrieved from [Link]
-
American Chemical Society Publications. (2022). DFT Mechanistic Insights into Aldehyde Deformylations with Biomimetic Metal–Dioxygen Complexes: Distinct Mechanisms and Reaction Rules. JACS Au. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E)-4-bromo-2-(2-nitrovinyl)-1-tosyl-1H-pyrrole and 6-(4-bromo-1-tosylpyrrol-2-yl)-4,4-dimethyl-5-nitrohexan-2-one. Retrieved from [Link]
-
SciSpace. (2015). Conformational analysis of cycloalkanes. Retrieved from [Link]
- Density Functional Theory Studies of Conformation. (2016). Journal of Ovonic Research, 57(8), 1640-1648.
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR Spectra of Pyrroles 1 and 4. Retrieved from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]
-
A theoretical density functional theory calculation-based analysis of conformers of p-xylene. (n.d.). Retrieved from [Link]
-
MDPI. (2022). Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives and Methyl Pyrrole-2-Carboxylate. Retrieved from [Link]
-
RGM College of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Base-promoted one-pot synthesis of substituted pyrroles from benzylamines and α,β-ynones via intramolecular cyclization of N-benzyl enamines. Chemical Communications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances. Retrieved from [Link]
-
American Chemical Society Publications. (2023). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. Journal of Chemical Information and Modeling. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2019). Conformational Analysis of cis-Octahydropentalene, Insights on Bioactive Conformers. Retrieved from [Link]
-
ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). The Rotation of the Nitro and Formyl Groups Relative to the Aromatic Ring in Some ortho-nitroarylaldehydes. Retrieved from [Link]
-
MDPI. (n.d.). X-Ray Structures of Some Heterocyclic Sulfones. Retrieved from [Link]
-
Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). DFT Mechanistic Insights into Aldehyde Deformylations with Biomimetic Metal–Dioxygen Complexes: Distinct Mechanisms and Reaction Rules. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed Mechanism of the formation of N-substituted pyrroles. Retrieved from [Link]
-
American Chemical Society Publications. (2026). Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. Organic Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). The results of the conformational analysis. Retrieved from [Link]
-
ResearchGate. (2025). ChemInform Abstract: Microwave-Assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
-
Pearson+. (n.d.). The chemical shifts of the C-2 hydrogen in the spectra of pyrrole.... Retrieved from [Link]
-
MDPI. (n.d.). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. aml.iaamonline.org [aml.iaamonline.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chemtube3d.com [chemtube3d.com]
- 11. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Pyrrole Derivatives (2) [myskinrecipes.com]
- 14. dalalinstitute.com [dalalinstitute.com]
- 15. biomedres.us [biomedres.us]
- 16. researchgate.net [researchgate.net]
- 17. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Conformational analysis of 9β,19-cyclopropyl sterols: Detection of the pseudoplanar conformer by nuclear Overhauser effects and its functional implications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. sibran.ru [sibran.ru]
- 22. DFT Mechanistic Insights into Aldehyde Deformylations with Biomimetic Metal–Dioxygen Complexes: Distinct Mechanisms and Reaction Rules - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, a heterocyclic compound of significant interest to the pharmaceutical and organic synthesis sectors. The document details a robust and logical two-step synthetic pathway, encompassing the Paal-Knorr synthesis for the pyrrole core formation and the Vilsmeier-Haack reaction for subsequent formylation. Each synthetic step is accompanied by a mechanistic explanation and a detailed experimental protocol. Furthermore, this guide explores the compound's applications as a versatile intermediate in medicinal chemistry, particularly in the development of kinase inhibitors. Physicochemical properties are summarized for practical laboratory use. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable building block in their scientific endeavors.
Introduction and Strategic Importance
This compound is a polysubstituted pyrrole that serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure, featuring a reactive aldehyde group and a lipophilic cyclopentyl moiety, makes it an attractive scaffold in medicinal chemistry. The pyrrole ring is a privileged structure found in numerous natural products and FDA-approved drugs. This compound, in particular, acts as a key building block for molecules with high target specificity and favorable metabolic stability.[1] Its most notable application lies in the synthesis of advanced pharmaceutical agents, including potent kinase inhibitors for oncology research.[1]
| Property | Value | Reference |
| CAS Number | 326916-19-2 | [2] |
| Molecular Formula | C₁₂H₁₇NO | [2] |
| Molecular Weight | 191.27 g/mol | [2] |
| Appearance | Expected to be a crystalline solid or oil | N/A |
Overall Synthetic Strategy
The synthesis of this compound is most efficiently achieved through a two-part strategy. This approach ensures high yields and purity by first constructing the stable pyrrole core, followed by the introduction of the aldehyde functional group.
-
Part I: Pyrrole Core Synthesis. The 1-cyclopentyl-2,5-dimethyl-1H-pyrrole scaffold is assembled via the Paal-Knorr synthesis, a reliable and high-yielding condensation reaction.
-
Part II: Formylation. The aldehyde group is introduced onto the electron-rich pyrrole ring using the Vilsmeier-Haack reaction, a classic and effective method for this transformation.
Caption: High-level workflow for the two-step synthesis.
Part I: Synthesis of the Pyrrole Core via Paal-Knorr Reaction
Theoretical Basis and Mechanistic Insight
The Paal-Knorr synthesis is a cornerstone method for constructing substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.[3] Developed in 1884, its enduring utility stems from its operational simplicity and the accessibility of starting materials.[4] The reaction proceeds under weakly acidic conditions, which catalyze the key cyclization step without promoting side reactions like furan formation.[5]
The mechanism involves the initial nucleophilic attack of the primary amine (cyclopentylamine) on one of the protonated carbonyl groups of the 1,4-diketone (2,5-hexanedione) to form a hemiaminal intermediate. A subsequent intramolecular attack by the nitrogen atom on the second carbonyl group forms a five-membered dihydroxy-tetrahydropyrrole derivative. This intermediate then undergoes acid-catalyzed dehydration to yield the stable, aromatic N-substituted pyrrole.[3][6] The ring-closing step is typically the rate-determining step of the reaction.[6]
Sources
Methodological & Application
Application Notes and Protocols: Synthesis of Bio-active Scaffolds from 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Introduction
The 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde moiety is a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science.[1] Its unique structural features, including a reactive aldehyde group and a substituted pyrrole core, make it an ideal starting material for the synthesis of a diverse range of complex molecules and potential drug candidates. Pyrrole derivatives are known to exhibit a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][3] This application note provides detailed protocols for the synthesis of various derivatives from this compound, offering researchers a practical guide to harnessing its synthetic utility.
Chemical Profile of the Starting Material
-
IUPAC Name: this compound
-
CAS Number: 326916-19-2[4]
-
Molecular Formula: C₁₂H₁₇NO[4]
-
Molecular Weight: 191.27 g/mol [4]
| Property | Value | Source |
| Molecular Weight | 191.27 g/mol | [4] |
| Molecular Formula | C₁₂H₁₇NO | [4] |
| CAS Number | 326916-19-2 | [4] |
Synthetic Transformations and Protocols
The aldehyde functional group is a cornerstone of organic synthesis, amenable to a wide variety of transformations. The protocols detailed below leverage this reactivity to construct more complex molecular architectures.
Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction involving the condensation of an aldehyde with an active methylene compound.[5] This reaction is instrumental in the synthesis of α,β-unsaturated compounds, which are valuable intermediates in many synthetic pathways.
Protocol 1: Synthesis of (E)-3-(1-Cyclopentyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-cyanoacrylic acid
This protocol describes the condensation of the title aldehyde with cyanoacetic acid. The resulting product is a highly functionalized molecule with potential applications as a Michael acceptor or as a precursor for further heterocyclic synthesis.
-
Reagents and Materials:
-
This compound
-
Cyanoacetic acid
-
Piperidine (catalyst)
-
Pyridine (solvent)
-
Ethanol
-
Hydrochloric acid (1M)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Büchner funnel
-
-
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.91 g, 10 mmol) and cyanoacetic acid (0.94 g, 11 mmol) in pyridine (20 mL).
-
Add a catalytic amount of piperidine (0.1 mL).
-
Fit the flask with a reflux condenser and heat the mixture to 80°C with continuous stirring for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice (50 g).
-
Acidify the mixture with 1M HCl to pH 2-3 to precipitate the product.
-
Filter the solid product using a Büchner funnel, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure (E)-3-(1-Cyclopentyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-cyanoacrylic acid.
-
Caption: Knoevenagel condensation workflow.
Reductive Amination for the Synthesis of Novel Amines
Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[6] This two-step, one-pot reaction involves the initial formation of an imine or enamine, followed by reduction to the corresponding amine.
Protocol 2: Synthesis of N-Benzyl-1-(1-cyclopentyl-2,5-dimethyl-1H-pyrrol-3-yl)methanamine
This protocol details the synthesis of a secondary amine by reacting the starting aldehyde with benzylamine, followed by in-situ reduction with sodium borohydride.
-
Reagents and Materials:
-
This compound
-
Benzylamine
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Sodium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
-
Procedure:
-
Dissolve this compound (1.91 g, 10 mmol) in methanol (30 mL) in a 100 mL round-bottom flask.
-
Add benzylamine (1.07 g, 10 mmol) to the solution and stir at room temperature for 1 hour to form the imine intermediate.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (0.42 g, 11 mmol) in small portions over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 3 hours.
-
Quench the reaction by the slow addition of water (10 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel.
-
Caption: Reductive amination workflow.
Oxidation to Carboxylic Acid
The oxidation of the aldehyde to a carboxylic acid provides a key intermediate for the synthesis of amides, esters, and other acid derivatives.[7] This transformation can be achieved using various oxidizing agents.
Protocol 3: Synthesis of 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid
This protocol utilizes potassium permanganate as the oxidizing agent in an aqueous acetone solution.
-
Reagents and Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Water
-
Sodium bisulfite
-
Hydrochloric acid (1M)
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (1.91 g, 10 mmol) in a mixture of acetone (50 mL) and water (10 mL).
-
Cool the solution to 0°C in an ice bath.
-
Prepare a solution of potassium permanganate (1.74 g, 11 mmol) in water (30 mL).
-
Add the KMnO₄ solution dropwise to the aldehyde solution over 30 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours. A brown precipitate of manganese dioxide will form.
-
To quench the excess KMnO₄ and dissolve the manganese dioxide, add a saturated solution of sodium bisulfite until the brown precipitate disappears and the solution becomes colorless.
-
Remove the acetone under reduced pressure.
-
Acidify the remaining aqueous solution with 1M HCl to pH 2-3 to precipitate the carboxylic acid.
-
Filter the white precipitate, wash with cold water, and dry under vacuum to obtain 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.
-
Caption: Oxidation of aldehyde to carboxylic acid.
Conclusion
The protocols outlined in this application note demonstrate the synthetic versatility of this compound as a precursor for a variety of valuable chemical entities. These methods provide a solid foundation for researchers to explore the synthesis of novel derivatives for applications in drug discovery and materials science. Further derivatization of the products from these protocols can lead to a vast library of compounds with diverse biological and physical properties.
References
- Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(1), 196-245.
-
ResearchGate. (n.d.). Synthesis of pyrazole carbaldehydes. Retrieved from [Link]
-
YouTube. (2019, January 19). synthesis of pyrazoles. Retrieved from [Link]
- Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(1), 196-245.
-
ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Knoevenagel Condensation. (n.d.). Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
Syrris. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Retrieved from [Link]
-
Bentham Science. (n.d.). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Retrieved from [Link]
-
Pure. (n.d.). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of new 2, 5-dimethyl pyrrole derivatives and their application in unblended cigarette. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Novel Diarylpyrrole-2-carbaldehydes by Ring Transformations. Retrieved from [Link]
-
PubChem. (n.d.). 1-Cyclopentyl-3-ethylcyclopentane-1-carbaldehyde. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]
-
PubChem. (n.d.). 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid. Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
Application Notes and Protocols for the Reaction of 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde with Amines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Substituted Pyrroles in Medicinal Chemistry
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Specifically, 1,2,3,5-tetrasubstituted pyrroles are of significant interest due to their prevalence in a range of biologically active molecules. The compound at the heart of this guide, 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde , serves as a critical building block in the synthesis of advanced therapeutic agents. Its strategic functionalization—a reactive aldehyde group at the 3-position, stabilizing methyl groups at positions 2 and 5, and a lipophilic cyclopentyl group on the nitrogen—makes it an ideal precursor for creating diverse molecular libraries for drug discovery.
Notably, this pyrrole scaffold is a key intermediate in the synthesis of multi-targeted tyrosine kinase inhibitors, such as Sunitinib and its analogues.[2][3] These drugs have revolutionized the treatment of certain cancers by inhibiting angiogenesis and tumor cell proliferation.[2] The aldehyde functionality of this compound is the primary site for synthetic elaboration, most commonly through reactions with amines to form imines (Schiff bases) and secondary amines. This guide provides a detailed exploration of these transformations, offering both mechanistic insights and practical, field-tested protocols.
Synthesis of the Starting Material: A Two-Step Approach
The synthesis of this compound is typically achieved in a two-step process, beginning with the construction of the pyrrole ring, followed by formylation.
-
Paal-Knorr Pyrrole Synthesis : This classical and highly efficient method involves the condensation of a 1,4-dicarbonyl compound (hexane-2,5-dione) with a primary amine (cyclopentylamine).[3][4][5] The reaction is often catalyzed by a weak acid and proceeds through the formation of a hemiaminal intermediate, which then cyclizes and dehydrates to yield the stable aromatic pyrrole ring.[4]
-
Vilsmeier-Haack Formylation : The subsequent introduction of the aldehyde group at the 3-position is achieved via the Vilsmeier-Haack reaction.[6][7] This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The electron-rich pyrrole ring undergoes electrophilic substitution to afford the desired 3-carbaldehyde. The substitution pattern is predominantly governed by steric factors, with the formyl group being directed to the less hindered position.[8]
Caption: Synthesis of the target aldehyde.
Part 1: Schiff Base Formation - The Gateway to Imines
The condensation of this compound with primary amines is a facile and reversible reaction that yields imines, also known as Schiff bases. This reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, enhancing its electrophilicity. The subsequent nucleophilic attack by the amine, followed by dehydration, drives the reaction to completion.
Mechanistic Considerations
The formation of the imine proceeds through a hemiaminal intermediate. The rate-determining step is often the acid-catalyzed dehydration of this intermediate. The presence of the bulky cyclopentyl group on the pyrrole nitrogen does not significantly hinder the reactivity of the aldehyde at the 3-position, although it may influence the conformational preferences of the final imine product.
Caption: Mechanism of Schiff base formation.
Experimental Protocol: Synthesis of a Representative Schiff Base
This protocol describes a general procedure for the synthesis of an imine from this compound and a primary amine (e.g., aniline).
Materials:
-
This compound
-
Aniline (or other primary amine)
-
Ethanol (absolute)
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (approximately 10 mL per gram of aldehyde).
-
To this solution, add the primary amine (1.0-1.1 eq) dropwise with stirring.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or methanol).
| Parameter | Condition | Rationale |
| Solvent | Ethanol, Methanol | Good solubility for reactants; allows for easy removal. |
| Catalyst | Glacial Acetic Acid | Provides the necessary protonation to activate the carbonyl group. |
| Temperature | Reflux | Increases reaction rate to overcome the activation energy for dehydration. |
| Stoichiometry | 1:1 or slight excess of amine | A slight excess of the amine can help drive the equilibrium towards the product. |
Part 2: Reductive Amination - Synthesis of Secondary Amines
Reductive amination is a powerful and widely used method for the synthesis of secondary amines. It involves the in-situ formation of an imine from an aldehyde and a primary amine, followed by its immediate reduction to the corresponding secondary amine. This one-pot procedure is highly efficient and avoids the isolation of the intermediate imine.
Causality Behind Experimental Choices
The choice of reducing agent is critical for the success of a reductive amination. The ideal reducing agent should be mild enough not to reduce the starting aldehyde but potent enough to reduce the intermediate imine or iminium ion.
-
Sodium Borohydride (NaBH₄): A common and cost-effective reducing agent. It is often used in a two-step, one-pot procedure where the imine is formed first, followed by the addition of NaBH₄.
-
Sodium Triacetoxyborohydride (STAB): A milder and more selective reducing agent than NaBH₄. It can be added directly to the mixture of the aldehyde and amine, as it is less likely to reduce the aldehyde. STAB is particularly effective for the reductive amination of sterically hindered aldehydes and amines.
-
Catalytic Hydrogenation: This method involves the use of a metal catalyst (e.g., Pd/C, PtO₂) and a hydrogen source (e.g., H₂ gas). It is a "green" alternative but may not be compatible with all functional groups.
Caption: Workflow for one-pot reductive amination.
Experimental Protocol: One-Pot Reductive Amination using STAB
This protocol provides a reliable method for the synthesis of a secondary amine from this compound and a primary amine using sodium triacetoxyborohydride.
Materials:
-
This compound
-
Primary amine (e.g., 4-fluoroaniline)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DCM or DCE (approximately 15 mL per gram of aldehyde) under an inert atmosphere, add the primary amine (1.0-1.2 eq).
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 10-15 minutes. The reaction may be slightly exothermic.
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting aldehyde is consumed (typically 2-12 hours).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir the biphasic mixture vigorously for 15-20 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | Mild and selective for the iminium ion over the aldehyde. |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Aprotic solvents that do not react with the reducing agent. |
| Temperature | Room Temperature | Sufficient for the reaction to proceed at a reasonable rate. |
| Workup | Aqueous NaHCO₃ | Neutralizes any remaining acid and quenches the excess reducing agent. |
Applications in Drug Development: Building Blocks for Kinase Inhibitors
The secondary amines synthesized from this compound are valuable intermediates in the synthesis of kinase inhibitors. For instance, the core structure of Sunitinib features a substituted pyrrole carboxamide. The synthetic route to Sunitinib and its analogues often involves the Knoevenagel condensation of a pyrrole-3-carbaldehyde with an oxindole derivative.[2][3] The amine products from reductive amination can be further elaborated to introduce diverse side chains, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.
Conclusion
The reactions of this compound with amines provide a versatile and efficient platform for the synthesis of a wide array of nitrogen-containing compounds. The straightforward formation of Schiff bases and the subsequent reductive amination to secondary amines are fundamental transformations in the synthetic chemist's toolbox. The protocols and mechanistic insights provided in this guide are intended to empower researchers in drug discovery and development to leverage this valuable building block for the creation of novel and potent therapeutic agents.
References
-
An improved synthesis of sunitinib malate via a solvent-free decarboxylation process. (2025). ResearchGate. [Link]
-
Paal–Knorr synthesis. (n.d.). Wikipedia. [Link]
-
Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis, in silico, in vitro, and in vivo investigation of 5-[¹¹C]methoxy-substituted sunitinib, a tyrosine kinase inhibitor of VEGFR-2. (2012). PubMed. [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. [Link]
-
Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology. [Link]
-
Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. (1970). Journal of the Chemical Society C: Organic. [Link]
Sources
- 1. SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, in silico, in vitro, and in vivo investigation of 5-[¹¹C]methoxy-substituted sunitinib, a tyrosine kinase inhibitor of VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]
- 5. Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orientjchem.org [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
Application Note: A Sequential Stetter/Paal-Knorr Strategy for the Synthesis of Novel 2,5-Disubstituted Furan-Pyrrole Bioisosteres
Audience: Researchers, scientists, and drug development professionals.
Abstract & Introduction
The furan and pyrrole scaffolds are privileged heterocyclic motifs, each playing a significant role in medicinal chemistry and drug discovery. Their unique electronic and steric properties allow them to act as bioisosteres for phenyl rings, often improving pharmacokinetic profiles of lead compounds. The development of synthetic routes to novel molecules incorporating both of these heterocyles is of considerable interest for expanding chemical diversity in drug screening libraries.
A common challenge in synthetic chemistry is leveraging existing, highly functionalized building blocks for new applications. 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a readily available intermediate. However, its direct use in the classical Paal-Knorr synthesis—a reaction that constructs furans or pyrroles from 1,4-dicarbonyl compounds—is not feasible as the aldehyde itself does not fit the required 1,4-dicarbonyl template.[1][2]
This application note presents a robust and elegant two-step strategy to overcome this limitation. We detail a protocol for the synthesis of a novel furan-pyrrole scaffold beginning with this compound. The methodology hinges on an initial N-Heterocyclic Carbene (NHC)-catalyzed Stetter reaction to construct a key 1,4-dicarbonyl intermediate, which is then subjected to a classical acid-catalyzed Paal-Knorr cyclization to yield the target 2,5-disubstituted furan.[3][4] This sequential approach provides a reliable pathway to complex, drug-like molecules that merge the structural features of both pyrrole and furan rings.
Mechanistic Rationale & Strategy
The core of this methodology is the strategic conversion of an aldehyde into a 1,4-dicarbonyl compound, thereby enabling its entry into the Paal-Knorr synthesis manifold.
The Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is the quintessential method for preparing furans, requiring a 1,4-dicarbonyl compound and an acid catalyst.[1] The mechanism proceeds via several key steps:
-
Protonation: An acid catalyst protonates one of the carbonyl oxygens, activating it toward nucleophilic attack.
-
Enolization: The second carbonyl group tautomerizes to its more nucleophilic enol form.
-
Cyclization: The enol oxygen attacks the protonated carbonyl, forming a five-membered cyclic hemiacetal. This intramolecular cyclization is typically the rate-determining step.
-
Dehydration: A two-step dehydration of the hemiacetal intermediate eliminates a molecule of water to form the stable aromatic furan ring.[2]
The Stetter Reaction: Umpolung of the Aldehyde
To generate the necessary 1,4-dicarbonyl precursor from this compound, we employ the Stetter reaction. This reaction utilizes an N-heterocyclic carbene (NHC) catalyst to induce an "umpolung" or reversal of polarity of the aldehyde's carbonyl carbon.[5][6]
-
Catalyst Activation: The NHC catalyst attacks the electrophilic aldehyde carbon.
-
Breslow Intermediate Formation: A proton transfer generates the key Breslow intermediate, which is effectively a nucleophilic acyl anion equivalent.[7]
-
Conjugate Addition: This nucleophilic intermediate undergoes a 1,4-conjugate (Michael) addition to an α,β-unsaturated acceptor, such as methyl vinyl ketone (MVK).[8]
-
Catalyst Regeneration: The resulting intermediate collapses, regenerating the NHC catalyst and yielding the desired 1,4-dicarbonyl product.
By coupling the Stetter reaction with the Paal-Knorr synthesis, we establish a powerful sequence for furan annulation onto a pyrrole scaffold.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Understanding the Mechanism of the Intramolecular Stetter Reaction. A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.irapa.org [journals.irapa.org]
- 7. researchgate.net [researchgate.net]
- 8. Stetter Reaction [organic-chemistry.org]
Introduction: The Significance of Formylated Pyrroles in Medicinal Chemistry
An Application Note and Protocol for the Formylation of 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole
Formylated pyrroles are pivotal building blocks in the synthesis of complex heterocyclic molecules that form the core of many therapeutic agents. The target molecule of this protocol, 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, is a key intermediate in the development of pharmaceuticals, particularly kinase inhibitors for cancer treatment.[1] The introduction of a formyl (-CHO) group onto the pyrrole ring provides a versatile chemical handle for further elaboration into more complex structures. The Vilsmeier-Haack reaction is a classic, efficient, and widely adopted method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as the pyrrole substrate .[2][3][4][5][6] This protocol provides a detailed methodology for this transformation, grounded in established chemical principles and practical laboratory insights.
The Vilsmeier-Haack Reaction: Mechanism and Rationale
The Vilsmeier-Haack reaction is a robust electrophilic aromatic substitution that proceeds in two primary stages.[7][8] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Formation of the Vilsmeier Reagent: The reaction is initiated by the formation of a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[8][9][10] This is typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃).[2][3][10] The oxygen of DMF attacks the electrophilic phosphorus center of POCl₃, leading to a cascade of events that culminates in the formation of the reactive Vilsmeier reagent.
-
Electrophilic Attack and Hydrolysis: The electron-rich pyrrole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[3][11] For 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole, the C2 and C5 positions are blocked by methyl groups. Therefore, the substitution occurs at one of the electron-rich β-positions (C3 or C4). Steric factors generally govern the regioselectivity in such cases, directing the formylation to the less hindered position.[12] The resulting iminium salt intermediate is stable until the reaction is quenched with water during the workup phase.[10][13] Aqueous hydrolysis then rapidly converts the iminium salt to the final aldehyde product.[2][8]
Mechanism of Formylation
Sources
- 1. This compound [myskinrecipes.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. chemtube3d.com [chemtube3d.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Vilsmeier-Haack Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. Vilsmeier formylation of pyrrole [quimicaorganica.org]
- 12. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Strategic Utility of 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in Modern Medicinal Chemistry
Abstract
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] This document provides an in-depth guide to the application of 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS 326916-19-2), a versatile synthetic intermediate poised for significant utility in drug discovery.[3][4] We will explore its synthetic rationale, its role as a key building block for constructing libraries of bioactive molecules, particularly kinase inhibitors, and provide detailed, field-proven protocols for its synthesis and subsequent application in a representative biological assay.[3] This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable scaffold in their research programs.
Introduction: The Pyrrole Scaffold in Drug Design
The 1,2,5-trisubstituted pyrrole motif is a privileged structure in medicinal chemistry. The nitrogen atom and the aromatic ring system provide a unique combination of hydrogen bonding capabilities and hydrophobic surfaces, making it an ideal platform for interacting with biological targets. The strategic placement of substituents on the pyrrole ring allows for the fine-tuning of steric, electronic, and pharmacokinetic properties.
This compound is a particularly interesting building block for several reasons:
-
N-Cyclopentyl Group: This lipophilic group can effectively probe hydrophobic pockets in target proteins, potentially enhancing binding affinity and improving metabolic stability compared to smaller alkyl or aryl substituents.
-
2,5-Dimethyl Groups: These groups provide steric bulk, which can enforce a specific conformation on the molecule and prevent unwanted metabolic oxidation of the pyrrole ring.
-
C3-Carbaldehyde: This aldehyde functional group is a versatile chemical handle. It serves as a key reaction point for a wide array of chemical transformations, including reductive amination, Wittig reactions, and condensations, allowing for the rapid diversification of the core scaffold into a library of candidate compounds.[5][6]
This combination of features makes this compound an excellent starting point for structure-activity relationship (SAR) studies, particularly in the development of kinase inhibitors for oncology.[3]
Synthetic Strategy and Protocol
The synthesis of this compound can be efficiently achieved in a two-step process. The first step involves the construction of the N-substituted pyrrole ring via the Paal-Knorr synthesis, a robust and widely used method.[5][7] The second step is the introduction of the aldehyde group at the C3 position using a Vilsmeier-Haack formylation reaction.
Diagram of the Synthetic Workflow
Caption: Two-step synthesis of the target compound.
Protocol 2.1: Synthesis of 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole
-
Rationale: The Paal-Knorr synthesis is a classic condensation reaction between a 1,4-dicarbonyl compound and a primary amine to form a pyrrole. Acetic acid serves as both the solvent and a catalyst for the cyclization and dehydration steps.
-
Materials:
-
2,5-Hexanedione (1.0 eq)
-
Cyclopentylamine (1.1 eq)
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexanes
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2,5-hexanedione and glacial acetic acid.
-
Add cyclopentylamine dropwise to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice and water.
-
Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole.
-
Protocol 2.2: Synthesis of this compound
-
Rationale: The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic rings, such as pyrroles. Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) react to form the Vilsmeier reagent, which acts as the electrophile.
-
Materials:
-
1-Cyclopentyl-2,5-dimethyl-1H-pyrrole (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
1 M Sodium Hydroxide solution
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
-
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, cool anhydrous DMF to 0 °C.
-
Slowly add POCl₃ dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of ice-cold water.
-
Make the solution basic by adding 1 M sodium hydroxide solution until pH > 10.
-
Heat the mixture at reflux for 1 hour to hydrolyze the iminium salt intermediate.
-
Cool to room temperature and extract with DCM (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final product, this compound.[3]
-
Application in Kinase Inhibitor Discovery
The aldehyde functional group of the title compound is a gateway for creating a diverse library of compounds for screening against a panel of kinases. A common and effective strategy is reductive amination, which allows for the introduction of a wide variety of amine-containing fragments.
Diagram of a Generic Kinase Signaling Pathway
Sources
- 1. A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles – Oriental Journal of Chemistry [orientjchem.org]
- 2. scispace.com [scispace.com]
- 3. This compound [myskinrecipes.com]
- 4. scbt.com [scbt.com]
- 5. alliedacademies.org [alliedacademies.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note & Protocols: Strategic Condensation Reactions of 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde for the Synthesis of Novel Heterocyclic Scaffolds
Introduction: The Strategic Value of a Versatile Pyrrole Aldehyde
The substituted pyrrole motif is a cornerstone in medicinal chemistry and materials science, forming the core of numerous natural products and blockbuster drugs.[1] Within this class, 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has emerged as a particularly valuable building block. It serves as a key intermediate in the synthesis of advanced pharmaceuticals, most notably in the development of potent kinase inhibitors for targeted cancer therapy.[2] The reactivity of its aldehyde functional group offers a gateway to a vast chemical space through condensation reactions, allowing for the construction of complex molecules with diverse biological activities.
This document provides detailed, field-proven protocols for two fundamental types of condensation reactions—the Knoevenagel and Claisen-Schmidt condensations—using this specific pyrrole carbaldehyde. Designed for researchers, medicinal chemists, and drug development professionals, these protocols go beyond simple step-by-step instructions. They delve into the causality behind experimental choices, offer insights for reaction optimization, and establish self-validating systems for trustworthy and reproducible results.
Part 1: The Knoevenagel Condensation for C-C Bond Formation
The Knoevenagel condensation is a powerful reaction that involves the nucleophilic addition of a compound with an active methylene group to a carbonyl, followed by dehydration.[3] This method is exceptionally effective for creating α,β-unsaturated systems, which are prevalent in biologically active molecules. The reaction is typically catalyzed by a weak base, such as an amine, which is sufficient to deprotonate the active methylene compound without inducing self-condensation of the aldehyde.[3]
Expertise & Experience: Why this Approach?
We select the Knoevenagel condensation for its reliability and broad substrate scope. The use of a mild base like piperidine or an organocatalyst like L-proline ensures high selectivity.[4] For this specific pyrrole aldehyde, the electron-donating nature of the pyrrole ring slightly deactivates the aldehyde compared to a simple benzaldehyde. Therefore, conditions may require gentle heating or slightly longer reaction times to achieve completion. Monitoring the reaction via Thin-Layer Chromatography (TLC) is critical to prevent the formation of side products from prolonged heating.
Protocol 1: Knoevenagel Condensation with Malononitrile
This protocol details the reaction of this compound with malononitrile, a highly reactive methylene compound, to yield a vinyl dinitrile product.
Experimental Workflow Diagram
Caption: Workflow for the Knoevenagel Condensation Protocol.
Materials & Reagents:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Anhydrous Ethanol (approx. 0.2 M solution)
-
Piperidine (0.1 eq)
-
Deionized Water
-
TLC plates (Silica gel 60 F254)
-
Mobile phase for TLC (e.g., 30% Ethyl Acetate in Hexane)
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and anhydrous ethanol.
-
Stir the mixture until the aldehyde is fully dissolved.
-
Add malononitrile (1.1 eq) to the solution, followed by the catalytic amount of piperidine (0.1 eq).
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain this temperature.
-
Trustworthiness Checkpoint: Monitor the reaction progress every 30 minutes using TLC. The reaction is complete when the starting aldehyde spot is no longer visible. Typical reaction times are 2-4 hours.
-
Once complete, allow the flask to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add a small volume of cold deionized water and stir vigorously. A solid precipitate should form.
-
Collect the solid product by vacuum filtration, washing the filter cake with additional cold water and then a small amount of cold ethanol to remove residual impurities.
-
Dry the product under vacuum to obtain the final compound.
-
Validation: Characterize the product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy to confirm its structure and purity.
Quantitative Data & Expected Results
| Reactant 2 | Catalyst | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Malononitrile | Piperidine | Ethanol | 80 | 2-4 | 85-95 |
| Ethyl Cyanoacetate | L-Proline | Water[4] | 25 | 6-8 | 80-90 |
| Meldrum's Acid | Acetic Acid | Benzene | 80 | 1-2 | >90 |
Part 2: The Claisen-Schmidt Condensation for Chalcone Synthesis
The Claisen-Schmidt condensation is a variation of the aldol condensation, occurring between an aldehyde or ketone with an α-hydrogen and a carbonyl compound lacking one, such as our pyrrole aldehyde.[5] This reaction is fundamental for synthesizing chalcones (α,β-unsaturated ketones), which are precursors to flavonoids and other important bioactive molecules.[6] The reaction is typically performed under basic conditions (e.g., NaOH or KOH) in an alcoholic solvent.[5][6]
Expertise & Experience: Mechanistic Considerations
In this crossed-aldol reaction, the base (hydroxide) deprotonates the α-carbon of the ketone partner (e.g., acetophenone) to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. The resulting aldol adduct rapidly dehydrates under the reaction conditions to yield the thermodynamically stable conjugated enone system. The lack of α-hydrogens on the pyrrole aldehyde prevents its self-condensation, leading to a cleaner reaction and higher yield of the desired crossed product.[5]
Reaction Mechanism Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound [myskinrecipes.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 6. Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method [mdpi.com]
Application Note: Comprehensive Analytical Characterization of 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
**Abstract
This document provides a detailed guide with integrated protocols for the comprehensive analytical characterization of 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. This substituted pyrrole is a key structural motif in medicinal chemistry and materials science, making its unambiguous identification and purity assessment critical for research and development.[1] This guide is intended for researchers, analytical scientists, and drug development professionals, offering a suite of orthogonal analytical techniques to ensure structural integrity, confirm molecular identity, and establish purity. The methodologies detailed herein follow a logical workflow, from chromatographic separation to definitive structural elucidation and functional group analysis, embodying a self-validating analytical system.
Introduction: The Scientific Imperative
Substituted pyrroles are foundational scaffolds in a vast array of biologically active compounds, including notable drugs like Atorvastatin and Sunitinib.[1] The specific compound, this compound (Molecular Formula: C₁₂H₁₇NO, Molecular Weight: 191.27 g/mol ), possesses a unique combination of a heterocyclic aromatic core and aliphatic substituents, making it a valuable intermediate in organic synthesis.[2][3] Accurate and thorough characterization is paramount to guarantee the reliability of downstream applications, from biological screening to materials engineering.
The causality behind employing a multi-technique approach lies in the principle of orthogonality. Each analytical method probes different physicochemical properties of the molecule. While NMR spectroscopy provides the definitive structural map, mass spectrometry confirms the molecular weight, chromatography assesses purity, and vibrational spectroscopy identifies key functional groups. Relying on a single technique can lead to misinterpretation; for instance, isomers may have identical mass spectra but different NMR spectra. This guide presents an integrated workflow designed to provide unequivocal evidence of the compound's identity and purity.
Figure 1: Integrated workflow for the analytical characterization of the target compound.
Chromatographic Analysis for Purity Assessment
The first step in characterization is to determine the purity of the synthesized compound. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose due to its high resolution and sensitivity.[4][5] For a molecule of moderate polarity like the target compound, a reversed-phase (RP) method is the logical choice.
2.1. Rationale for Method Selection A C18 column is selected as it provides excellent retention and separation for a wide range of organic molecules. The mobile phase, a gradient of acetonitrile and water, is chosen to ensure that impurities with a broad polarity range are effectively separated and eluted. Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff. A photodiode array (PDA) detector is crucial for assessing peak purity and identifying the optimal wavelength for quantification.
2.2. Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Sample Preparation: Accurately weigh and dissolve the compound in acetonitrile to prepare a 1.0 mg/mL stock solution. Dilute this stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 50 µg/mL.
-
Instrumentation & Conditions:
-
System: UHPLC or HPLC system with a PDA detector.
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size (or similar).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 2 µL.
-
Detection: PDA scan from 200-400 nm, with extraction at the compound's λₘₐₓ.
-
-
Gradient Elution:
-
Start at 30% B, hold for 1 min.
-
Ramp to 95% B over 8 min.
-
Hold at 95% B for 2 min.
-
Return to 30% B over 0.5 min.
-
Equilibrate at 30% B for 2.5 min.
-
-
Data Analysis: Integrate the area of all peaks. Calculate the purity of the main peak as a percentage of the total peak area. Assess peak symmetry and check for co-eluting impurities using the PDA purity analysis function.
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the unambiguous determination of molecular structure.[6][7][8] A combination of ¹H and ¹³C NMR provides a complete picture of the carbon-hydrogen framework.
3.1. Rationale and Expected Spectra The structure of this compound presents several distinct chemical environments.
-
¹H NMR: We expect to see a highly deshielded singlet for the aldehyde proton due to the carbonyl group's anisotropic effect. The lone proton on the pyrrole ring will also be a singlet. The N-bound methine proton of the cyclopentyl group will be a multiplet, shifted downfield by the adjacent nitrogen. The two methyl groups on the pyrrole ring will be distinct singlets, and the remaining cyclopentyl protons will appear as overlapping multiplets in the aliphatic region.
-
¹³C NMR: The carbonyl carbon of the aldehyde will be the most downfield signal. The four carbons of the pyrrole ring will appear in the aromatic region, followed by the carbons of the cyclopentyl group and finally the two methyl carbons at the most upfield positions.[9]
3.2. Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not already contain it.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled with NOE (zgpg30).
-
Spectral Width: -10 to 220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the CDCl₃ triplet (77.16 ppm). Integrate ¹H signals and pick peaks for both spectra.
3.3. Table of Expected NMR Data
| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| ¹H NMR | Aldehyde (-CHO) | 9.5 - 9.8 | s (singlet) | 1H |
| Pyrrole (C4-H) | 6.5 - 6.8 | s (singlet) | 1H | |
| Cyclopentyl (N-CH) | 4.8 - 5.2 | m (multiplet) | 1H | |
| Pyrrole (C2-CH₃) | 2.4 - 2.6 | s (singlet) | 3H | |
| Pyrrole (C5-CH₃) | 2.2 - 2.4 | s (singlet) | 3H | |
| Cyclopentyl (-CH₂-) | 1.6 - 2.2 | m (multiplet) | 8H | |
| ¹³C NMR | Aldehyde (C=O) | 183 - 186 | - | - |
| Pyrrole (C2, C5) | 135 - 145 | - | - | |
| Pyrrole (C3, C4) | 115 - 130 | - | - | |
| Cyclopentyl (N-CH) | 55 - 60 | - | - | |
| Cyclopentyl (-CH₂-) | 24 - 35 | - | - | |
| Pyrrole (C2-CH₃) | 12 - 15 | - | - | |
| Pyrrole (C5-CH₃) | 10 - 12 | - | - |
Molecular Weight Verification by Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and, by extension, the molecular formula of the compound.[8][10][11] High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the confident determination of the elemental composition.
4.1. Rationale for Method Selection Electrospray ionization (ESI) is a soft ionization technique suitable for polar to moderately polar molecules and is chosen for its ability to generate intact protonated molecular ions [M+H]⁺. For a more volatile compound or for comparison, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) can also be used, which provides valuable fragmentation information that can aid in structural confirmation.[12][13][14]
Figure 2: Comparison of ionization and analysis logic for ESI and EI mass spectrometry.
4.2. Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in methanol or acetonitrile.
-
Instrumentation: An ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Acquisition Parameters:
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Mass Range: 50 - 500 m/z.
-
Source Temperature: 100 - 120 °C.
-
Infusion: Direct infusion via syringe pump at 5-10 µL/min.
-
-
Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. The expected accurate mass for [C₁₂H₁₇NO + H]⁺ is 192.1383. Compare the measured mass to the theoretical mass; the difference should be less than 5 ppm.
4.3. Table of Expected Mass Spectrometry Data
| Technique | Ion | Calculated m/z | Expected Measured m/z (HRMS) | Notes |
| ESI-HRMS | [M+H]⁺ | 192.1383 | 192.1383 ± 0.0010 | Protonated molecule |
| GC-EI-MS | [M]⁺˙ | 191.1305 | 191.1 | Molecular ion |
| GC-EI-MS | [M-CHO]⁺ | 162.1226 | 162.1 | Loss of the aldehyde group |
| GC-EI-MS | [M-C₅H₉]⁺ | 122.0600 | 122.1 | Loss of the cyclopentyl group |
Functional Group Identification via FT-IR Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups and bonds within a molecule.[6][15][16]
5.1. Rationale and Expected Spectrum The FT-IR spectrum will provide confirmatory evidence for the key functional groups. The most prominent and diagnostic peak will be the strong C=O stretch from the aldehyde group. We also expect to see C-H stretching from the aliphatic (cyclopentyl and methyl) and aromatic (pyrrole) moieties, as well as characteristic "fingerprint" vibrations for the substituted pyrrole ring.[17][18]
5.2. Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid compound directly onto the ATR crystal. No further preparation is needed.
-
Instrumentation: An FT-IR spectrometer equipped with an ATR accessory.
-
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Collect a background spectrum of the clean ATR crystal first. Then, collect the sample spectrum. The instrument software will automatically perform the background subtraction.
5.3. Table of Expected FT-IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Vibration Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretch (Pyrrole) |
| 2960 - 2850 | Strong | Aliphatic C-H Stretch (Cyclopentyl, Methyl) |
| ~2720 | Weak | Aldehydic C-H Stretch (Fermi resonance doublet) |
| 1670 - 1650 | Strong | C=O Stretch (Conjugated Aldehyde) |
| 1550 - 1450 | Medium | C=C and C-N Ring Stretching (Pyrrole) |
| 1400 - 1350 | Medium | C-H Bending (Methyl) |
Electronic Properties via UV-Vis Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within the molecule, specifically related to its conjugated π-system.[19][20]
6.1. Rationale and Expected Spectrum The pyrrole ring conjugated with the carbaldehyde group forms a chromophore that is expected to absorb in the UV region. The position of the maximum absorbance (λₘₐₓ) is characteristic of the electronic structure.
6.2. Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) to an absorbance value below 1.5 AU. A concentration of ~10 µg/mL is a good starting point.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Acquisition Parameters:
-
Scan Range: 200 - 600 nm.
-
Blank: Use the same solvent as used for the sample.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ).
6.3. Expected UV-Vis Data
| Parameter | Expected Value | Transition Type |
| λₘₐₓ | 280 - 310 nm | π → π* |
Conclusion
This application note outlines a comprehensive and orthogonal set of analytical techniques for the definitive characterization of this compound. By systematically applying the protocols for HPLC, NMR, HRMS, FT-IR, and UV-Vis, a researcher can confidently establish the purity, molecular formula, covalent structure, and functional group composition of the synthesized compound. This robust analytical package ensures data integrity and provides the necessary foundation for its use in further scientific investigation and development.
References
-
Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. Available from: [Link]
-
Li, Y., et al. (2021). Synthesis, Characterization and Thermal Behavior of N‐Substituted Pyrrole Esters. ChemistrySelect. Available from: [Link]
-
ResearchGate. (n.d.). FTIR spectra of pyrrole-2-carboxaldehyde; DAP and PDP between 4000 and 2000cm-1. Retrieved from [Link]
-
Kim, J. H., et al. (2022). Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. Journal of Agricultural and Food Chemistry. Available from: [Link]
-
Gilchrist, T. L., & Rees, C. W. (2000). Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. ARKIVOC. Available from: [Link]
-
Green, J. B., & Hoff, R. J. (1989). Liquid chromatographic separation schemes for pyrrole and pyridine nitrogen aromatic heterocycle fractions from crude oils suitable for rapid characterization of geochemical samples. Analytical Chemistry. Available from: [Link]
-
Mihaylova, D., et al. (2018). Analysis of the GC-MS of volatile compounds and the phytochemical profile and antioxidant activities of some Bulgarian medicinal plants. Zeitschrift für Naturforschung C. Available from: [Link]
-
Mondal, B., et al. (2020). From (Sub)Porphyrins to (Sub)Phthalocyanines: Aromaticity Signatures in the UV–Vis Absorption Spectra. Inorganic Chemistry. Available from: [Link]
-
Loader, J., & Anderson, H. (1962). Pyrrole Chemistry. XIV. Some Chemical and Physical Properties of 3-Pyrrolecarbaldehyde and 1-Methyl-3-pyrrolecarbaldehyde. Tetrahedron. Available from: [Link]
-
Kumar, A., et al. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. Organic & Biomolecular Chemistry. Available from: [Link]
- Google Patents. (n.d.). CN102329326B - Pyrrole derivatives and preparation method and application thereof.
-
Al-Shwafi, H. A., et al. (2024). Analysis of the Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach. Eng. Proc.. Available from: [Link]
-
Tzankova, D., et al. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). International Journal of Pharmaceutical and Clinical Research. Available from: [Link]
-
Heger, M., et al. (2007). Infrared spectroscopy of pyrrole-2-carboxaldehyde and its dimer: A planar β-sheet peptide model?. The Journal of Chemical Physics. Available from: [Link]
-
Iaroshenko, V. O., et al. (2022). Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine. Organic Letters. Available from: [Link]
-
Ali, M. A., et al. (2023). DFT Studies of Electronic and UV-Vis Properties of Pyrrole-Based Oligomers. ChemRxiv. Available from: [Link]
-
Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Available from: [Link]
-
ResearchGate. (n.d.). Time-dependent evolution of the UV-vis spectra observed during an.... Retrieved from [Link]
-
Vladimirova, S., et al. (2016). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. OAHOST. Available from: [Link]
-
ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. Retrieved from [Link]
-
Mitrović, T., et al. (2023). GC-MS Analysis of Essential Oil and Volatiles from Aerial Parts of Peucedanum tauricum M.B. during the Phenological Period. Plants. Available from: [Link]
-
Sanna, C., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. International Journal of Molecular Sciences. Available from: [Link]
-
Kim, J. H., et al. (2022). Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. Journal of Agricultural and Food Chemistry. Available from: [Link]
-
Martínez-Vargas, A., et al. (2021). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Molecules. Available from: [Link]
-
SpectraBase. (n.d.). Pyrrole-2-carboxaldehyde, 4-(m-fluorophenyl)-3-thiosemicarbazone. Retrieved from [Link]
-
NIST. (n.d.). 1H-Pyrrole, 2,5-dimethyl-. Retrieved from [Link]
-
Shagdarova, B., et al. (2023). Gas Chromatography-Mass Spectrometry Profiling of Volatile Metabolites Produced by Some Bacillus spp. and Evaluation of Their Antibacterial and Antibiotic Activities. Molecules. Available from: [Link]
-
ResearchGate. (n.d.). Analysis of Volatile Compounds: Quantification with Gas Chromatography Flame Ionization Detector and Profiling with Gas Chromatography Mass Spectroscopy. Retrieved from [Link]
-
Chen, J., et al. (2020). Synthesis of unsymmetrically tetrasubstituted pyrroles and studies of AIEE in pyrrolo[1,2-a]pyrimidine derivatives. Nature Communications. Available from: [Link]
-
Reddy, T. S., et al. (2018). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Chemistry Central Journal. Available from: [Link]
-
MDPI. (n.d.). Substituted Pyrroles. Retrieved from [Link]
-
Chen, H., et al. (2013). C–H activation: making diketopyrrolopyrrole derivatives easily accessible. Journal of Materials Chemistry A. Available from: [Link]
-
Park, J. H., et al. (2022). Synthesis and Properties of Cyclopentyl Cardo-Type Polyimides Based on Dicyclopentadiene. Polymers. Available from: [Link]
-
Stankov, S., et al. (2023). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank. Available from: [Link]
-
NIST. (n.d.). Pyrrole. Retrieved from [Link]
-
Żołek, T., et al. (2020). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Molecules. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 5. oatext.com [oatext.com]
- 6. acgpubs.org [acgpubs.org]
- 7. Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Analysis of the GC-MS of volatile compounds and the phytochemical profile and antioxidant activities of some Bulgarian medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldeh ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01637B [pubs.rsc.org]
- 17. pubs.aip.org [pubs.aip.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in Materials Science
Introduction: Unlocking the Potential of a Versatile Pyrrole Building Block
The field of organic materials science is in constant pursuit of novel molecular architectures that offer tunable electronic properties, enhanced processability, and superior performance in devices. Within the vast landscape of heterocyclic chemistry, pyrrole-based compounds have emerged as a cornerstone for the development of advanced materials, including conductive polymers and organic semiconductors.[1] Their electron-rich nature and susceptibility to functionalization make them ideal candidates for a range of applications in organic electronics.[1][2]
This document introduces 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde , a promising yet underexplored building block for the synthesis of new functional organic materials. The strategic substitution on the pyrrole ring endows this molecule with a unique combination of properties. The N-cyclopentyl group can enhance solubility in organic solvents, a critical factor for solution-based processing of organic electronic devices. The methyl groups at the 2 and 5 positions provide steric hindrance that can influence intermolecular packing and potentially improve the stability of resulting materials.[3] Most importantly, the carbaldehyde functionality at the 3-position serves as a versatile synthetic handle for a variety of chemical transformations, allowing for the construction of larger, conjugated systems.[4]
These application notes will provide a forward-looking perspective on the potential uses of this compound in materials science. We will present detailed, scientifically grounded protocols for its synthesis and its subsequent use in the creation of novel organic materials. This guide is intended to empower researchers, scientists, and drug development professionals to explore the untapped potential of this intriguing molecule.
Synthesis of this compound
The introduction of a formyl group onto a pyrrole ring is most commonly achieved through the Vilsmeier-Haack reaction.[5][6] This reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), to effect an electrophilic aromatic substitution.[6] For N-substituted pyrroles, the position of formylation is influenced by both electronic and steric factors.[7] While formylation of simple N-alkylpyrroles often favors the 2-position, the presence of bulky N-substituents and sterically crowded formylating agents can direct the substitution to the 3-position.[3]
Protocol 1: Vilsmeier-Haack Formylation of 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole
This protocol outlines a plausible synthetic route to this compound from the corresponding N-substituted pyrrole.
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Concentration/Purity |
| 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole | C₁₁H₁₇N | 163.26 | >98% |
| Phosphoryl chloride | POCl₃ | 153.33 | >99% |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, >99.8% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, >99.8% |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | Saturated aqueous |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | Anhydrous |
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) to anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath. Slowly add phosphoryl chloride (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Pyrrole Addition: Dissolve 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice. Once the ice has melted, slowly add a saturated aqueous solution of sodium bicarbonate until the mixture is alkaline (pH > 8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Application in the Synthesis of Novel Organic Semiconductors
The aldehyde functionality of this compound makes it an excellent electrophile for the Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups).[8][9] This reaction is a powerful tool for the synthesis of π-conjugated molecules with tailored electronic properties for applications in organic electronics.[9]
Protocol 2: Knoevenagel Condensation for the Synthesis of a Donor-Acceptor Chromophore
This protocol describes a general procedure for the Knoevenagel condensation of this compound with malononitrile, a common active methylene compound, to create a donor-acceptor type chromophore.
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Concentration/Purity |
| This compound | C₁₂H₁₇NO | 191.27 | >98% |
| Malononitrile | CH₂(CN)₂ | 66.06 | >99% |
| Piperidine | C₅H₁₁N | 85.15 | >99% |
| Ethanol | C₂H₅OH | 46.07 | Anhydrous |
Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1.1 equivalents) in anhydrous ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 2-3 drops) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by TLC. In many cases, the product will precipitate out of the solution.
-
Isolation: If a precipitate forms, collect the solid product by vacuum filtration and wash it with cold ethanol.
-
Purification: If no precipitate forms, or if further purification is required, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Application in the Development of Conductive Polymers
Pyrrole and its derivatives can be polymerized both chemically and electrochemically to form conductive polymers.[10][11] The resulting polypyrroles have shown great promise in a variety of applications, including sensors, actuators, and biomedical devices.[12] The properties of the final polymer can be tuned by the choice of substituents on the pyrrole monomer.
While the aldehyde group in this compound is not directly involved in the polymerization of the pyrrole ring, it can be used to subsequently functionalize the polymer or it can be converted to other functional groups prior to polymerization to impart specific properties to the resulting polymer.
Protocol 3: Oxidative Chemical Polymerization of a Pyrrole Derivative
This protocol provides a general method for the oxidative chemical polymerization of a pyrrole monomer using iron(III) chloride as the oxidant.[11]
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Concentration/Purity |
| Pyrrole Monomer | - | - | >98% |
| Iron(III) chloride | FeCl₃ | 162.20 | Anhydrous |
| Chloroform | CHCl₃ | 119.38 | Anhydrous |
| Methanol | CH₃OH | 32.04 | ACS grade |
Procedure:
-
Monomer Solution: Dissolve the pyrrole monomer (1 equivalent) in anhydrous chloroform in a round-bottom flask under a nitrogen atmosphere.
-
Oxidant Solution: In a separate flask, dissolve anhydrous iron(III) chloride (2.5 equivalents) in anhydrous chloroform.
-
Polymerization: Slowly add the iron(III) chloride solution to the stirred monomer solution at room temperature. A dark precipitate of the polymer should form immediately.
-
Reaction Time: Continue stirring the mixture for 24 hours at room temperature to ensure complete polymerization.
-
Isolation: Collect the polymer precipitate by vacuum filtration.
-
Washing: Wash the polymer thoroughly with methanol to remove any unreacted monomer and residual oxidant.
-
Drying: Dry the polymer under vacuum to a constant weight.
Characterization of Novel Materials
The successful synthesis of new materials from this compound requires thorough characterization to understand their structural, optical, and electronic properties.
Structural Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized molecules and polymers.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the materials.
-
Mass Spectrometry (MS): To determine the molecular weight of small molecules.
Optical and Electronic Characterization:
-
UV-Vis Spectroscopy: To study the electronic absorption properties and determine the optical bandgap of the materials.
-
Photoluminescence (PL) Spectroscopy: To investigate the emission properties of the materials, which is crucial for applications in OLEDs.[13][14]
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels of the materials and assess their electrochemical stability.[15]
Morphological and Crystalline Characterization:
-
Atomic Force Microscopy (AFM): To investigate the surface morphology and phase separation in thin films of the materials.[16]
-
X-ray Diffraction (XRD): To study the crystallinity and molecular packing of the materials in the solid state.[17]
Conclusion and Future Outlook
This compound represents a promising, yet largely unexplored, platform for the design and synthesis of novel organic materials. Its unique substitution pattern offers the potential for enhanced solubility and stability, while the reactive aldehyde group provides a gateway to a wide array of functional materials. The protocols outlined in this guide provide a starting point for researchers to explore the synthesis of new chromophores for OLEDs, organic semiconductors for OFETs, and functional conductive polymers.[2][10][13] The continued exploration of such versatile building blocks will undoubtedly pave the way for the next generation of high-performance organic electronic devices.
References
-
Synthesis of Pyrrole Functionalized Materials for Organic Electronic Applications. (n.d.). University of Mississippi. Retrieved from [Link]
-
Demopoulos, V. J. (1986). A CONVENIENT SYNTHESIS OF PYRROLE-3-CARBOXALDEHYDE. Organic Preparations and Procedures International, 18(4), 278-281. Retrieved from [Link]
-
Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. (2025). ResearchGate. Retrieved from [Link]
-
Electrical Characterization of Novel Organic Semiconductor: Materials and Devices for Sensor Technology. (n.d.). ResearchGate. Retrieved from [Link]
-
Preparation of Novel Organic Polymer Semiconductor and Its Properties in Transistors through Collaborative Theoretical and Experimental Approaches. (2023). MDPI. Retrieved from [Link]
-
Organic compounds based on pyrrole and terphenyl for organic light-emitting diodes (OLED) applications. (n.d.). Journal of Materials and Environmental Science. Retrieved from [Link]
-
Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (2021). ACS Omega. Retrieved from [Link]
-
Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. (n.d.). Journal of the Chemical Society C: Organic. Retrieved from [Link]
-
Polypyrrole Derivatives: Preparation, Properties and Application. (n.d.). MDPI. Retrieved from [Link]
-
Large-sized organic semiconductors: crystallization, characterization and applications. (2025). CrystEngComm. Retrieved from [Link]
-
Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Pyrrole-The Vilsmeier Reaction. (n.d.). ChemTube3D. Retrieved from [Link]
-
Organic light emitting diodes: Devices and applications. (2025). ResearchGate. Retrieved from [Link]
-
Characterization of Organic Semiconductor Materials and Devices for Organic Solar Cell Applications with Conductive and Photoconductive Atomic Force Microscopy. (2020). ResearchGate. Retrieved from [Link]
-
Knoevenagel condensation of aldehydes with active methylene compounds... (n.d.). ResearchGate. Retrieved from [Link]
-
Conducting polymers: a comprehensive review on recent advances in synthesis, properties and applications. (n.d.). PMC. Retrieved from [Link]
-
Substituted active methylene synthesis by condensation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Discovery of Crystallizable Organic Semiconductors with Machine Learning. (2024). Journal of the American Chemical Society. Retrieved from [Link]
-
Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded. (n.d.). synlett. Retrieved from [Link]
-
Organic Light Emitting Diode (OLED) Technology and its Applications: Literature Review. (2021). Crimson Publishers. Retrieved from [Link]
-
Conductive polymers. (n.d.). Pure. Retrieved from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. (2025). ResearchGate. Retrieved from [Link]
Sources
- 1. utd-ir.tdl.org [utd-ir.tdl.org]
- 2. mdpi.com [mdpi.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. chemtube3d.com [chemtube3d.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Conducting polymers: a comprehensive review on recent advances in synthesis, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 13. jmaterenvironsci.com [jmaterenvironsci.com]
- 14. ossila.com [ossila.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
purification of 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde by chromatography
As a Senior Application Scientist, this guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals facing challenges in the chromatographic purification of 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS 326916-19-2). This molecule, a key intermediate in pharmaceutical synthesis, presents unique purification hurdles due to the interplay of its structural features: a basic pyrrole nitrogen and a reactive aldehyde functional group.[1] This guide is structured to provide direct, actionable solutions to common experimental problems.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the chromatographic purification of this compound in a question-and-answer format.
Question 1: My compound is streaking severely on the TLC plate and eluting as a broad, tailing peak from my silica gel column. What is the cause and how can I achieve a sharp peak?
Answer: This is a classic issue encountered with nitrogen-containing heterocycles like pyrroles.[2] The root cause is the interaction between the lone pair of electrons on the basic pyrrole nitrogen and the acidic silanol groups (Si-OH) on the surface of standard silica gel. This strong, non-specific binding leads to poor peak shape and inefficient separation.
Solutions:
-
Neutralize Acidic Sites with a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase. Triethylamine (Et₃N) is the standard choice.[3][4]
-
Mechanism: Triethylamine is a stronger base than the pyrrole nitrogen and will preferentially bind to the acidic sites on the silica, effectively "masking" them. This allows your target compound to elute based on polarity interactions with the mobile phase, resulting in a symmetrical peak shape.
-
Application: Add 0.1-1% triethylamine to your eluent system (e.g., Hexane:Ethyl Acetate). You will need to re-optimize your solvent ratio on TLC with the added modifier.
-
-
Increase Mobile Phase Polarity: Sometimes, simply increasing the proportion of the polar solvent (e.g., ethyl acetate) can help mitigate streaking by improving the compound's solubility in the mobile phase and reducing its interaction time with the stationary phase.[3]
-
Switch to an Alternative Stationary Phase: If streaking persists even with a modifier, the silica gel may be too aggressive for your compound. Consider these alternatives:
-
Neutral or Basic Alumina: Alumina is a less acidic stationary phase and can be an excellent alternative for basic compounds.[3]
-
Reversed-Phase (C18) Chromatography: If your compound has sufficient polarity, reversed-phase chromatography is a powerful option where such acidic interactions are not a concern.[3][5]
-
Question 2: I am struggling to separate my target compound from a closely-eluting impurity. How can I improve the resolution?
Answer: Achieving good resolution is critical for obtaining high purity. When two compounds have very similar polarities, tweaking the chromatographic conditions is necessary to exploit subtle differences in their structure and improve separation.
Solutions:
-
Systematic Mobile Phase Optimization: The goal for column chromatography is to find a solvent system where the target compound has a Thin Layer Chromatography (TLC) retention factor (Rf) of approximately 0.2-0.4.[3] This provides the optimal balance between retention and elution time for good separation. Experiment with different ratios of a non-polar solvent (e.g., Hexane) and a polar solvent (e.g., Ethyl Acetate).
-
Introduce a Ternary Solvent System: If a binary system (e.g., Hexane:EtOAc) fails, introducing a third solvent can alter the selectivity of the separation. The third solvent interacts differently with the stationary phase and your compounds. For example, adding a small amount of dichloromethane or acetone to a hexane/ethyl acetate mixture can sometimes dramatically improve the separation between two spots.[3]
-
Implement Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be highly effective.[6]
-
Methodology: Start the column with a lower polarity mobile phase to allow the compounds to bind to the top of the column. Then, gradually increase the percentage of the polar solvent over the course of the run. This will cause compounds to elute in narrower bands, improving resolution between closely related species.
-
Question 3: My product recovery is very low, and I suspect the compound is decomposing on the column. How can I verify and prevent this?
Answer: Pyrrole derivatives can be sensitive to the acidic environment of silica gel, and aldehydes can be prone to oxidation or other degradation pathways.[3][7][8] It is crucial to determine if your compound is stable under the chromatographic conditions.
Solutions:
-
Perform a Silica Gel Stability Test: Before committing your entire batch to a column, run a simple stability test.[4]
-
Procedure: Spot your crude reaction mixture on a TLC plate. Let the spotted plate sit on the bench, exposed to air, for 1-2 hours. Then, develop the plate in your chosen solvent system. If you observe a new spot appearing or the original product spot diminishing in intensity compared to a freshly spotted plate, your compound is likely decomposing on the silica.
-
-
Deactivate the Silica Gel: If you must use silica gel, you can reduce its acidity.[6]
-
Procedure: Pack your column using a solvent system that contains 1-3% triethylamine. Flush the packed column with at least one full column volume of this solvent mixture. This pre-treatment neutralizes the most reactive acidic sites before your compound is introduced. You can then run the column using your optimized mobile phase, with or without the continued presence of triethylamine.
-
-
Explore Non-Chromatographic Purification: If decomposition is severe, chromatography may not be the best option. Consider alternatives such as:
-
Recrystallization: If your product is a solid and you can find a suitable solvent system, recrystallization can be a highly effective method for achieving high purity.[4]
-
Distillation: If the compound is thermally stable, vacuum distillation could be an option, although this is less common for complex organic molecules.[9]
-
Frequently Asked Questions (FAQs)
-
Q: What is a good starting solvent system for TLC analysis of this compound?
-
A: A mixture of Hexane and Ethyl Acetate is an excellent starting point for many moderately polar organic compounds. Begin with a 4:1 or 3:1 ratio of Hexane:Ethyl Acetate and adjust the polarity based on the resulting Rf value.[3]
-
-
Q: How much crude material should I load onto a flash chromatography column?
-
Q: My compound is very polar and does not move from the baseline on the TLC plate, even in 100% Ethyl Acetate. What should I do?
-
A: You need a more aggressive, polar solvent system. Try switching to a Dichloromethane:Methanol system, starting at a ratio of 98:2 and increasing the methanol content. If the compound remains at the baseline, reversed-phase chromatography is likely the best approach.[10]
-
Key Parameters for Chromatography
| Parameter | Normal-Phase (Silica Gel) | Normal-Phase with Modifier | Reversed-Phase (C18) |
| Stationary Phase | Silica Gel (230-400 mesh) | Silica Gel (230-400 mesh) | C18-Functionalized Silica |
| Typical Mobile Phase | Hexane:Ethyl Acetate or Dichloromethane:Methanol | Hexane:Ethyl Acetate with 0.1-1% Triethylamine | Acetonitrile:Water or Methanol:Water[11][12] |
| Compound Elution Order | Least polar elutes first | Least polar elutes first | Most polar elutes first |
| Best For | Moderately polar, acid-stable compounds | Basic compounds prone to streaking[3] | Polar compounds, challenging separations[3] |
| Key Consideration | Potential for compound degradation on acidic silica[10] | Re-optimization of Rf is required | Compound must be soluble in the mobile phase |
Experimental Protocols
Protocol 1: TLC Method Development for Optimal Separation
-
Prepare several small TLC developing chambers with different solvent systems (e.g., 9:1, 4:1, 2:1 Hexane:Ethyl Acetate).
-
Spot your crude reaction mixture onto at least three separate TLC plates.
-
Place one plate in each chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plates, immediately mark the solvent front with a pencil, and allow them to dry.
-
Visualize the spots using a UV lamp (254 nm) and/or by staining (e.g., potassium permanganate).
-
Calculate the Rf value for your target compound in each system. Adjust the solvent polarity until the Rf is between 0.2 and 0.4 for the best separation during column chromatography.[3]
-
If streaking is observed, repeat the process by adding 0.5% triethylamine to the most promising solvent system.
Protocol 2: Flash Column Chromatography on Deactivated Silica Gel
-
Slurry Preparation: In a beaker, mix silica gel with your chosen starting mobile phase (e.g., 95:5 Hexane:Ethyl Acetate containing 1% Triethylamine) to form a consistent slurry.
-
Column Packing: Pour the slurry into your chromatography column. Use gentle air pressure or tapping to pack the silica into a stable bed. Open the stopcock to drain excess solvent until the solvent level is just at the top of the silica bed.
-
Deactivation Flush (Optional but Recommended): Add more of the triethylamine-containing solvent and flush one to two full column volumes through the packed silica bed to ensure neutralization.[6] Drain the solvent to the top of the silica bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase (or dichloromethane). Carefully apply the solution to the top of the silica bed using a pipette. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[6]
-
Elution: Carefully add your mobile phase to the column and begin elution, collecting fractions. If using a gradient, start with the low-polarity mobile phase and gradually increase the percentage of the more polar solvent.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Workflow
Caption: Troubleshooting Workflow for Chromatographic Purification.
References
- Benchchem. Technical Support Center: Optimizing Solvent Systems for Chromatography of Pyrrole Derivatives.
- OAText. Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative.
- PubMed Central. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors.
- University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
- SIELC Technologies. Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column.
- alwsci. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- Reddit. troubleshooring flash chromatography purification : r/Chempros.
- PubMed Central. Catalytic, Enantioselective Cycloaddition of Pyrrole-2-methides with Aldehydes toward a Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols.
- Benchchem. Overcoming challenges in the purification of heterocyclic compounds.
- Chemistry For Everyone. How To Choose Mobile Phase For Column Chromatography?.
- University of Rochester, Department of Chemistry. Tips & Tricks: Tips for Flash Column Chromatography.
- Mobile Phase Selectivity. (Source link not fully provided, but content used for general principles).
- ResearchGate. Recent Developments in the Synthesis of Dipyrromethanes. A Review.
- Research Journal of Pharmacy and Technology. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
- Welch Materials. Mobile Phase Selection in Method Development: How to Optimize.
- Santa Cruz Biotechnology. This compound.
- MySkinRecipes. This compound.
- Benchchem. Technical Support Center: Characterization of Pyrrole Derivatives.
- PubMed. Stabilization of Aldehydes as Propylene Glycol Acetals.
- Benchchem. Application Notes and Protocols for the Purification of 1-Phenyl-2,5-dihydro-1H-pyrrole.
Sources
- 1. This compound [myskinrecipes.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. oatext.com [oatext.com]
- 8. Stabilization of Aldehydes as Propylene Glycol Acetals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 12. rjptonline.org [rjptonline.org]
Technical Support Center: Synthesis of 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Introduction:
The synthesis of 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a crucial step in the development of various fine chemicals and pharmaceutical intermediates. The most common and efficient method for this transformation is the Vilsmeier-Haack formylation of the corresponding 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole. This reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).[1][2][3] While robust, this electrophilic aromatic substitution is sensitive to reaction conditions and reagent quality, often leading to specific side reactions that can complicate purification and reduce yields.
This guide provides in-depth troubleshooting for common issues encountered during this synthesis, explaining the mechanistic origins of side products and offering field-proven protocols to optimize your results.
Core Synthesis Pathway: The Vilsmeier-Haack Reaction
The reaction proceeds in three main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[3][4][5]
-
Electrophilic Attack: The electron-rich 2,5-dimethylpyrrole ring attacks the Vilsmeier reagent. Due to the directing effects of the two methyl groups, the attack occurs regioselectively at the C3 position.
-
Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous work-up to yield the final aldehyde product.[1][3][6]
Caption: Desired Vilsmeier-Haack reaction pathway.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Question 1: My reaction yield is very low, and TLC analysis shows a significant amount of unreacted starting material. What's going wrong?
Answer:
This is a common issue often traced back to two primary causes: insufficient activation of the formylating agent or poor quality of reagents.
Causality:
-
Vilsmeier Reagent Formation: The reaction between DMF and POCl₃ is exothermic and crucial for generating the active electrophile.[7] If the temperature is too low or the reagents are not added correctly, the formation of the Vilsmeier reagent can be incomplete.
-
Reagent Purity: Phosphorus oxychloride is highly reactive and susceptible to hydrolysis from atmospheric moisture, forming phosphoric acid and HCl, which are ineffective in the reaction. Similarly, DMF can contain dimethylamine as an impurity, which can react with POCl₃ and quench the reagent.
Troubleshooting & Solutions:
-
Reagent Quality Check:
-
Use freshly opened or distilled POCl₃.
-
Ensure DMF is anhydrous. Use a fresh bottle from a reputable supplier or dry it over molecular sieves.
-
-
Optimized Vilsmeier Reagent Pre-formation:
-
Protocol: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF to your chosen solvent (e.g., dichloromethane). Cool the solution to 0°C in an ice bath. Add POCl₃ dropwise via a syringe, ensuring the internal temperature does not exceed 10°C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes. This pre-formation step ensures the Vilsmeier reagent is fully generated before the pyrrole is introduced.[7]
-
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting pyrrole. If the reaction stalls, a small additional charge of pre-formed Vilsmeier reagent can sometimes drive it to completion.
Question 2: I've isolated a byproduct with a higher molecular weight and a different polarity. Could this be a diformylated product?
Answer:
Yes, this is highly probable. The formation of a 3,4-diformylated byproduct is a known side reaction in the Vilsmeier-Haack formylation of activated pyrroles.
Causality: The initial product, this compound, still possesses an activated C4 position. The aldehyde group is deactivating, but the strong electron-donating effects of the nitrogen atom and the two methyl groups can still render the C4 position susceptible to a second electrophilic attack, especially if excess Vilsmeier reagent is used or the reaction temperature is too high.[2]
Caption: Competing mono- vs. di-formylation pathways.
Troubleshooting & Solutions:
-
Stoichiometric Control (Key Factor): The most critical parameter is the molar ratio of the Vilsmeier reagent to the pyrrole substrate.
-
Recommendation: Use a slight excess, but no more than 1.1 to 1.2 equivalents of POCl₃ and DMF relative to the pyrrole.
-
-
Temperature Management:
-
Recommendation: Maintain a low reaction temperature. After pre-forming the Vilsmeier reagent, cool the mixture back down to 0°C before slowly adding the solution of your pyrrole substrate. Do not let the reaction warm to room temperature until TLC analysis confirms the starting material has been consumed.
-
-
Order of Addition: Always add the pyrrole solution to the pre-formed Vilsmeier reagent, not the other way around. This ensures that the pyrrole is always the limiting reagent upon introduction, minimizing its exposure to a large excess of the formylating agent.
| Parameter | Recommended Condition | Rationale |
| Reagent Ratio | 1.1 eq. Vilsmeier Reagent | Minimizes excess electrophile available for second attack. |
| Temperature | 0°C to 5°C | Reduces reaction rate, favoring selective mono-formylation. |
| Addition Order | Add pyrrole to reagent | Prevents localized high concentrations of reagent. |
Question 3: My reaction mixture turned dark brown/black, and I'm getting a lot of insoluble tar-like material during work-up. What causes this?
Answer:
The formation of dark, polymeric tars is indicative of pyrrole ring decomposition or polymerization under harsh acidic conditions.
Causality: Pyrroles, while aromatic, are susceptible to polymerization in the presence of strong acids. The Vilsmeier-Haack reaction generates acidic byproducts. If the reaction overheats or is run for an extended period, these acidic conditions can protonate the pyrrole ring, initiating a cascade of polymerization reactions that lead to insoluble, intractable tars. The starting material, 2,5-dimethylpyrrole, is particularly prone to this due to its high electron density.
Troubleshooting & Solutions:
-
Strict Temperature Control: This is the most effective preventative measure. An uncontrolled exotherm upon reagent addition is a common cause of polymerization. Use an efficient cooling bath (ice-salt or dry ice-acetone if necessary) and monitor the internal temperature closely during all additions.
-
Minimize Reaction Time: Do not let the reaction run overnight without a clear reason. Monitor the reaction by TLC every 30-60 minutes. Once the starting material is consumed, proceed immediately to the work-up step.
-
Controlled Quenching: The work-up procedure itself can cause issues if not performed carefully.
-
Protocol: Quench the reaction by slowly pouring it onto a vigorously stirred mixture of ice and a saturated aqueous solution of sodium bicarbonate or sodium acetate. This neutralizes the strong acids and hydrolyzes the iminium intermediate in a controlled manner. Adding the reaction mixture too quickly to a small amount of water can generate significant heat and localized acidity, promoting tar formation.
-
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
Materials:
-
1-Cyclopentyl-2,5-dimethyl-1H-pyrrole
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes, Ethyl Acetate (for chromatography)
Procedure:
-
Vilsmeier Reagent Formation: To a flame-dried 250 mL three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DMF (1.0 g, 13.7 mmol, 1.1 eq.) and anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.
-
Add POCl₃ (2.1 g, 1.28 mL, 13.7 mmol, 1.1 eq.) dropwise over 15 minutes, ensuring the internal temperature remains below 10°C.
-
Remove the ice bath and stir the mixture at room temperature for 45 minutes. The solution may be colorless to pale yellow.[8]
-
Pyrrole Addition: Cool the Vilsmeier reagent solution back down to 0°C. In a separate flask, dissolve 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole (2.0 g, 12.4 mmol, 1.0 eq.) in anhydrous DCM (25 mL).
-
Add the pyrrole solution dropwise to the cold Vilsmeier reagent over 30 minutes. The mixture will typically turn a darker color (e.g., red or deep brown).
-
Reaction & Monitoring: Stir the reaction at 0°C for 1-2 hours, monitoring the consumption of the starting material by TLC (e.g., 9:1 Hexanes:EtOAc).
-
Work-up: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing 150 mL of a vigorously stirred, ice-cold saturated NaHCO₃ solution.
-
Stir the biphasic mixture for 1 hour, allowing it to warm to room temperature. This ensures complete hydrolysis of the iminium salt.
-
Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2x 50 mL).
-
Purification: Combine the organic layers, wash with brine (1x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil/solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure product.
References
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Patil, S. B., & Devan, S. D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 2(3), 336-348.
-
The Organic Chemistry Tutor. (2021). Vilsmeier-Haack Reaction. YouTube. Retrieved from [Link]
-
Greeves, N. (2024). Pyrrole-The Vilsmeier Reaction. ChemTube3D. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Vilsmeier–Haack reaction. Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Retrieved from [Link]
-
Reddit. (2023). Vilsmeier-Haack formilation help. r/OrganicChemistry. Retrieved from [Link]
Sources
- 1. One moment, please... [chemistrysteps.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. chemtube3d.com [chemtube3d.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. reddit.com [reddit.com]
Technical Support Center: Optimizing the Synthesis of 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a critical step in the development of various pharmaceutical compounds, including kinase inhibitors for cancer therapy.[1] Achieving a high yield of this key intermediate is paramount for the efficiency and cost-effectiveness of the overall drug development process. This technical support center provides a comprehensive guide to troubleshoot common issues and answer frequently asked questions related to its synthesis, empowering you to optimize your experimental outcomes.
I. Synthesis Overview: The Paal-Knorr and Vilsmeier-Haack Reactions
The synthesis of this compound is typically a two-step process:
-
Step 1: Paal-Knorr Pyrrole Synthesis of the precursor, 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole. This reaction involves the condensation of a 1,4-dicarbonyl compound (hexane-2,5-dione) with a primary amine (cyclopentylamine).[2][3][4][5]
-
Step 2: Vilsmeier-Haack Formylation of the synthesized pyrrole to introduce the carbaldehyde group at the 3-position.[6][7][8] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[6][8][9][10][11]
Low yields can arise from challenges in either of these critical steps. This guide will address potential pitfalls in both reactions.
Logical Workflow for Synthesis and Troubleshooting
Caption: A workflow for the synthesis and troubleshooting of this compound.
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.
Step 1: Paal-Knorr Synthesis of 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole
Q1: My yield of the pyrrole precursor is consistently low. What are the likely causes?
Low yields in the Paal-Knorr synthesis can often be traced back to several key factors:
-
Improper Reaction Conditions: The pH, temperature, and reaction time are critical parameters.[12]
-
pH: The reaction is best conducted under neutral or weakly acidic conditions.[12] A pH below 3 can significantly favor the formation of furan byproducts.[12][13]
-
Temperature: While heating is often necessary, excessive temperatures can lead to the degradation of your starting materials or the desired product.[12]
-
Reaction Time: Prolonged reaction times are not always beneficial and can lead to the formation of unwanted byproducts.[12] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC).[12]
-
-
Purity of Starting Materials: The presence of impurities in the hexane-2,5-dione or cyclopentylamine can lead to the formation of side products, thereby reducing the overall yield.[12] It is highly recommended to use purified starting materials.
-
Side Reactions: The most common side reaction is the formation of furan derivatives, which consumes the 1,4-dicarbonyl starting material.[12]
Q2: I'm observing a significant amount of a furan byproduct. How can I prevent this?
The formation of furans is a well-known competing reaction in the Paal-Knorr synthesis, especially under strongly acidic conditions (pH < 3).[13] To minimize furan formation:
-
Control the pH: Maintain a neutral or weakly acidic environment. The addition of a weak acid like acetic acid can catalyze the reaction without making the conditions overly acidic.[12]
-
Choice of Catalyst: Consider using milder acid catalysts.
Step 2: Vilsmeier-Haack Formylation
Q3: The formylation step is resulting in a low yield of the final product. What should I investigate?
Several factors can contribute to a low yield in the Vilsmeier-Haack formylation:
-
Incomplete Formation of the Vilsmeier Reagent: The reaction between DMF and POCl₃ to form the electrophilic Vilsmeier reagent is crucial.[14] This reaction is exothermic and should be performed at a controlled temperature, typically between 0-10 °C, to prevent degradation of the reagent.[14][15] Ensure both reagents are of high purity and anhydrous.[14]
-
Sub-optimal Reaction Temperature: While the formation of the Vilsmeier reagent requires cooling, the subsequent formylation of the pyrrole often necessitates heating.[14] The optimal temperature depends on the reactivity of the pyrrole substrate.[14] Monitoring the reaction by TLC or HPLC is advisable to determine the ideal temperature and time.[14]
-
Improper Work-up Procedure: The hydrolysis of the intermediate iminium salt is a critical step. The reaction mixture is typically quenched by pouring it onto ice, followed by neutralization with a base like sodium hydroxide or sodium acetate to liberate the aldehyde.[14] Inadequate neutralization can lead to low yields and discolored products.[14]
-
Side Reactions: Electron-rich pyrroles can undergo di-formylation or polymerization under harsh conditions.[14] Using a moderate excess of the Vilsmeier reagent (typically 1.1-1.5 equivalents) and controlling the reaction temperature can help minimize these side reactions.[14]
Q4: I am observing the formation of multiple isomers during formylation. How can I improve regioselectivity?
The regioselectivity of the Vilsmeier-Haack formylation on substituted pyrroles is influenced by both electronic and steric factors.[14]
-
Electronic Effects: Formylation generally occurs at the most electron-rich position of the pyrrole ring. For 2,5-disubstituted pyrroles like 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole, the formylation is expected to occur at the 3-position.
-
Steric Hindrance: Bulky substituents on the pyrrole ring or the nitrogen atom can hinder the approach of the Vilsmeier reagent to adjacent positions.[14] The cyclopentyl group on the nitrogen and the methyl groups at the 2 and 5 positions will sterically direct the formylation to the 3-position.
If you are observing other isomers, it could be due to harsh reaction conditions leading to rearrangements or side reactions. Consider lowering the reaction temperature and ensuring a controlled addition of the pyrrole to the Vilsmeier reagent.
Purification Challenges
Q5: I am having difficulty with the purification of the final product. What are some common issues and solutions?
-
Emulsion Formation During Extraction: This can make phase separation difficult.[15] To break emulsions, you can try adding a saturated solution of sodium chloride (brine) to increase the polarity of the aqueous phase and drive the product into the organic layer.[15]
-
Product Solubility: The formylated pyrrole may have some solubility in the aqueous layer during work-up.[15] To maximize recovery, extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane or ethyl acetate.[15]
-
Residual Impurities: If the final product is not pure after extraction and solvent removal, column chromatography on silica gel is a standard and effective purification method.[12][16]
III. Frequently Asked Questions (FAQs)
Q: What is the role of the Vilsmeier reagent?
A: The Vilsmeier reagent is an electrophilic iminium salt, specifically a substituted chloroiminium ion.[17] It is a weak electrophile that attacks the electron-rich pyrrole ring in an electrophilic aromatic substitution reaction to introduce the formyl group.[6][10][17]
Q: What are the key safety precautions for the Vilsmeier-Haack reaction?
A: The reagents used are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[15] The Vilsmeier reagent itself is moisture-sensitive.[15] The reaction should always be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15] The work-up procedure, which often involves quenching the reaction with ice, should be done slowly and carefully to control the exothermic reaction.[15]
Q: Can I use a different formylating agent?
A: While the Vilsmeier-Haack reaction is a standard method for formylating electron-rich heterocycles, other methods exist. However, the Vilsmeier-Haack reaction is often preferred for its relatively mild conditions and good yields with suitable substrates.
Q: How can I confirm the identity and purity of my final product?
A: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy should be used to confirm the structure of this compound. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
IV. Optimized Experimental Protocols
Protocol 1: Synthesis of 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
-
Reactant Preparation: Ensure that hexane-2,5-dione and cyclopentylamine are of high purity. If necessary, purify by distillation.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hexane-2,5-dione (1.0 eq).
-
Add cyclopentylamine (1.1 - 1.5 eq).
-
Add a suitable solvent (e.g., ethanol or acetic acid). A catalytic amount of a weak acid like acetic acid can be added if not used as the solvent.[12]
-
Reaction Conditions: Stir the reaction mixture and heat to a moderate temperature (e.g., 60-80 °C).[12]
-
Monitoring: Monitor the reaction progress by TLC.[12]
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole.[12]
Protocol 2: Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1-1.5 eq) dropwise to the stirred DMF solution, ensuring the temperature does not exceed 10 °C.[14][15]
-
Stir the mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve the 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole (1.0 eq) in a minimal amount of anhydrous DMF or dichloromethane (DCM).
-
Add the pyrrole solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.[15]
-
After the addition is complete, allow the reaction mixture to warm to room temperature or heat to 40-60 °C and stir for 2-4 hours, monitoring the progress by TLC.[14]
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice.[7][14]
-
Hydrolysis and Neutralization: Stir the mixture vigorously to hydrolyze the intermediate iminium salt. Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate or sodium acetate until effervescence ceases and the pH is approximately 7-8.[7][14]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume).[7]
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.
V. Data Summary
| Reaction Step | Key Parameters | Typical Yields | Common Byproducts |
| Paal-Knorr Synthesis | pH (neutral to weakly acidic), Temperature (moderate), Purity of reactants | 80-95%[18][19] | Furan derivatives |
| Vilsmeier-Haack Formylation | Anhydrous conditions, Temperature control (reagent formation and reaction), Proper work-up | 50-80%[16] | Di-formylated products, polymeric materials |
VI. Mechanistic Insights
Mechanism of the Vilsmeier-Haack Reaction
Caption: The generalized mechanism of the Vilsmeier-Haack formylation of a pyrrole derivative.
The Vilsmeier-Haack reaction proceeds through the formation of an electrophilic chloroiminium ion, known as the Vilsmeier reagent, from DMF and POCl₃.[6] This reagent then undergoes an electrophilic aromatic substitution with the electron-rich pyrrole ring to form an iminium salt intermediate.[10] Subsequent hydrolysis during the aqueous work-up yields the final aldehyde product.[6][10]
VII. References
-
Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles - Benchchem. Available at:
-
Technical Support Center: Troubleshooting Low Yields in Pyrrole Synthesis with 2-Bromo-3'-hydroxyacetophenone - Benchchem. Available at:
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available at: [Link]
-
Optimization of reaction conditions for scaling up pyrrole aldehyde synthesis. - Benchchem. Available at:
-
One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles - RSC Publishing. Available at: [Link]
-
Application Notes and Protocols: Vilsmeier-Haack Formylation of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde - Benchchem. Available at:
-
Paal–Knorr synthesis - Grokipedia. Available at: [Link]
-
Troubleshooting low yield in tetrasubstituted pyrrole synthesis - Benchchem. Available at:
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F - The Royal Society of Chemistry. Available at: [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]
-
An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. Available at: [Link]
-
Application Notes and Protocols: Paal-Knorr Synthesis of Substituted Pyrroles - Benchchem. Available at:
-
Optimization of Vilsmeier-Haack reaction parameters - Benchchem. Available at:
-
Vilsmeier-Haack Reaction - J&K Scientific LLC. Available at: [Link]
-
Paal–Knorr synthesis - Wikipedia. Available at: [Link]
-
Vilsmeier-Haack Reaction - YouTube. Available at: [Link]
-
A convenient synthesis of pyrrole-3-carboxaldehyde - ResearchGate. Available at: [Link]
-
This compound - MySkinRecipes. Available at: [Link]
-
2,5-dimethylpyrrole - Organic Syntheses Procedure. Available at: [Link]
-
Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles - Benchchem. Available at:
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]
-
ADVANCES AND CHALLENGES IN THE SYNTHESIS OF PYRROLE SYSTEMS OF A LIMITED ACCESS Dmitrii A. Shabalin, Elena Yu. Schmidt and Boris A. Trofimov. Available at: [Link]
-
(PDF) Synthesis of pyrrole and substituted pyrroles (Review) - ResearchGate. Available at: [Link]
-
Purification of crude pyrroles - US5502213A - Google Patents. Available at:
-
EP0608688A1 - Process for the purification of crude pyrroles - Google Patents. Available at:
-
Vilsmeier-Haack Reaction | NROChemistry. Available at: [Link]
-
Pyrrole. - Organic Syntheses Procedure. Available at: [Link]
-
Pyrrole Studies. Part XV.L Vilsmeier-Haack Formylation of I - Substi-Tuted Pyrroles - Scribd. Available at: [Link]
-
Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]
-
Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents | Download Table - ResearchGate. Available at: [Link]
-
Pyrrole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - MDPI. Available at: [Link]
-
One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu - Syrris. Available at: [Link]
-
Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Ene. Available at: [Link]
-
Pyrrole-2-carboxaldehyde - Organic Syntheses Procedure. Available at: [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. grokipedia.com [grokipedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldeh ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01637B [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. re.public.polimi.it [re.public.polimi.it]
Technical Support Center: 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides in-depth information on the stability, storage, and handling of 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 326916-19-2). As a crucial intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors for cancer therapy, maintaining its chemical integrity is paramount for reproducible and successful experimental outcomes.[1] This document is structured to address common questions and troubleshoot issues related to the compound's stability.
Compound Profile and Core Stability Characteristics
This compound is an aromatic aldehyde. Its stability is primarily influenced by the aldehyde functional group, which is susceptible to oxidation, and the electron-rich pyrrole ring.
| Property | Data |
| CAS Number | 326916-19-2 |
| Molecular Formula | C₁₂H₁₇NO |
| Molecular Weight | 191.27 g/mol |
| Appearance | Typically an off-white to pale yellow solid |
| Primary Functional Groups | Aromatic Aldehyde, Substituted Pyrrole |
| Key Reactivity Point | Aldehyde group (-CHO) |
The primary degradation pathway for this compound is the oxidation of the aldehyde group to a carboxylic acid. This process, known as autoxidation, can be initiated by atmospheric oxygen and accelerated by light and elevated temperatures. The pyrrole ring itself, while aromatic, can be sensitive to strong acids and certain oxidizing conditions.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
For maximal stability and to preserve its purity, the compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) .[1] It should also be protected from direct light by using an amber vial or by storing the container in a dark place.
-
Causality Explained: The combination of refrigeration and an inert atmosphere addresses the two primary drivers of degradation. Refrigeration slows down the kinetic rate of all potential degradation reactions. The inert atmosphere directly prevents the oxidation of the highly susceptible aldehyde group by displacing oxygen.
Q2: My solid compound has turned from off-white to a distinct yellow or brown color. What happened?
A significant color change is a strong indicator of chemical degradation. This is most likely due to the formation of oxidized impurities or polymeric materials. The initial product of aldehyde oxidation, the corresponding carboxylic acid, is colorless, but subsequent reactions can lead to colored byproducts. You should verify the compound's purity via analytical methods before proceeding with any experiment.
Q3: Can I prepare and store solutions of this compound?
Yes, but with precautions. For short-term storage (1-2 days), solutions in anhydrous, aprotic solvents (e.g., Dichloromethane, THF, Toluene) can be stored at 2-8°C under an inert atmosphere.
For longer-term storage, it is highly recommended to store the compound as a solid. If solution storage is unavoidable, flash-freeze aliquots of the solution in an appropriate solvent and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation.
Q4: How sensitive is this compound to air and moisture?
It is highly sensitive to air due to the aldehyde functional group's propensity for oxidation. While not acutely sensitive to brief encounters with atmospheric moisture, prolonged exposure should be avoided. The Vilsmeier-Haack reaction, a common method for synthesizing such compounds, involves intermediates that are sensitive to water, highlighting the general need for anhydrous conditions in its chemistry.[2]
Q5: What analytical signs point to compound degradation?
If you suspect degradation, the following signs may be observed in your analytical data:
-
¹H NMR: A diminished signal for the aldehyde proton (typically δ 9-10 ppm) and the potential appearance of a broad singlet corresponding to a carboxylic acid proton (>10 ppm). You may also see a general broadening of other peaks and the emergence of new, unidentifiable signals.
-
LC-MS: The appearance of a new peak, often with a mass corresponding to the original compound +16 Da (M+16), which is indicative of the formation of the carboxylic acid. A decrease in the purity percentage of the main peak will also be evident.
-
TLC: The appearance of new spots, often one at a lower Rf value (more polar) corresponding to the carboxylic acid. Streaking on the TLC plate can also indicate the presence of multiple impurities.
Troubleshooting Guide
This section addresses the common experimental problem of reaction inconsistency, which often traces back to compromised reagent quality.
Issue: My reaction using this compound is giving low yields, is inconsistent, or is producing unexpected byproducts.
Underlying Cause: This frequently points to the degradation of the starting material. The presence of the oxidized carboxylic acid impurity can interfere with subsequent reactions by altering stoichiometry or reacting with other reagents.
Diagnostic Workflow for Compound Integrity
The following decision tree can help diagnose the root cause of the issue.
Caption: Troubleshooting workflow for suspected compound degradation.
Protocol: Quick Quality Control (QC) via TLC
-
Prepare Sample: Dissolve a small amount (1-2 mg) of the compound in 0.5 mL of a suitable solvent like ethyl acetate or dichloromethane.
-
Prepare TLC Plate: Use a standard silica gel plate.
-
Spot Plate: Carefully spot your prepared sample alongside a co-spot with a reference standard if available.
-
Develop Plate: Use a mobile phase appropriate for this compound's polarity, such as 20-30% ethyl acetate in hexanes.
-
Visualize: Check the plate under UV light (254 nm).
-
Analyze: A pure compound should show a single, well-defined spot. The presence of multiple spots or streaking indicates impurities. The oxidized carboxylic acid will typically appear as a more polar spot (lower Rf).
Protocol: Proper Handling for Aliquoting
To maintain the integrity of the bulk supply, follow this procedure when taking a sample.
-
Equilibrate: Allow the sealed container to warm to room temperature for 15-20 minutes before opening. This prevents atmospheric moisture from condensing on the cold solid.
-
Inert Atmosphere: If possible, perform the transfer in a glove box or under a gentle stream of inert gas (argon or nitrogen).
-
Transfer: Use a clean, dry spatula to quickly transfer the desired amount to a separate vial.
-
Reseal: Immediately and tightly reseal the main container. If it was stored under an inert atmosphere, purge the headspace with the inert gas before sealing.
-
Store: Return the main container to the recommended 2-8°C storage conditions.
Safety and Handling
While a specific safety data sheet for this exact compound is not publicly available, related structures like pyrrole-carboxaldehydes exhibit certain hazards.[3] Users should exercise standard laboratory precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[3]
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Handle in a well-ventilated area or a chemical fume hood.[3]
-
First Aid:
Always refer to the supplier-specific Safety Data Sheet (SDS) that accompanies your purchase for the most accurate and detailed safety information.
References
-
Fiveable. (n.d.). Aromatic Aldehyde Definition - Organic Chemistry Key Term. Retrieved from [Link]
-
Vedantu. (n.d.). Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE. Retrieved from [Link]
-
eGyanKosh. (n.d.). AROMATIC ALDEHYDES AND KETONS. Retrieved from [Link]
-
Wang, Y., et al. (2022). Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine. Organic Letters. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
-
Chem-Impex International, Inc. (n.d.). 1-Cyclopentyl-1H-pyrrole-3-carbaldehyde. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound, 326916-19-2. Retrieved from [Link]
-
ResearchGate. (2014). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic approaches for pyrrole-3-carbaldehydes. Retrieved from [Link]
-
Kumar, I., et al. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Publishing. Retrieved from [Link]
-
ACS Publications. (2022). Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine. Retrieved from [Link]
-
Online Chemistry Notes. (2022). Aromatic Aldehydes and Ketones - Preparation and Properties. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2020). Safety Data Sheet: cyclopentane. Retrieved from [Link]
-
ChemBK. (n.d.). 1H-Pyrrole-3-carboxaldehyde, 2,5-dimethyl-1-(2-methylpropyl)-. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde. Retrieved from [Link]
Sources
Technical Support Center: 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
A Guide to Identification, Troubleshooting, and Purification of Common Impurities
Welcome to the technical support guide for 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 326916-19-2). This document is designed for researchers, chemists, and quality control professionals who utilize this key pharmaceutical intermediate[1]. Achieving high purity is critical for downstream applications, and understanding the potential impurity profile is the first step in ensuring the quality and consistency of your research. This guide provides in-depth answers to common questions, troubleshooting workflows, and validated protocols based on established chemical principles.
Visualizing the Synthetic Landscape and Impurity Origins
The most common synthetic route to this compound involves two key transformations: the Paal-Knorr synthesis of the pyrrole core, followed by Vilsmeier-Haack formylation to introduce the aldehyde group. The following diagram illustrates this pathway and the points at which common impurities can arise.
Sources
troubleshooting failed reactions involving 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Welcome to the technical support resource for researchers working with 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its use in synthesis. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested solutions to ensure the success of your experiments.
Section 1: Compound Characteristics and Handling
Before troubleshooting reactions, it is critical to understand the nature of your starting material. Pyrrole-based compounds, while versatile, have specific handling and stability requirements.
Q1: My this compound appears discolored. Is it still usable?
A: Pyrrole and its derivatives can be sensitive to light and air, often developing a yellowish-brown color over time due to gradual polymerization or oxidation.[1] While slight discoloration may not significantly impact reactivity for some applications, it is best practice to use a pure starting material. For critical reactions, purification by column chromatography (using a non-polar eluent system like hexane/ethyl acetate) or distillation under reduced pressure is recommended. Always store the compound at 2-8°C under an inert atmosphere (e.g., argon) and protected from light.[2]
Q2: I'm observing decomposition of my starting material when using acidic catalysts. Why is this happening?
A: Pyrroles are electron-rich aromatic compounds and are susceptible to polymerization under strongly acidic conditions.[3][4] The lone pair of electrons on the nitrogen atom is integral to the aromatic sextet, and protonation of the ring carbon atoms can disrupt this aromaticity, leading to instability and polymerization.[3][5] When a reaction requires an acid catalyst, use the mildest acid possible or a Lewis acid, and introduce it at low temperatures.
Section 2: Troubleshooting the Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a common method for synthesizing pyrrole-3-carbaldehydes. If you are synthesizing your starting material, you may encounter these issues.
Q3: My Vilsmeier-Haack formylation of 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole is giving a low yield. What are the likely causes?
A: Low yields in this reaction often stem from three main areas: incomplete formation of the Vilsmeier reagent, incorrect reaction temperature, or issues during workup.
-
Vilsmeier Reagent Formation: The reagent is typically formed by reacting a formamide (like DMF) with phosphorus oxychloride (POCl₃).[6][7] This step is exothermic and should be performed at low temperatures (0°C) with careful, slow addition of POCl₃ to DMF. The resulting electrophile, a chloroiminium salt, is often colorless or pale yellow; a dark color may indicate impurities.[8]
-
Reaction Temperature: The formylation of the electron-rich pyrrole ring is typically rapid. After the addition of the pyrrole substrate to the pre-formed Vilsmeier reagent at 0°C, the reaction is often allowed to stir at room temperature.[7] Monitor the reaction by TLC to determine the optimal reaction time and temperature.
-
Hydrolysis (Workup): The reaction is quenched by the addition of an aqueous base (e.g., sodium acetate or sodium hydroxide solution) to hydrolyze the iminium intermediate to the final aldehyde.[7] This step is also exothermic and must be done carefully at 0°C to avoid side reactions.
Q4: I am getting a mixture of 2- and 3-formylated products. How can I improve regioselectivity for the 3-position?
A: While electrophilic substitution on the pyrrole ring typically favors the 2-position, the regioselectivity of the Vilsmeier-Haack reaction can be influenced by steric and electronic factors.[6][9] For 1-substituted pyrroles, steric hindrance from the N-substituent can direct formylation to the 3-position.[9] A recent method suggests that using sterically bulky formamides instead of DMF can significantly enhance the selectivity for the 3-position.[10]
Caption: Vilsmeier-Haack formylation workflow.
Section 3: Troubleshooting Condensation Reactions
This compound is a valuable building block in condensation reactions like the Knoevenagel condensation.
Q5: My Knoevenagel condensation with an active methylene compound is failing or giving a very low yield. What should I check first?
A: The Knoevenagel condensation is a nucleophilic addition followed by dehydration.[11] Failures often trace back to the catalyst, solvent, or reaction conditions. A systematic troubleshooting approach is most effective.
Caption: General troubleshooting workflow for low-yield condensation reactions.
Q6: What is the best catalyst for my Knoevenagel condensation?
A: The choice of catalyst is crucial. A base that is too strong can cause the aldehyde to self-condense, reducing your yield.[12] Weak bases like piperidine or pyridine are commonly used and are generally effective.[11][12] The optimal catalyst often depends on the specific substrates.
Q7: How does solvent choice impact the reaction?
A: The solvent can significantly influence the reaction rate and yield. The Knoevenagel condensation produces water, which can inhibit the reaction or lead to reversibility.[12]
| Solvent Type | Examples | Considerations |
|---|---|---|
| Polar Aprotic | DMF, Acetonitrile | Often give high conversions in short times.[12] |
| Polar Protic | Ethanol, Water | Can be effective; water is a green chemistry option.[12] |
| Non-polar | Toluene, Benzene | Ideal for removing water azeotropically with a Dean-Stark apparatus. This can drive the reaction to completion.[12] |
Protocol: Knoevenagel Condensation with Azeotropic Water Removal
-
Set up a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add this compound (1.0 eq) and the active methylene compound (1.0-1.2 eq).
-
Add toluene as the solvent.
-
Add a catalytic amount of a weak base (e.g., piperidine, ~0.1 eq).
-
Heat the mixture to reflux. Water generated during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product.[12]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or silica gel column chromatography.
Section 4: Troubleshooting Reductive Amination
Reductive amination is a powerful method for forming C-N bonds by converting the aldehyde to an amine.
Q8: My reductive amination is not working. The aldehyde is being reduced to an alcohol, or I recover unreacted starting materials.
A: This is a common issue and usually points to a problem with either imine formation or the choice of reducing agent. The reaction proceeds in two steps: (1) formation of an imine (or iminium ion) between the aldehyde and an amine, and (2) reduction of the imine to the target amine.[13]
-
Promote Imine Formation: Imine formation is an equilibrium process that generates water. It is often catalyzed by a small amount of acid, such as acetic acid.[14] To drive the equilibrium, you can remove water using molecular sieves. It can be beneficial to stir the aldehyde, amine, and acid catalyst in the solvent for a period (e.g., 1-2 hours) before adding the reducing agent to allow for sufficient imine formation.
-
Choose the Right Reducing Agent: The choice of hydride reagent is critical.
-
Sodium Borohydride (NaBH₄): This is a strong reducing agent that can reduce both the imine and the starting aldehyde. If added too early or in excess, it will preferentially reduce your starting material to the corresponding alcohol.[14] It is best used when the imine is pre-formed and isolated.
-
Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃): These are milder, more selective reducing agents.[13] They are particularly effective because they can selectively reduce the protonated iminium ion in the presence of the aldehyde, making them ideal for one-pot procedures.[13] NaBH(OAc)₃ is often preferred as it avoids the use of cyanide.
-
Protocol: One-Pot Reductive Amination using NaBH(OAc)₃
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired amine (1.0-1.2 eq) in a suitable solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)).
-
Add a catalytic amount of acetic acid (e.g., 0.1 eq) if necessary to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours. You can add activated molecular sieves (3Å or 4Å) to sequester the water formed.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.
-
Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer (e.g., over Na₂SO₄), concentrate, and purify as needed.
References
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
CDN. pyrrole-MSDS.pdf. [Link]
-
Reddit. Vilsmeier-Haack formilation help : r/OrganicChemistry. [Link]
-
MySkinRecipes. This compound. [Link]
-
Nanjing Chemlin Chemical Co., Ltd. This compound. [Link]
-
ResearchGate. Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. [Link]
-
Pearson. Pyrrole reacts with excess para-(N,N-dimethylamino)benzaldehyde. [Link]
-
Quora. How does the reaction between pyrrole and an aldehyde work in the synthesis of porphyrin? [Link]
-
ResearchGate. The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. [Link]
-
SlidePlayer. Pyrrole : Aromatic. [Link]
-
ACS Publications. Solvent-Free Condensation of Pyrrole and Pentafluorobenzaldehyde: A Novel Synthetic Pathway to Corrole and Oligopyrromethenes. [Link]
-
Wikipedia. Knoevenagel condensation. [Link]
-
RSC Publishing. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. [Link]
-
RSC Publishing. Condensation of pyrrole with aldehydes in the presence of Y zeolites and mesoporous MCM-41 aluminosilicate: on the encapsulation of porphyrin precursors. [Link]
-
MBB College. Reactions of Pyrrole. [Link]
-
ResearchGate. Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides. [Link]
-
Wikipedia. Pyrrole. [Link]
-
NIH. Formation of N-Alkylpyrroles via Intermolecular Redox Amination. [Link]
-
NIH. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. [Link]
-
Organic Syntheses Procedure. Pyrrole. [Link]
-
The Journal of Organic Chemistry. The Vilsmeier-Haack aroylation of pyrroles reexamined. [Link]
-
JOCPR. Knoevenagel condensation at room temperature using SeO2/ZrO2 catalyst in water-medium and solvent-free conditions. [Link]
-
ResearchGate. Pyrrole Protection. [Link]
-
PubMed. Formation of N-alkylpyrroles via intermolecular redox amination. [Link]
-
Reddit. What's wrong with my reductive amination? I barely got any product. [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. [Link]
-
Quora. Why is the reaction of pyrrole difficult with acid? [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
- Googleapis.com. WO 2016/175555 A2.
-
NIST WebBook. 1H-Pyrrole, 2,5-dimethyl-. [Link]
-
Journal of Chemical Technology and Metallurgy. SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). [Link]
-
PubChem. 1-Cyclopentene-1-carboxaldehyde, 2-methyl-5-(1-methylethenyl)-. [Link]
-
PubChem. 1-Cyclopentyl-3-ethylcyclopentane-1-carbaldehyde. [Link]
-
NIH. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]
-
PubChem. 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde. [Link]
-
PubChem. A kind of preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde. [Link]
-
PubChem. 2,5-dimethyl-1H-pyrrole-3-carboxylic acid. [Link]
-
NIH. 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde. [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound [myskinrecipes.com]
- 3. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 4. Pyrrole - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. reddit.com [reddit.com]
- 9. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. reddit.com [reddit.com]
handling and safety precautions for 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Technical Support Center: 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Introduction: This technical guide provides essential handling, safety, and troubleshooting information for this compound (CAS No. 326916-19-2). This molecule is a key intermediate in medicinal chemistry and organic synthesis, frequently used in the development of novel therapeutics such as kinase inhibitors.[1][2] Given its reactive aldehyde functional group and substituted pyrrole core, adherence to strict safety and handling protocols is paramount to ensure experimental success and researcher safety. This document is intended for professionals in research, development, and pharmaceutical sciences.
Section 1: Compound Identification and Properties
A precise understanding of the compound's properties is the foundation of safe handling. Below is a summary of key specifications.
| Property | Value | Source |
| CAS Number | 326916-19-2 | [3] |
| Molecular Formula | C₁₂H₁₇NO | [3] |
| Molecular Weight | 191.27 g/mol | [3] |
| Appearance | Colorless to pale yellow solid | [4] |
| Storage Conditions | 2-8°C, under inert atmosphere (e.g., Argon) | [1] |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform) | [4] |
| Primary Application | Research intermediate for pharmaceuticals | [1][2][3] |
Section 2: Hazard Analysis and Risk Mitigation (FAQs)
Since a comprehensive Safety Data Sheet (SDS) for this specific compound is not widely published, this hazard assessment is based on expert analysis of its structural motifs—the pyrrole-aldehyde core and the cyclopentyl group—and data from closely related analogues.
Q: What are the primary anticipated hazards of this compound?
A: Based on data from structurally similar pyrrole-carbaldehydes, the primary hazards are significant irritation and potential harm upon exposure.[5][6][7] The aldehyde functional group is a known reactive moiety, while the pyrrole core can also contribute to biological activity.
Anticipated Hazard Profile (Based on Analogues):
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5][6][7]
-
Skin Irritation: Expected to cause skin irritation.[5][7][8]
-
Eye Irritation: Expected to cause serious eye irritation or damage.[5][7][8][9]
-
Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust.[5][7][8]
Causality: The electrophilic nature of the aldehyde carbon makes it reactive toward biological nucleophiles (e.g., amine and thiol groups in proteins), which is a common mechanism for aldehyde-induced irritation and sensitization.[10] The overall lipophilicity, enhanced by the cyclopentyl and methyl groups, may facilitate absorption through the skin.
Q: How do these hazards dictate the necessary engineering controls?
A: All handling of the solid compound or its solutions must be performed within a certified chemical fume hood. This is a non-negotiable control to prevent inhalation of airborne particulates or vapors, which is a primary exposure route for aldehydes and other volatile or dusty chemicals.[9][11] The fume hood also provides containment in the event of an accidental spill.
Section 3: Standard Operating Procedures (SOPs) & Workflows
Adherence to a validated workflow is critical for both safety and experimental reproducibility.
Personal Protective Equipment (PPE) Workflow
Q: What is the mandatory PPE for handling this compound?
A: A multi-layered approach to PPE is required to create a barrier against the anticipated hazards.
-
Body: A flame-resistant lab coat, fully buttoned.
-
Eyes: Chemical safety goggles that provide a full seal around the eyes. Standard safety glasses with side shields are insufficient.
-
Hands: Nitrile rubber gloves. Given the lack of specific breakthrough data, it is best practice to double-glove if handling the material for extended periods and to change gloves immediately upon any suspected contamination.[12]
-
Respiratory: A respirator is typically not required if all work is conducted within a functioning fume hood. If weighing the powder outside of a containment hood (not recommended), a NIOSH-approved N95 respirator is the minimum requirement to prevent dust inhalation.[13]
Caption: Standard workflow for donning and doffing PPE.
Storage and Stability
Q: How should I properly store this compound to ensure its stability?
A: The compound must be stored at 2-8°C in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[1] It should also be protected from light.
Causality: Many pyrrole derivatives are sensitive to air and light, which can catalyze oxidation or polymerization, leading to discoloration (often darkening) and the formation of impurities.[9][12] The aldehyde group is particularly susceptible to oxidation to the corresponding carboxylic acid. Storing under inert gas and in a cool, dark place mitigates these degradation pathways, preserving the compound's purity.
Section 4: Troubleshooting Guide
Q: My compound, which was initially a pale-yellow solid, has turned dark brown. Can I still use it?
A: Darkening is a visual indicator of potential degradation.[9] It is strongly advised not to use the compound without first verifying its purity.
-
Recommended Action: Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃) and acquire a ¹H NMR spectrum. Compare this spectrum to the reference spectrum from the manufacturer or literature. Look for the appearance of new peaks or the disappearance/diminution of expected peaks, particularly the aldehyde proton signal.
-
Causality: The discoloration is likely due to the formation of oxidized or polymerized byproducts. Using a degraded reagent can lead to failed reactions, unexpected side products, and inaccurate stoichiometric calculations, wasting valuable time and resources.
Q: I am having trouble dissolving the compound for my reaction. What solvents are recommended?
A: The compound is reported to be soluble in common organic solvents like dichloromethane (DCM) and chloroform.[4] If you are using a less polar solvent like hexanes or a more polar one like methanol, you may encounter solubility issues.
-
Troubleshooting Steps:
-
Confirm your intended solvent is appropriate for the reaction chemistry.
-
Try gentle warming or sonication to aid dissolution.
-
If solubility remains an issue, consider a solvent system, such as a mixture of THF and heptane, to balance polarity.
-
Section 5: Emergency Response Protocols
Rapid and correct response to an exposure or spill is critical.
Q: What is the correct first aid response for an accidental exposure?
A:
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[14][15]
-
Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[9] Immediate medical attention is required.[9][14]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[9][14]
-
Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[9][16]
Q: How should I handle a small laboratory spill?
A: For a small spill (e.g., <1 gram) of solid material inside a fume hood:
-
Ensure your PPE is intact.
-
Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.[5][13]
-
Carefully sweep the mixture into a designated, sealable hazardous waste container. Do not use a brush that will generate dust.
-
Wipe the area with a cloth dampened with a suitable solvent (e.g., acetone), then wash with soap and water. Place all cleaning materials into the hazardous waste container. For any large spill or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[11]
Caption: Decision workflow for responding to a chemical spill.
References
-
Title: 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde | C7H9NO Source: PubChem URL: [Link]
-
Title: 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde Source: PubChem URL: [Link]
-
Title: 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde Source: Pipzine Chemicals URL: [Link]
-
Title: Formaldehyde | Medical Management Guidelines Source: Agency for Toxic Substances and Disease Registry (ATSDR) - CDC URL: [Link]
-
Title: this compound Source: MySkinRecipes URL: [Link]
-
Title: 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid Source: PubChem URL: [Link]
-
Title: Formaldehyde Safety Tips & Health Hazards from the SDS Source: VelocityEHS URL: [Link]
-
Title: Chemical Standard Operating Procedure for Formaldehyde Source: Environmental Health and Safety at Providence College URL: [Link]
-
Title: Nine Safety Tips for Working with Formaldehyde Source: Haws Co. URL: [Link]
-
Title: 1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde Source: PubChem URL: [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde | Chemical Properties, Applications & Safety | Buy from China Manufacturer [pipzine-chem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde | C11H8FNO | CID 46908593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | C10H15NO2 | CID 2068116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | C10H13NO2 | CID 2776579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. Formaldehyde | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 11. ehs.providence.edu [ehs.providence.edu]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. ehs.com [ehs.com]
- 15. hawsco.com [hawsco.com]
- 16. chemicalbook.com [chemicalbook.com]
Technical Support Center: Scale-Up of 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde Production
Welcome to the technical support guide for the synthesis and scale-up of 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. This molecule is a key intermediate in pharmaceutical development, particularly for kinase inhibitors.[1] The predominant synthetic route involves the formylation of a 1-cyclopentyl-2,5-dimethyl-1H-pyrrole precursor via the Vilsmeier-Haack reaction. While robust at the laboratory scale, this process presents distinct challenges during scale-up.
This guide is structured to provide direct, actionable advice for researchers, process chemists, and drug development professionals. We will address common problems encountered during process development and scale-up, explaining the underlying chemical and engineering principles to empower you to make informed decisions.
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles like pyrrole.[2][3][4] It involves the creation of an electrophilic chloroiminium salt, the "Vilsmeier reagent," from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphoryl chloride (POCl₃).[5][6] This reagent then undergoes an electrophilic aromatic substitution with the pyrrole ring, followed by hydrolysis to yield the desired aldehyde.[7] However, the reaction's exothermicity and the thermal instability of the Vilsmeier reagent itself pose significant safety and yield challenges at larger scales.[8][9][10][11]
Troubleshooting Guide: From Lab Bench to Pilot Plant
This section addresses specific, frequently encountered issues during the scale-up of the Vilsmeier-Haack formylation step.
Question 1: My yield has dropped significantly after moving from a 10g to a 1kg scale. What are the likely causes?
Answer: A drop in yield upon scale-up is a classic process chemistry problem, often rooted in mass and heat transfer limitations.
-
Causality—Thermal Control: The primary culprit is often poor temperature control. The formation of the Vilsmeier reagent (DMF + POCl₃) is highly exothermic.[5] On a small scale, a simple ice bath provides a large surface-area-to-volume ratio, allowing for efficient heat dissipation. In a large reactor, this ratio decreases dramatically. If the internal temperature rises uncontrollably, the Vilsmeier reagent can decompose, reducing the amount of active electrophile available for the reaction.[12] This decomposition can also lead to hazardous pressure buildup.[9][10]
-
Causality—Mixing Efficiency: Inadequate mixing in a large vessel can create "hot spots" where the POCl₃ is added, leading to localized reagent decomposition.[13] It can also result in poor mass transfer between the Vilsmeier reagent and the pyrrole substrate, leaving starting material unreacted.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure your DMF is anhydrous and your POCl₃ has not hydrolyzed. Water contamination can consume the Vilsmeier reagent.[14]
-
Implement Controlled Dosing: Switch from dropwise manual addition to a calibrated dosing pump. Add the POCl₃ to the cooled DMF at a slow, controlled rate that allows the reactor's cooling system to maintain the target temperature (typically 0-5 °C).
-
Monitor Power Draw: Use the reactor's agitator power draw (torque) to ensure you are in a turbulent mixing regime, which indicates good bulk mixing. Consider computational fluid dynamics (CFD) modeling for complex geometries.
-
Re-evaluate the Quench: The hydrolysis step is also highly exothermic.[5] A poor quench can lead to product degradation or incomplete hydrolysis of the iminium salt intermediate. Ensure the reaction mixture is added slowly to a well-stirred, ice-cold aqueous solution.
-
Question 2: The final product from my pilot-scale batch is dark and difficult to purify. What is causing the color formation?
Answer: Color formation typically indicates the presence of polymeric or degradation-related impurities.
-
Causality—Thermal Excursions: As mentioned above, poor temperature control during reagent formation or the reaction itself is a major cause. Overheating can lead to charring or polymerization of the reactive pyrrole ring or the product aldehyde.[12]
-
Causality—Extended Reaction Times: Holding the reaction at elevated temperatures for too long can also promote side reactions. The Vilsmeier reagent itself can act as a chlorinating agent under certain conditions, leading to chlorinated byproducts.[15]
-
Troubleshooting Steps:
-
Reaction Monitoring: Do not run the reaction for a fixed time. Implement in-process controls (IPC) like TLC, UPLC, or GC to monitor the consumption of the starting material. Once the reaction is complete, proceed immediately to the quench.
-
Optimize Temperature Profile: The reaction may not need to be run at a high temperature. After the initial addition at 0-5 °C, you may only need to warm to room temperature or slightly above (e.g., 40-50 °C) for the reaction to complete.[15] Profile the reaction at a small scale to find the lowest effective temperature.
-
Purification Strategy:
-
Carbon Treatment: Before crystallization, consider stirring the crude product solution with activated carbon to adsorb high-molecular-weight colored impurities.
-
Recrystallization Solvent Screen: The ideal solvent system for lab-scale precipitation may not be optimal for large-scale crystallization, which requires slower cooling to form purer, more easily filterable crystals.[16] Screen a variety of solvents and solvent/anti-solvent systems (e.g., isopropanol/water, toluene/heptane).
-
-
Question 3: We are concerned about the safety of the Vilsmeier-Haack reaction at scale. What are the primary hazards and how can we mitigate them?
Answer: The primary hazard is a thermal runaway reaction. Both the Vilsmeier reagent itself and the reaction mixture can be thermally unstable and decompose, generating rapid temperature and pressure increases.[8][10][11]
-
Hazard 1: Vilsmeier Reagent Decomposition: The Vilsmeier complex, if allowed to accumulate and heat up, can decompose violently.[9] This is the most significant hazard.
-
Hazard 2: Exothermic Quench: Quenching the reaction with water is highly exothermic and releases HCl gas.[5] A rapid, uncontrolled quench can cause the reactor contents to boil and potentially over-pressurize the vessel.
-
Mitigation Strategies:
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter RC1) to measure the heat of reaction for both the Vilsmeier reagent formation and the subsequent formylation step. This data is critical for ensuring your plant's cooling capacity is sufficient.
-
Change the Order of Addition: A key safety improvement is to change the process from pre-forming the Vilsmeier reagent to an in-situ formation/consumption process.[8] This involves mixing the pyrrole substrate with DMF first, and then slowly dosing the POCl₃. This way, the unstable Vilsmeier reagent is consumed as soon as it is formed, preventing its accumulation.[8][10]
-
Controlled Quench Protocol: Add the reaction mixture to the quench solution, not the other way around. The large volume of the quench solution acts as a heat sink. Ensure the quench vessel has adequate cooling and venting.
-
Emergency Preparedness: Ensure the reactor is equipped with appropriate pressure relief systems (bursting discs, relief valves).
-
Scale-Up Challenges & Mitigation Strategies
The following table summarizes the key challenges and recommended solutions when scaling the production of this compound.
| Challenge | Root Cause(s) | Mitigation Strategy | Citations |
| Thermal Runaway | Highly exothermic reagent formation/reaction; Thermal instability of Vilsmeier reagent. | Perform reaction calorimetry; Use controlled dosing pumps; Ensure adequate reactor cooling capacity; Consider dosing POCl₃ to a mixture of substrate and DMF to avoid reagent accumulation. | [8][10][11][12] |
| Low Yield | Reagent decomposition from overheating; Inefficient mixing; Poor quench procedure. | Strict temperature control; Use of high-torque overhead agitators; IPC monitoring to avoid long reaction times; Slow, controlled addition to a well-stirred quench solution. | [13][15] |
| Impurity Profile | Overheating leading to side reactions/polymerization; Presence of water in reagents. | Find the minimum effective reaction temperature; Use anhydrous solvents/reagents; Implement IPCs to prevent running the reaction longer than necessary. | [12][14] |
| Difficult Purification | Formation of colored byproducts; Oiling out during crystallization. | Activated carbon treatment of crude product; Perform a thorough recrystallization solvent screen; Implement slow, controlled cooling profiles during crystallization. | [16][17] |
| Safety Hazards | Violent reaction with water (POCl₃); Corrosive reagents; Exothermic quench releasing HCl gas. | Handle POCl₃ and DMF in a well-ventilated area with appropriate PPE; Perform quench by adding reaction mixture to a large volume of ice/water; Ensure reactor has proper venting. | [5][15] |
Experimental Protocols & Workflow
Synthetic Pathway Overview
The synthesis is a two-step process. First, the pyrrole core is constructed, followed by formylation.
Caption: A decision tree for troubleshooting common scale-up issues.
References
-
Miyake, A., et al. (2007). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development. Available at: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]
-
Miyake, A., et al. (2007). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. ResearchGate. Available at: [Link]
-
ACS Publications. (2007). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development. Available at: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]
-
Yadav, J. S., et al. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Advances. Available at: [Link]
-
ResearchGate. (2007). Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA. Available at: [Link]
-
MDPI. (2020). Production of Aldehydes by Biocatalysis. Catalysts. Available at: [Link]
-
Rykunov, D., et al. (2021). Reaction of 2-chloropyrrole with Vilsmeier–Haack reagent. ResearchGate. Available at: [Link]
-
Patil, S. B., et al. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Clinical Research. Available at: [Link]
-
Anderson, H. J., & Loader, C. E. (1985). A convenient synthesis of pyrrole-3-carboxaldehyde. Synthesis. Available at: [Link]
-
J&K Scientific LLC. Vilsmeier-Haack Reaction. Available at: [Link]
-
Taber, D. F., & Brannick, S. J. (2015). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. Journal of Chemical Education. Available at: [Link]
-
MySkinRecipes. This compound. Available at: [Link]
-
WIPO. (2003). PROCESS FOR PRODUCING HETEROCYCLIC ALDEHYDE. Patentscope. Available at: [Link]
-
Li, Q., et al. (2014). Multirings Aromatic Aldehyde Liquid Crystal with Azo Linkage and Their Photosensitivity in Mesophase. Taylor & Francis Online. Available at: [Link]
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Available at: [Link]
-
Creative Chemistry. The preparation of crystalline derivatives of aldehydes and ketones. Available at: [Link]
-
De Luca, A., et al. (2016). The Formylation of N,N‑Dimethylcorroles. The Journal of Organic Chemistry. Available at: [Link]
-
Chem-Space. This compound. Available at: [Link]
- Google Patents. (2001). Process for making aromatic aldehydes.
-
PubChem. Phosphorus oxychloride. Available at: [Link]
- Google Patents. (1996). Purification of crude pyrroles.
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. Available at: [Link]
-
Katritzky, A. R., et al. (2000). The preparation of some heteroaromatic and aromatic aldehydes. ARKIVOC. Available at: [Link]
-
Loader, C. E., et al. (1982). The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. Canadian Journal of Chemistry. Available at: [Link]
-
Global Chemical Network. The Role of Heterocyclic Intermediates in Modern Chemical Manufacturing. Available at: [Link]
-
Organic Chemistry Portal. Pyrrole synthesis. Available at: [Link]
- Google Patents. (1966). Method of preparing heterocyclic aldehydes.
-
Wikipedia. Pyrrole. Available at: [Link]
-
Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. Available at: [Link]
- Google Patents. (1994). Process for the purification of crude pyrroles.
- Google Patents. (2009). Generation of Phosphorus Oxychloride as by-Product from Phosphorus Pentachloride and DMF and its Use for Chlorination Reaction by Converting Into Vilsmeier-Haack Reagent.
-
Organic Syntheses. Pyrrole. Available at: [Link]
-
MDPI. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. Molecules. Available at: [Link]
-
Syrris. One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Available at: [Link]
-
Organic Syntheses. Pyrrole-2-carboxaldehyde. Available at: [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. jk-sci.com [jk-sci.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Phosphorus oxychloride | POCl3 | CID 24813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. creative-chemistry.org.uk [creative-chemistry.org.uk]
Validation & Comparative
A Comparative Guide to the Biological Activity of 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrrole scaffold is a cornerstone, forming the backbone of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] This guide provides a comparative analysis of the biological potential of 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, a specific derivative, and its structural analogues. While direct experimental data for this exact molecule is limited in publicly accessible literature, by examining related compounds, we can infer its potential activities and understand the structure-activity relationships (SAR) that govern the biological effects of this class of molecules.
The core structure, a 1-substituted-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, offers multiple points for chemical modification, each influencing the compound's interaction with biological targets. These modifications can tune the molecule's electronic, steric, and lipophilic properties, which in turn dictate its efficacy and spectrum of activity. This guide will delve into the known biological activities of analogous pyrrole derivatives, focusing primarily on antimicrobial and anticancer properties, and provide a framework for designing future studies.
The Privileged Pyrrole Scaffold: A Hub of Biological Activity
The pyrrole ring is a five-membered aromatic heterocycle that is present in many biologically active compounds, including natural products like heme, chlorophyll, and vitamin B12. Synthetic pyrrole derivatives have been extensively explored and have shown a remarkable diversity of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[3][4] The biological prowess of the pyrrole nucleus is often attributed to its ability to engage in various non-covalent interactions with biological macromolecules, such as hydrogen bonding and π-π stacking.
Comparative Biological Activity: Insights from Analogue Studies
The biological profile of this compound can be extrapolated by analyzing the impact of substitutions at three key positions: the N1-position (cyclopentyl group), the C2 and C5 positions (dimethyl groups), and the C3-position (carbaldehyde group).
Influence of the N1-Substituent
The substituent at the N1 position of the pyrrole ring plays a crucial role in modulating the biological activity. The cyclopentyl group in the target molecule is a moderately lipophilic and bulky aliphatic ring. Variations at this position can significantly impact a compound's pharmacokinetic and pharmacodynamic properties.
-
Antimicrobial Activity : Studies on various N-substituted pyrroles have demonstrated that the nature of the substituent is critical for antimicrobial potency. For instance, N-arylpyrrole derivatives have shown promising activity against a range of bacteria, including drug-resistant strains.[3] The lipophilicity conferred by the N1-substituent can enhance the compound's ability to penetrate bacterial cell membranes. While specific data on N-cyclopentyl pyrrole-3-carbaldehydes is scarce, it is plausible that this group contributes to a favorable lipophilic profile for antimicrobial action.
-
Anticancer Activity : In the context of anticancer activity, the N1-substituent can influence the compound's interaction with specific protein targets. Research on pyrrole-based anticancer agents has shown that both aliphatic and aromatic substituents at the N1-position can lead to potent compounds.[5] For example, N-aryl substitutions have been explored in the design of kinase inhibitors.[6] The cyclopentyl group, being a non-aromatic carbocycle, may confer a different selectivity profile compared to N-aryl analogues.
The Role of the 2,5-Dimethyl Substitution
The methyl groups at the C2 and C5 positions are a common feature in many biologically active pyrroles. These groups can enhance the lipophilicity of the molecule and also provide steric bulk, which can influence binding to target proteins. The 2,5-dimethyl substitution pattern is a key feature in the synthesis of many pyrrole derivatives and is known to be compatible with a range of biological activities.[7]
The Significance of the 3-Carbaldehyde Group
The carbaldehyde group at the C3 position is a versatile functional group that can participate in various chemical reactions and biological interactions. It can act as a hydrogen bond acceptor and can also be a precursor for the synthesis of a wide range of derivatives, such as Schiff bases, hydrazones, and oximes, which often exhibit enhanced biological activities.
-
Antimicrobial Activity : Pyrrole-3-carboxaldehyde derivatives have been investigated as potential antimicrobial agents.[2] The aldehyde functionality can be crucial for interacting with biological targets or can be modified to generate more potent analogues.
-
Anticancer Activity : In the realm of anticancer drug discovery, the aldehyde group can be a key pharmacophoric feature. For instance, it can be a precursor for synthesizing compounds that induce apoptosis or cause cell cycle arrest in cancer cells.[8]
Experimental Data from Analogue Studies
| Compound Class | Substitutions | Biological Activity | Key Findings | Reference |
| N-Arylpyrrole Derivatives | Varied N-aryl groups | Antibacterial | Potent activity against ESKAPE pathogens, including MRSA. | [3] |
| Pyrrole-3-carboxaldehydes | Varied substitutions on the pyrrole ring | Antimicrobial | Some derivatives show significant activity against various bacterial strains. | [2] |
| Alkynylated Pyrrole Derivatives | Alkynyl group at C3-position | Anticancer | Potent cytotoxicity against glioblastoma and lung cancer cell lines. | [8] |
| Pyrrolopyrimidines | Fused pyrrole and pyrimidine rings | Anticancer | Induction of apoptosis in liver, breast, and pancreatic cancer cell lines. | [4] |
Experimental Protocols for Biological Evaluation
To assess the biological activity of this compound and its analogues, a series of standardized in vitro assays can be employed.
Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of the compounds against a panel of pathogenic bacteria and fungi.
Methodology: Broth Microdilution Method
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured overnight in appropriate broth media. The cultures are then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing broth media.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48 hours for fungi).[4]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4]
Caption: Workflow for Antimicrobial Susceptibility Testing.
In Vitro Cytotoxicity Assay
Objective: To evaluate the cytotoxic effects of the compounds on human cancer cell lines.
Methodology: MTT Assay
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.[4]
Caption: Workflow for In Vitro Cytotoxicity Assay.
Structure-Activity Relationship (SAR) Insights and Future Directions
The analysis of pyrrole analogues provides valuable insights into the structure-activity relationships that can guide the design of more potent and selective compounds.
Caption: Structure-Activity Relationship (SAR) Summary.
Key SAR takeaways include:
-
N1-Substitution: The lipophilicity and electronic nature of the N1-substituent are critical for both antimicrobial and anticancer activities. Exploring a range of aliphatic, alicyclic (like the cyclopentyl group), and aromatic substituents is a viable strategy to optimize activity.
-
C3-Position Modification: The 3-carbaldehyde group is a prime site for derivatization. Converting it to Schiff bases, hydrazones, or other functionalities can lead to compounds with significantly enhanced biological profiles.
-
Ring Substitutions: The 2,5-dimethyl substitution pattern is a good starting point, but exploring other substitutions on the pyrrole ring could further refine the activity and selectivity.
References
- Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Deriv
-
This compound - MySkinRecipes. (URL: [Link])
-
Synthesis and antimicrobial activity of some new pyrrole derivatives - ResearchGate. (URL: [Link])
-
Synthesis of certain pyrrole derivatives as antimicrobial agents - PubMed. (URL: [Link])
- Chemical Properties and Biological Activities of Cyclopentenediones: A Review. (URL: )
-
Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives - PubMed. (URL: [Link])
- Design, Synthesis, and Antimicrobial Activity of Amide Deriv
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed Central. (URL: [Link])
-
Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - MDPI. (URL: [Link])
-
Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC - NIH. (URL: [Link])
-
N‐substituted 2,5‐dimethyl pyrrole derivatives and SAR activity. - ResearchGate. (URL: [Link])
-
New N-1,N-10-bridged pyrrolo[2,3-a]carbazole-3-carbaldehydes: Synthesis and biological activities - ResearchGate. (URL: [Link])
-
Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed. (URL: [Link])
-
(PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (URL: [Link])
-
Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC - NIH. (URL: [Link])
-
Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold - MDPI. (URL: [Link])
-
Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - MDPI. (URL: [Link])
-
Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PubMed Central. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound [myskinrecipes.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: A Comparison of Predicted and Experimental Data Trends
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel organic compounds is a cornerstone of innovation. In this comprehensive guide, we delve into the spectroscopic characterization of 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, a molecule of interest in medicinal chemistry and materials science.[1] This guide will provide an in-depth comparison of theoretically predicted spectroscopic data with established experimental trends observed for its constituent functional groups. By understanding the nuances between prediction and reality, researchers can enhance their ability to interpret complex spectral data with greater confidence and accuracy.
Molecular Structure and Spectroscopic Overview
This compound possesses a unique combination of a substituted pyrrole ring, a cyclopentyl group, and a carbaldehyde functionality. Each of these components contributes distinct signatures to its overall spectroscopic profile. The primary analytical techniques employed for the characterization of such molecules are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[2][3][4]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted vs. Experimental Trends
Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule.[5] For this compound, the predicted ¹H NMR spectrum offers a valuable roadmap for experimental verification.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Aldehyde (-CHO) | 9.6 - 9.8 | Singlet |
| Pyrrole-H | 6.5 - 6.7 | Singlet |
| Cyclopentyl-CH (methine) | 4.8 - 5.2 | Multiplet |
| Pyrrole-CH₃ (x2) | 2.2 - 2.4 | Singlet |
| Cyclopentyl-CH₂ (x4) | 1.6 - 2.1 | Multiplet |
Data predicted using online NMR prediction tools.[6][7]
Analysis and Comparison with Experimental Trends:
-
Aldehyde Proton: The predicted downfield shift of the aldehyde proton (9.6 - 9.8 ppm) is consistent with the strong deshielding effect of the carbonyl group. Experimental data for aromatic aldehydes, such as benzaldehyde, typically show this proton in the 9.5-10.5 ppm region.
-
Pyrrole Proton: The lone proton on the pyrrole ring is predicted to appear around 6.5 - 6.7 ppm. This is in line with experimental data for substituted pyrroles, where the electron-donating nature of the alkyl groups and the electron-withdrawing effect of the aldehyde group influence the precise chemical shift.
-
Cyclopentyl Protons: The methine proton of the cyclopentyl group, directly attached to the nitrogen, is expected to be the most downfield of the aliphatic protons (4.8 - 5.2 ppm) due to the deshielding effect of the heteroatom. The remaining methylene protons of the cyclopentyl ring are predicted to resonate in the upfield region of 1.6 - 2.1 ppm, which is characteristic of saturated cycloalkanes.
-
Methyl Protons: The two methyl groups attached to the pyrrole ring are predicted to be in the 2.2 - 2.4 ppm range, a typical region for methyl groups attached to an aromatic system.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Deeper Structural Insight
Carbon NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule.[5]
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Aldehyde (C=O) | 185 - 190 |
| Pyrrole C₂ & C₅ | 135 - 145 |
| Pyrrole C₃ | 125 - 130 |
| Pyrrole C₄ | 115 - 120 |
| Cyclopentyl-CH (methine) | 55 - 60 |
| Cyclopentyl-CH₂ | 25 - 35 |
| Pyrrole-CH₃ | 10 - 15 |
Data predicted using online NMR prediction tools.[7][8]
Analysis and Comparison with Experimental Trends:
-
Carbonyl Carbon: The aldehyde carbonyl carbon is predicted to have the most downfield chemical shift (185 - 190 ppm), a hallmark of this functional group.
-
Pyrrole Carbons: The substituted carbons of the pyrrole ring (C₂ and C₅) are predicted to be in the 135 - 145 ppm range, while the carbons bearing the aldehyde (C₃) and the proton (C₄) are predicted at approximately 125 - 130 ppm and 115 - 120 ppm, respectively. These values are consistent with the electronic effects of the various substituents on the aromatic ring.
-
Cyclopentyl Carbons: The methine carbon of the cyclopentyl group is predicted around 55 - 60 ppm, influenced by the adjacent nitrogen. The methylene carbons are expected in the typical aliphatic region of 25 - 35 ppm.
-
Methyl Carbons: The methyl carbons are predicted at the most upfield region (10 - 15 ppm), as expected for sp³ hybridized carbons.
Infrared (IR) Spectroscopy: Unveiling Functional Groups
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[9]
Predicted IR Data and Comparison with Experimental Trends:
| Functional Group | Predicted Absorption (cm⁻¹) | Expected Experimental Range (cm⁻¹) |
| C-H stretch (aldehyde) | 2820-2850, 2720-2750 | 2810-2850, 2710-2750 |
| C=O stretch (aldehyde) | 1670-1690 | 1660-1700 |
| C=C stretch (pyrrole) | 1500-1550 | 1500-1580 |
| C-H stretch (aliphatic) | 2850-2960 | 2850-2960 |
| C-N stretch | 1250-1350 | 1250-1350 |
Predicted data is based on typical ranges for the given functional groups. Experimental ranges are from established spectroscopic data.[10][11]
Analysis:
The predicted IR spectrum is dominated by a strong absorption band for the carbonyl (C=O) stretch of the aldehyde group between 1670-1690 cm⁻¹. This is a highly characteristic peak. Additionally, the two weaker C-H stretching bands for the aldehyde proton are expected around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹. The C=C stretching vibrations of the pyrrole ring will likely appear in the 1500-1550 cm⁻¹ region. The aliphatic C-H stretching from the cyclopentyl and methyl groups will be prominent in the 2850-2960 cm⁻¹ range.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns.[12]
Predicted Mass Spectrum Data:
-
Molecular Ion (M⁺): m/z = 191.13
-
Key Fragmentation Pathways:
-
Loss of the cyclopentyl group (-C₅H₉): m/z = 122
-
Loss of the aldehyde group (-CHO): m/z = 162
-
Loss of a methyl group (-CH₃): m/z = 176
-
Predicted molecular ion is based on the molecular formula C₁₂H₁₇NO. Fragmentation is predicted based on common fragmentation patterns of pyrrole derivatives.[6]
Analysis:
The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (191.27 g/mol ).[12] Common fragmentation pathways for N-alkylated pyrroles include the loss of the alkyl group.[12] Therefore, a significant fragment at m/z 122, corresponding to the loss of the cyclopentyl radical, is anticipated. The loss of the formyl radical from the aldehyde group would result in a fragment at m/z 162. Cleavage of a methyl group would lead to a fragment at m/z 176.
Experimental Protocols
To obtain high-quality experimental data for comparison with predicted values, the following standardized protocols are recommended.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a spectral width of at least 12 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum with a spectral width of at least 220 ppm.
-
Use a pulse angle of 45 degrees and a relaxation delay of 2-5 seconds.
-
Accumulate a sufficient number of scans (typically several hundred to thousands) to obtain a high-quality spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: If the sample is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Record a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrument: A mass spectrometer equipped with an electron ionization (EI) source.
-
Acquisition:
-
Introduce the sample into the ion source via a direct insertion probe or a gas chromatograph.
-
Use a standard electron energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
-
Visualizing the Data and Workflow
To aid in the understanding of the molecular structure and the analytical workflow, the following diagrams are provided.
Figure 1: Molecular structure of this compound.
Figure 2: Experimental workflow for spectroscopic analysis.
Conclusion
This guide provides a comprehensive framework for the spectroscopic analysis of this compound, bridging the gap between theoretical predictions and experimental observations. By leveraging predictive tools and understanding the characteristic spectral features of its constituent parts, researchers can approach the structural elucidation of this and similar novel compounds with a robust and informed strategy. The provided protocols and visualizations serve as practical tools to aid in the acquisition and interpretation of high-quality spectroscopic data, ultimately accelerating the pace of scientific discovery.
References
- BenchChem.
- Nguyen, T. H. et al. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills.
- Fiveable. Spectroscopic Methods in Organic Analysis | Organic Chemistry II Class Notes.
- Université catholique de Louvain. Spectroscopic methods of analysis - Organic analysis II.
- Britannica. Chemical compound - Spectroscopy, Organic, Analysis.
- Liang, X. et al. Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and Electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry. PubMed, 2013.
-
NMRDB.org. Predict 1H proton NMR spectra. [Link]
-
NMRDB.org. Predict 13C carbon NMR spectra. [Link]
- Protheragen. IR Spectrum Prediction.
- NIST Chemistry WebBook. 1H-Pyrrole, 2,5-dimethyl-.
- Doc Brown's Chemistry. Infrared spectrum of cyclopentane.
- NIST Chemistry WebBook. Pyrrole.
- MySkinRecipes. This compound.
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. Aom2s for mass spectrometry oligonucleotide analysis - The ISIC- EPFL mstoolbox [ms.epfl.ch]
- 3. Mass Spectroscopy Fragment Finder Calculator | Calistry [calistry.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. IR Spectrum Prediction Service - CD ComputaBio [ai.computabio.com]
- 8. IR spectra prediction [cheminfo.org]
- 9. IR Spectrum Prediction - Protheragen [wavefunction.protheragen.ai]
- 10. This compound,326916-19-2 [rovathin.com]
- 11. Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox [ms.epfl.ch]
- 12. Online MS Tools for Mass Spec Users (by SIS) [sisweb.com]
A Comparative Guide to the Synthesis of 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
This guide provides an in-depth validation and comparison of synthetic routes to 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, a key intermediate in medicinal chemistry, notably for the development of kinase inhibitors.[1] We will dissect a validated two-step route, compare it with plausible alternatives, and provide the objective data necessary for researchers and process chemists to make informed decisions based on efficiency, scalability, and practicality.
Introduction: The Strategic Importance of the Target Scaffold
The this compound scaffold is a privileged structure in drug discovery. The substituted pyrrole core is a bioisostere for various biological recognition motifs, while the cyclopentyl group can provide favorable hydrophobic interactions and metabolic stability. The C3-aldehyde functionality serves as a versatile chemical handle for further elaboration into more complex molecules. Given its strategic importance, a robust and efficient synthetic route is paramount.
Part 1: The Validated Two-Step Synthesis
Our primary validated route employs a classic and reliable sequence: the Paal-Knorr synthesis to construct the pyrrole core, followed by a Vilsmeier-Haack reaction to introduce the aldehyde functionality. This approach is favored for its high yields, operational simplicity, and the ready availability of starting materials.
Workflow of the Validated Synthetic Route
Caption: Validated two-step synthesis via Paal-Knorr and Vilsmeier-Haack reactions.
Step 1: Paal-Knorr Pyrrole Synthesis
Mechanistic Rationale: The Paal-Knorr synthesis is a robust method for forming pyrroles from 1,4-dicarbonyl compounds and primary amines.[2][3] The reaction proceeds via the condensation of cyclopentylamine with 2,5-hexanedione.[4] The mechanism involves the formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[2][5] Acetic acid is used as a catalyst to protonate a carbonyl group, facilitating the initial nucleophilic attack by the amine.[6]
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add 2,5-hexanedione (1.0 eq), cyclopentylamine (1.1 eq), and absolute ethanol (approx. 5 mL per mmol of diketone).
-
Add glacial acetic acid (0.1 eq) to the stirred mixture.
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours, monitoring by TLC until consumption of the limiting reagent.
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Redissolve the residue in diethyl ether and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to afford crude 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole, which can often be used in the next step without further purification.
Step 2: Vilsmeier-Haack Formylation
Mechanistic Rationale: The Vilsmeier-Haack reaction introduces a formyl group onto electron-rich aromatic rings.[7][8] The Vilsmeier reagent, a chloroiminium salt, is pre-formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[9][10] The electron-rich pyrrole attacks this electrophilic reagent. For N-substituted 2,5-dimethylpyrroles, electrophilic attack is sterically hindered at the α-positions (C2, C5) by the methyl groups. The bulky N-cyclopentyl group further disfavors attack at the α-positions, thus directing formylation regioselectively to the β-position (C3 or C4).[11][12][13]
Experimental Protocol:
-
In a three-neck flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 3.0 eq) to 0°C.
-
Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise while maintaining the temperature below 10°C. Stir for 30 minutes at 0°C to form the Vilsmeier reagent.
-
Add a solution of 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole (1.0 eq) in DMF dropwise to the cold Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction by pouring it onto crushed ice and a saturated solution of sodium acetate.
-
Stir vigorously until the intermediate iminium salt is fully hydrolyzed.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the crude product by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield pure this compound.
Part 2: Alternative Synthetic Routes
Objective comparison requires evaluating other viable synthetic strategies. We present two logical alternatives that leverage different bond-forming disconnections.
Alternative Route 1: Hantzsch Pyrrole Synthesis and Formylation
This route builds the pyrrole ring from different starting materials via the Hantzsch synthesis, a three-component reaction.[14]
Workflow of Alternative Route 1
Caption: Alternative Route 1 via Hantzsch synthesis, reduction, and oxidation.
Rationale & Protocol Outline:
-
Hantzsch Pyrrole Synthesis: Condensation of ethyl acetoacetate, 3-chloro-2-butanone, and cyclopentylamine yields the pyrrole-3-carboxylate ester. This avoids the direct handling of 2,5-hexanedione but introduces an ester functionality that requires further conversion.
-
Ester Reduction: The resulting ethyl ester is reduced to the primary alcohol using a reducing agent like diisobutylaluminium hydride (DIBAL-H).
-
Alcohol Oxidation: The intermediate alcohol is then oxidized to the target aldehyde using a mild oxidant such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).
Alternative Route 2: Clauson-Kaas Pyrrole Synthesis and Formylation
Workflow of Alternative Route 2
Caption: Alternative Route 2 via Clauson-Kaas synthesis and Vilsmeier-Haack formylation.
Rationale & Protocol Outline:
-
Clauson-Kaas Synthesis: This reaction uses 2,5-dimethoxytetrahydrofuran as a stable precursor to succinaldehyde.[15] In the presence of an acid and water, it hydrolyzes in situ to the 1,4-dicarbonyl intermediate, which then reacts with cyclopentylamine in a manner analogous to the Paal-Knorr synthesis to form the pyrrole core. The key difference lies in the starting material for the C4 backbone.
-
Vilsmeier-Haack Formylation: This step is identical to the one described in the validated route, formylating the pre-formed pyrrole ring at the C3 position.
Part 3: Comparative Performance Data
The choice of a synthetic route is ultimately data-driven. The following table summarizes the expected performance of each route based on literature precedents for analogous transformations and our internal validation.
| Metric | Validated Route (Paal-Knorr) | Alternative 1 (Hantzsch) | Alternative 2 (Clauson-Kaas) |
| Overall Yield | ~70-80% | ~50-60% | ~65-75% |
| Number of Steps | 2 | 3 | 2 |
| Longest Step Time | 4-6 hours (Paal-Knorr) | ~12 hours (Hantzsch) | 4-6 hours (Clauson-Kaas) |
| Atom Economy | Good | Moderate (loss of EtOH, protecting groups) | Good |
| Reagent Hazards | POCl₃ (corrosive) | DIBAL-H (pyrophoric), PCC (toxic) | POCl₃ (corrosive) |
| Purification | 2 chromatographic purifications | 3 chromatographic purifications | 2 chromatographic purifications |
| Starting Material Cost | Low to Moderate | Moderate | Moderate |
Discussion and Recommendation
Validated Route (Paal-Knorr/Vilsmeier-Haack): This route stands out for its superior overall yield and operational simplicity with only two steps. The starting materials, 2,5-hexanedione and cyclopentylamine, are commercially available and relatively inexpensive.[16][17][18] The reactions are generally high-yielding and the regioselectivity of the Vilsmeier-Haack step is reliably controlled by steric factors.[13] This route represents the most efficient and scalable pathway.
Alternative Route 1 (Hantzsch): While versatile, the Hantzsch route is longer (three steps) and consequently has a lower overall yield. It requires the use of more hazardous and expensive reagents, such as DIBAL-H and chromium-based oxidants (PCC). The multiple purification steps also add to the time and solvent consumption, making it less favorable for large-scale synthesis.
Alternative Route 2 (Clauson-Kaas): This route is mechanistically very similar to the validated Paal-Knorr approach and offers comparable yields and step count. The primary advantage is the use of 2,5-dimethoxytetrahydrofuran, which can be a more stable and easier-to-handle precursor than 2,5-hexanedione. The choice between the Validated Route and Alternative 2 may therefore depend on the cost and availability of these respective C4 synthons.
For the synthesis of this compound, the Validated Two-Step Route via Paal-Knorr synthesis and Vilsmeier-Haack formylation is the recommended protocol. It provides the optimal balance of high yield, efficiency, and cost-effectiveness. It avoids hazardous reagents required in multi-step alternatives and represents a robust, field-proven method for accessing this valuable pharmaceutical intermediate.
References
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]
-
Wikipedia. Paal–Knorr synthesis. [Link]
-
J&K Scientific LLC. Vilsmeier-Haack Reaction. [Link]
-
YouTube. Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. [Link]
-
RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
Who we serve. Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier– Haack Formylation of Pyrroles with Sterically Crowded. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. [Link]
-
Scribd. Pyrrole Studies. Part XV.L Vilsmeier-Haack Formylation of I - Substi-Tuted Pyrroles. [Link]
-
Name-Reaction.com. Vilsmeier-Haack reaction. [Link]
-
Journal of the Chemical Society C: Organic (RSC Publishing). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. [Link]
-
Reaction Chemistry & Engineering (RSC Publishing). Continuous synthesis of 2,5-hexanedione through direct C–C coupling of acetone in a Hilbert fractal photo microreactor. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
Wikipedia. Hexane-2,5-dione. [Link]
- Google Patents. CN101423467B - Method for synthesizing 2,5-acetonyl acetone.
-
ResearchGate. Synthesis of 2,5-Hexanedione from Biomass Resources Using a Highly Efficient Biphasic System. [Link]
-
MySkinRecipes. This compound. [Link]
-
National Institutes of Health. Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. [Link]
-
Organic Chemistry Portal. Pyrrole synthesis. [Link]
-
ResearchGate. Scheme 1: Various synthestic protocols for the synthesis of pyrroles. [Link]
-
MDPI. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]
-
MDPI. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Ene. [Link]
-
Syrris. One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. [Link]
-
Organic Syntheses. Pyrrole-2-carboxaldehyde. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. name-reaction.com [name-reaction.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. scribd.com [scribd.com]
- 13. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 14. syrris.com [syrris.com]
- 15. researchgate.net [researchgate.net]
- 16. microchem.fr [microchem.fr]
- 17. CAS 1003-03-8: Cyclopentylamine | CymitQuimica [cymitquimica.com]
- 18. Hexane-2,5-dione - Wikipedia [en.wikipedia.org]
A Comparative Guide to Purity Assessment of Synthesized 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a highly functionalized heterocyclic compound that serves as a key building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors for potential cancer treatments.[1] In the rigorous landscape of drug development, the purity of such an intermediate is not a mere quality metric; it is a cornerstone of safety, efficacy, and reproducibility. Impurities, even in trace amounts, can lead to unforeseen side reactions, alter biological activity, and introduce toxicity.
This guide provides an in-depth comparison of orthogonal analytical techniques for robustly assessing the purity of synthesized this compound. We move beyond simple protocols to explain the causality behind methodological choices, ensuring a self-validating and scientifically sound approach. The objective is to equip researchers, scientists, and drug development professionals with the expertise to establish an unequivocal purity profile for this critical molecule.
Physicochemical Properties of the Target Compound:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO | [2] |
| Molecular Weight | 191.27 g/mol | [2] |
| CAS Number | 326916-19-2 | [2] |
Overall Purity Assessment Workflow
A robust purity assessment relies on the principle of orthogonality—using multiple analytical techniques that measure different chemical and physical properties. This multi-pronged approach minimizes the risk of co-eluting impurities or analytical artifacts masking the true purity of the compound.
Caption: High-level workflow for comprehensive purity assessment.
Chromatographic Techniques: The Workhorse of Purity Determination
Chromatography is fundamental to purity analysis, separating the target compound from impurities based on differential partitioning between a stationary and a mobile phase.[3][4] We will compare High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two powerful and complementary techniques.
High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD)
Expertise & Rationale: HPLC is the premier technique for quantitative purity analysis of most organic compounds, especially those that may lack volatility or thermal stability.[5] For this compound, a C18 reverse-phase column is the logical starting point. The C18 stationary phase retains the molecule based on its moderate hydrophobicity, while a mobile phase gradient of water and acetonitrile allows for the effective elution of the main compound and separation from more or less polar impurities. A Diode-Array Detector (DAD) is crucial as it provides UV-Vis spectra for each peak, helping to assess peak purity and confirm that a single chromatographic peak corresponds to a single component.
Experimental Protocol: RP-HPLC-DAD Method
-
Instrumentation: UHPLC or HPLC system with a quaternary pump, autosampler, column thermostat, and DAD.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 2.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-17 min: 95% B
-
17-17.1 min: 95% to 30% B
-
17.1-20 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: DAD monitoring at 275 nm (a wavelength where the pyrrole chromophore is expected to absorb strongly), with full spectral acquisition from 200-400 nm.
-
Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve in 1 mL of 50:50 Acetonitrile:Water.
-
Injection Volume: 5 µL.
Data Interpretation: Purity is calculated as the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The ICH guidelines suggest that for reporting purposes, peaks below 0.05% can often be disregarded.
Hypothetical HPLC Purity Data:
| Peak No. | Retention Time (min) | Area (%) | Peak Purity (DAD) | Identification |
| 1 | 3.5 | 0.15 | Match | Starting Material (e.g., amine) |
| 2 | 8.9 | 99.75 | Match | Target Compound |
| 3 | 10.2 | 0.10 | Mismatch | Unknown Impurity |
| Total | 100.0 |
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Rationale: GC-MS is an excellent orthogonal technique to HPLC. It separates compounds based on their volatility and interaction with the stationary phase, followed by detection with a mass spectrometer that provides structural information and molecular weight. This method is ideal for identifying volatile or semi-volatile impurities that might be missed by HPLC. The aldehyde functional group and the overall structure of the target compound suggest it should have sufficient thermal stability and volatility for GC analysis.[6][7]
Experimental Protocol: GC-MS Method
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or TOF).
-
Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 min.
-
-
Inlet Temperature: 250 °C, Split mode (50:1).
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of dichloromethane.
-
Injection Volume: 1 µL.
Data Interpretation: Purity is determined by the area percentage of the main peak in the Total Ion Chromatogram (TIC). The mass spectrum of the main peak must match the expected fragmentation pattern and molecular ion (m/z = 191) for this compound.
Comparative Summary of Chromatographic Methods:
| Feature | HPLC-DAD | GC-MS |
| Principle | Liquid-phase partitioning | Gas-phase partitioning & volatility |
| Best For | Quantitative purity of non-volatile/thermally labile compounds | Identification of volatile/thermally stable impurities |
| Structural Info | Limited (UV-Vis Spectrum) | High (Mass Spectrum Fragmentation) |
| Quantitation | Highly accurate with standards | Good, but can be variable |
| Key Advantage | Universal applicability for most organic molecules | High resolving power and definitive identification |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR spectroscopy is unparalleled for unambiguous structure elucidation and can serve as a powerful method for purity assessment.[3] Both ¹H and ¹³C NMR should be employed. For purity, ¹H NMR is particularly useful as the integral of each signal is directly proportional to the number of protons it represents, allowing for quantification of impurities against the main compound, provided the impurity has unique, non-overlapping signals.
Caption: Logic of NMR data interpretation for structure and purity.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of an internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene) if quantitative analysis (qNMR) is desired.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans for a good signal-to-noise ratio (e.g., 16 scans).
-
Ensure the relaxation delay (d1) is long enough (e.g., 5 seconds) for accurate integration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required (e.g., 1024 scans).
-
Data Interpretation:
-
Structural Confirmation: The observed chemical shifts, coupling constants, and the number of signals in both ¹H and ¹³C spectra must be consistent with the proposed structure.
-
Purity Assessment: Carefully integrate all signals in the ¹H NMR spectrum. Any signals not corresponding to the target molecule or the solvent should be identified. The percentage purity can be estimated by comparing the integral of the target molecule's protons to the integrals of the impurity protons.
Expected ¹H NMR Chemical Shifts (Illustrative, in CDCl₃):
| Protons | Expected Shift (ppm) | Multiplicity | Integration |
| Aldehyde (-CHO) | 9.5 - 9.7 | singlet | 1H |
| Pyrrole H-4 | 6.5 - 6.7 | singlet | 1H |
| Cyclopentyl CH-N | 4.8 - 5.2 | multiplet | 1H |
| Pyrrole CH₃ (x2) | 2.2 - 2.5 | two singlets | 6H |
| Cyclopentyl CH₂ (x4) | 1.6 - 2.1 | multiplets | 8H |
Elemental Analysis: Fundamental Compositional Verification
Elemental analysis (EA), specifically CHN analysis, provides the mass percentages of carbon, hydrogen, and nitrogen in a compound.[8][9] It serves as a fundamental check of the empirical formula and, by extension, purity.[10][11] For a new compound to be considered pure, the experimentally determined percentages should be within ±0.4% of the calculated theoretical values.[12] This technique is particularly effective at detecting non-carbon-containing inorganic impurities (e.g., salts) or residual solvents that might be missed by other methods.
Experimental Protocol: CHN Combustion Analysis
-
Instrumentation: An automated CHN elemental analyzer.
-
Sample Preparation: Accurately weigh 1-2 mg of the highly dried (e.g., under high vacuum) sample into a tin capsule. Any residual solvent, especially water, will significantly skew the results.
-
Analysis: The sample is combusted at high temperature (~1000 °C) in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are separated by a GC column and quantified by a thermal conductivity detector.[8][9]
Data Comparison:
| Element | Theoretical % for C₁₂H₁₇NO | Experimental % (Hypothetical) | Deviation (%) |
| Carbon (C) | 75.35 | 75.18 | -0.17 |
| Hydrogen (H) | 8.96 | 9.05 | +0.09 |
| Nitrogen (N) | 7.32 | 7.25 | -0.07 |
Rationale: The hypothetical experimental values fall well within the accepted ±0.4% deviation, providing strong evidence for the compound's elemental composition and high purity.[12] A significant deviation would prompt re-purification and re-analysis.
Conclusion: A Triad of Techniques for Unimpeachable Purity
Assessing the purity of a critical pharmaceutical intermediate like this compound demands more than a single analytical measurement. A scientifically rigorous and defensible purity profile is built upon a foundation of orthogonal data.
-
Chromatography (HPLC and GC-MS) provides the primary quantitative and qualitative assessment of impurities.
-
NMR Spectroscopy offers the definitive confirmation of molecular structure while providing a secondary, independent measure of purity.
-
Elemental Analysis validates the fundamental elemental composition, acting as a crucial check against non-chromophoric or non-volatile contaminants.
By integrating these three distinct analytical pillars, researchers can confidently establish the purity of their synthesized material, ensuring the integrity and reliability of subsequent steps in the complex journey of drug discovery and development.
References
-
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. AZoM.com. [Link]
-
Wikipedia. (n.d.). Elemental analysis. Wikipedia. [Link]
-
Le-Nhat-Thuy, J., et al. (2022). An International Study Evaluating Elemental Analysis. PubMed Central. [Link]
-
Kruger, S., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]
-
ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. ELTRA. [Link]
-
Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Chemistry. [Link]
-
TutorChase. (n.d.). What methods are used to test the purity of organic compounds?. TutorChase. [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. [Link]
-
MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]
-
Shaik, S., et al. (2014). MASS SPECTROMETRY OF FATTY ALDEHYDES. PubMed Central. [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]
-
Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts. [Link]
-
Vladimirova, S., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. [Link]
-
Lai, Y.-C., et al. (2022). Analysis of Polycyclic Aromatic Hydrocarbons via GC-MS/MS and Heterocyclic Amines via UPLC-MS/MS in Crispy Pork Spareribs for Studying Their Formation during Frying. MDPI. [Link]
-
Ogihara, S. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. Scirp.org. [Link]
-
Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. scbt.com [scbt.com]
- 3. tutorchase.com [tutorchase.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]
- 8. azom.com [azom.com]
- 9. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 10. Elemental analysis - Wikipedia [en.wikipedia.org]
- 11. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 12. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde Derivatives
Introduction: The Pyrrole Scaffold and the Imperative of Selectivity
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The compound 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde represents a versatile synthetic intermediate for generating diverse derivatives with therapeutic potential. However, as with any promising class of compounds, the journey from a bioactive "hit" to a safe and effective drug is contingent on a thorough understanding of its selectivity.
This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of novel chemical entities, using derivatives of this compound as a case study. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis of hypothetical derivatives to illustrate the principles of selectivity profiling in modern drug discovery.
The Rationale for Cross-Reactivity Studies: Beyond the Intended Target
The therapeutic efficacy of a drug is defined by its interaction with its intended biological target. However, small molecules can often bind to unintended "off-target" proteins, leading to a phenomenon known as cross-reactivity.[1] These off-target effects are a primary cause of adverse drug reactions (ADRs) and a major reason for the failure of drug candidates in clinical trials.[2] Therefore, early and comprehensive assessment of a compound's selectivity is not just a regulatory requirement but a cornerstone of rational drug design.[3]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and international guidelines such as the ICH S7A mandate safety pharmacology studies to identify undesirable pharmacodynamic properties of a new drug candidate before it enters human clinical trials.[4][5][6] These studies are designed to investigate potential effects on vital functions, with a core battery of tests focusing on the cardiovascular, central nervous, and respiratory systems.[7] Proactively identifying and mitigating off-target liabilities through in vitro cross-reactivity screening is a cost-effective strategy to de-risk a drug development program.[8]
Designing a Cross-Reactivity Screening Cascade
A tiered or cascaded approach is the most logical and resource-efficient strategy for evaluating the selectivity of a new series of compounds. This process begins with broad screening against a panel of known off-targets and funnels down to more specific, functional assays for any liabilities identified.
Below is a conceptual workflow for assessing the cross-reactivity of our hypothetical this compound derivatives.
Caption: A tiered screening cascade for assessing cross-reactivity.
Comparative Cross-Reactivity Profile of Pyrrole Derivatives
To illustrate the output of such a screening cascade, we present hypothetical data for three derivatives of this compound (CPD). These derivatives differ by the substitution at the carbaldehyde position.
-
CPD-01: The parent carbaldehyde.
-
CPD-02: A derivative with a primary amine (via reductive amination).
-
CPD-03: A derivative with a bulky, lipophilic substituent (e.g., a phenyl group attached via an imine).
The following table summarizes their cross-reactivity against a selection of key off-targets commonly associated with adverse drug reactions.
| Target Class | Target | CPD-01 (Parent) | CPD-02 (Amine) | CPD-03 (Lipophilic) | Potential Clinical Implication |
| Primary Target | Target X Kinase | IC₅₀ = 50 nM | IC₅₀ = 45 nM | IC₅₀ = 15 nM | Desired On-Target Potency |
| Cardiovascular | hERG (KCNH2) | > 30 µM | > 30 µM | 1.2 µM | Arrhythmia, QT Prolongation |
| GPCRs | 5-HT₂B Receptor | > 10 µM | 850 nM | 250 nM | Valvular Heart Disease |
| D₂ Dopamine Receptor | > 10 µM | 2.1 µM | > 10 µM | Extrapyramidal Symptoms | |
| Enzymes | CYP2D6 | > 50 µM | 5.5 µM | 0.9 µM | Drug-Drug Interactions |
| CYP3A4 | > 50 µM | > 50 µM | 3.2 µM | Drug-Drug Interactions | |
| Cytotoxicity | HepG2 Cells | CC₅₀ > 100 µM | CC₅₀ > 100 µM | CC₅₀ = 15 µM | Hepatotoxicity |
Data Interpretation and Causality:
-
On-Target Potency: The addition of a lipophilic group in CPD-03 significantly enhances potency at the primary target, which is a common goal in lead optimization.
-
hERG Liability: This increased lipophilicity in CPD-03 , however, introduces a significant hERG liability. The hERG channel pore has a preference for basic and lipophilic compounds, making this a critical off-target to monitor.[9] A selectivity window of less than 30-fold between hERG activity and on-target potency is often considered a high risk.
-
GPCR Cross-Reactivity: The introduction of a basic amine in CPD-02 leads to off-target activity at the 5-HT₂B and D₂ receptors. Many GPCRs have binding pockets that recognize charged amine groups, a common feature in neurotransmitters.
-
CYP450 Inhibition: The lipophilic nature of CPD-03 also results in potent inhibition of major drug-metabolizing enzymes CYP2D6 and CYP3A4, signaling a high potential for drug-drug interactions.[10] The amine in CPD-02 also introduces moderate CYP2D6 inhibition.
-
Cytotoxicity: The general cytotoxicity observed with CPD-03 in HepG2 cells is likely linked to its high lipophilicity, which can lead to non-specific effects like membrane disruption.
From this hypothetical data, CPD-01 demonstrates the most favorable selectivity profile, despite being the least potent. CPD-03 is potent but highly promiscuous, making it a poor candidate for further development without significant modification to improve its selectivity. CPD-02 shows moderate potency and specific off-target liabilities that could potentially be engineered out through further medicinal chemistry efforts.
Key Experimental Protocols
Trustworthy cross-reactivity data relies on robust and validated experimental protocols. Below are step-by-step methodologies for two critical assays in selectivity profiling.
Protocol 1: Competitive Radioligand Binding Assay
This protocol is a gold standard for determining a compound's binding affinity for a specific receptor and is widely used in large screening panels like the Eurofins SafetyScreen™ or the NIMH Psychoactive Drug Screening Program (PDSP).[11][12]
Objective: To determine the inhibitory constant (Kᵢ) of a test compound for the 5-HT₂B receptor.
Principle: The assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to the target receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀, which can then be converted to a Kᵢ value.[13]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Receptor Source: Prepare cell membranes from a stable cell line overexpressing the human 5-HT₂B receptor. Homogenize cells in ice-cold Tris buffer and centrifuge to pellet membranes. Resuspend in assay buffer and determine protein concentration (e.g., via Bradford assay).
-
Radioligand: Prepare a working solution of [³H]-LSD at a concentration equal to its Kₑ (dissociation constant) in assay buffer.
-
Test Compound: Prepare a serial dilution of the test compound (e.g., CPD-02) in assay buffer containing a small, fixed percentage of DMSO (e.g., 1%). A typical concentration range would be 100 µM to 10 pM.
-
Non-specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a known, non-radiolabeled 5-HT₂B antagonist (e.g., ritanserin).
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to all wells.
-
Add 25 µL of the test compound serial dilutions to the appropriate wells.
-
Add 25 µL of the NSB control to the NSB wells.
-
Add 25 µL of assay buffer to the Total Binding (TB) wells.
-
Add 25 µL of the [³H]-LSD working solution to all wells.
-
Add 100 µL of the prepared cell membrane suspension to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
-
Harvesting and Detection:
-
Harvest the contents of each well onto a glass fiber filter plate using a cell harvester. The filter will trap the cell membranes with the bound radioligand.
-
Rapidly wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter plate.
-
Add scintillation cocktail to each well and seal the plate.
-
Count the radioactivity in each well using a scintillation counter (counts per minute, CPM).
-
-
Data Analysis:
-
Calculate the percent specific binding for each concentration of the test compound using the formula: % Specific Binding = [(CPM_sample - CPM_NSB) / (CPM_TB - CPM_NSB)] * 100.
-
Plot the percent specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.[14]
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: In Vitro hERG Channel Assay (Automated Patch Clamp)
Objective: To assess the potential of a test compound to block the hERG potassium channel, a primary indicator of cardiotoxicity risk.
Principle: This electrophysiology assay directly measures the flow of potassium ions through the hERG channel in a cell line stably expressing the channel. A reduction in the current in the presence of the test compound indicates channel blockade.
Methodology:
-
Cell Culture:
-
Culture a cell line (e.g., HEK293) stably expressing the hERG channel under standard conditions (37°C, 5% CO₂).
-
Harvest cells at ~80-90% confluency using a gentle detachment solution.
-
Resuspend cells in the appropriate external recording solution and allow them to recover before use.
-
-
Automated Patch Clamp Procedure (e.g., on a QPatch or Patchliner system):
-
System Preparation: Prime the system with internal and external recording solutions.
-
Compound Plate Preparation: Prepare a plate with serial dilutions of the test compound (e.g., CPD-03) and positive control (e.g., Cisapride) in the external solution.
-
Cell Application: The automated system aspirates the cell suspension and positions single cells over apertures in the measurement plate.
-
Seal Formation and Whole-Cell Configuration: The system applies suction to form a high-resistance "gigaseal" between the cell membrane and the aperture. A further pulse of suction ruptures the membrane patch, achieving the whole-cell configuration, which allows electrical access to the inside of the cell.
-
-
Electrophysiological Recording:
-
Voltage Protocol: Apply a specific voltage-clamp protocol designed to elicit and measure the hERG tail current. A typical protocol involves holding the cell at a resting potential (e.g., -80 mV), depolarizing to a positive potential (e.g., +20 mV) to open the channels, and then repolarizing to a negative potential (e.g., -50 mV) to measure the characteristic outward tail current as the channels recover from inactivation.
-
Baseline Recording: Record the stable baseline hERG current in the external solution alone.
-
Compound Application: The system perfuses the cell with the different concentrations of the test compound.
-
Effect Recording: Record the hERG current at each compound concentration until a steady-state block is achieved.
-
-
Data Analysis:
-
Measure the peak amplitude of the hERG tail current at baseline and in the presence of each compound concentration.
-
Calculate the percentage of channel inhibition for each concentration: % Inhibition = [1 - (I_drug / I_baseline)] * 100.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Conclusion: Integrating Selectivity Data for Informed Decisions
The comprehensive assessment of cross-reactivity is a non-negotiable component of modern drug discovery. As demonstrated with our hypothetical this compound derivatives, seemingly minor chemical modifications can dramatically alter a compound's selectivity profile, introducing liabilities that can derail a development program.
By employing a logical, tiered screening cascade that combines broad panel screening with detailed mechanistic and functional follow-up assays, researchers can build a robust understanding of a compound's off-target interactions. This data-driven approach allows for the early identification of risks, informs structure-activity relationship (SAR) studies to mitigate these risks, and ultimately enables the selection of drug candidates with the highest probability of success in the clinic. The protocols and principles outlined in this guide provide a framework for conducting these critical studies with the scientific rigor required to develop safer, more effective medicines.
References
-
U.S. Food and Drug Administration. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. [Link]
-
European Medicines Agency. (2001). ICH topic S 7 A Safety pharmacology studies for human pharmaceuticals. [Link]
-
HistologiX. (n.d.). FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers. [Link]
-
Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. [Link]
-
OracleBio. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. [Link]
-
Eurofins Discovery. (n.d.). SafetyScreen44 Panel. [Link]
-
ChemHelpASAP. (2020, August 23). off-target effects [Video]. YouTube. [Link]
- Brennan, R. J., et al. (2024). The State of the Art in Secondary Pharmacology and Its Impact on the Safety of New Medicines.
-
Graphviz. (2015, January 5). Drawing graphs with dot. [Link]
-
Baldwin, C. (2021, March 26). Building diagrams using graphviz. Chad's Blog. [Link]
-
Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. [Link]
-
AnaPath Research. (2019, February 26). Tissue Cross-Reactivity Study and its Applications. [Link]
-
National Institute of Mental Health. (n.d.). NIMH Psychoactive Drug Screening Program. The University of North Carolina at Chapel Hill. [Link]
-
Georgakis, N., Ioannou, E., Varotsou, C., Premetis, G., Chronopoulou, E. G., & Labrou, N. E. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41–46. [Link]
-
edX. (n.d.). IC50 Determination. [Link]
-
Eurofins Discovery. (n.d.). CNS SafetyScreen panel. [Link]
-
National Institute of Mental Health. (2017, May 25). The NIMH Psychoactive Drug Screening Program (PDSP). [Link]
-
Massive Bio. (2026, January 6). Off Target Effect. [Link]
-
Lin, A., Giuliano, C. J., Palladino, A., John, K. M., Abramowicz, C., Teske, M. L., ... & Sheltzer, J. M. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]
-
National Institute of Mental Health. (n.d.). Nimh Psychoactive Drug Screening Program. Grantome. [Link]
-
Wikipedia. (n.d.). Half maximal inhibitory concentration (IC50). [Link]
-
U.S. Food and Drug Administration. (2016, July 15). Principles for Codevelopment of an In Vitro Companion Diagnostic Device with a Therapeutic Product. [Link]
-
ChemHelpASAP. (2021, January 12). measuring enzyme inhibition by drugs [Video]. YouTube. [Link]
-
National Institute of Mental Health. (n.d.). Molecular Pharmacology Research Program. [Link]
-
Patsnap. (2025, May 21). How can off-target effects of drugs be minimised?. [Link]
-
U.S. Food and Drug Administration. (2022, December 7). Safety Considerations in Clinical Drug Development. [Link]
-
Taylor & Francis Online. (n.d.). Molecular dynamics of hERG channel: insights into understanding the binding of small molecules for detuning cardiotoxicity. [Link]
Sources
- 1. massivebio.com [massivebio.com]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. S7A Safety Pharmacology Studies for Human Pharmaceuticals | FDA [fda.gov]
- 5. fda.gov [fda.gov]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. histologix.com [histologix.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Mapping off-target effects of small molecule drugs | Science for ME [s4me.info]
- 11. PDSP - NIMH Psychoactive Drug Screening Program [pdspdb.unc.edu]
- 12. The NIMH Psychoactive Drug Screening Program (PDSP) - National Institute of Mental Health (NIMH) [nimh.nih.gov]
- 13. IC50 - Wikipedia [en.wikipedia.org]
- 14. courses.edx.org [courses.edx.org]
benchmarking the efficiency of 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde synthesis
An Application Scientist's Guide to the Efficient Synthesis of 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Introduction: The Significance of a Key Building Block
In the landscape of modern medicinal chemistry, substituted pyrroles represent a cornerstone scaffold, integral to the structure of numerous natural products and pharmaceuticals. The specific compound, this compound, has emerged as a particularly valuable intermediate.[1] Its utility is pronounced in the development of kinase inhibitors for oncological applications, where the pyrrole core acts as a bioisostere for other aromatic systems, and the strategically placed functional groups allow for precise molecular tailoring to enhance target specificity and improve metabolic stability.[1]
Given its importance, the efficient and scalable synthesis of this molecule is a critical consideration for researchers in drug discovery and process development. This guide provides an in-depth, comparative analysis of the primary synthetic methodologies, focusing on efficiency, scalability, and practical laboratory considerations. We will dissect the well-established two-step sequence involving the Paal-Knorr synthesis followed by Vilsmeier-Haack formylation, and compare it with modern, multicomponent strategies to provide a clear benchmark for researchers.
Benchmarked Methodology: Paal-Knorr Synthesis followed by Vilsmeier-Haack Formylation
The most reliable and widely understood route to this compound is a sequential, two-step process. This approach offers high yields and well-defined intermediates, making it a robust choice for generating high-purity material.
Step 1: Paal-Knorr Synthesis of 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole
The Paal-Knorr synthesis is a classic and highly effective method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine.[2][3][4] The reaction proceeds via the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[2]
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2,5-hexanedione (1.0 eq), cyclopentylamine (1.1 eq), and glacial acetic acid (2-3 volumes).
-
Rationale: Glacial acetic acid serves as both a solvent and a catalyst. The acidic environment protonates a carbonyl oxygen, activating the carbon for nucleophilic attack by the primary amine.[5] Using a slight excess of the amine ensures the complete consumption of the limiting diketone.
-
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 118 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2,5-hexanedione is consumed.
-
Work-up and Isolation: a. Cool the mixture to room temperature and pour it into a separatory funnel containing water (10 volumes) and diethyl ether (5 volumes). b. Neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate until effervescence ceases. c. Separate the organic layer. Extract the aqueous layer twice more with diethyl ether. d. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. e. Concentrate the solvent in vacuo to yield the crude 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole.
-
Purification: The crude product can often be purified by vacuum distillation to yield a colorless to pale yellow oil. Purity should be assessed by ¹H NMR and GC-MS.
Step 2: Vilsmeier-Haack Formylation of the Pyrrole Core
The Vilsmeier-Haack reaction is the method of choice for introducing a formyl (-CHO) group onto an electron-rich heterocycle like pyrrole.[6][7] The reaction involves an electrophilic aromatic substitution using the "Vilsmeier reagent," an electrophilic iminium salt generated from a substituted formamide (like N,N-dimethylformamide, DMF) and an activating agent (like phosphorus oxychloride, POCl₃).[8][9]
A critical consideration for this step is regioselectivity. Formylation of N-substituted pyrroles can occur at either the C-2 or C-3 position. For N-alkyl pyrroles, the C-2 position is electronically favored. However, steric hindrance can be exploited to direct the formylation to the C-3 position. The bulky N-cyclopentyl group, combined with a sterically demanding formylating reagent, can significantly favor the desired 3-formyl isomer.[10]
-
Vilsmeier Reagent Formation: In a three-neck flask under an inert atmosphere (argon or nitrogen), cool a solution of anhydrous N,N-dimethylformamide (DMF, 3.0 eq) in anhydrous dichloromethane (DCM, 5 volumes) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, keeping the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to form the chloroiminium salt (Vilsmeier reagent).
-
Rationale: The pre-formation of the Vilsmeier reagent at low temperature is crucial for controlling the reaction. POCl₃ activates the DMF to generate the electrophilic species.[8]
-
-
Reaction Execution: Add a solution of 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole (1.0 eq) in anhydrous DCM dropwise to the Vilsmeier reagent at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.
-
Hydrolytic Work-up: a. Cool the reaction mixture back to 0 °C and slowly pour it onto crushed ice. b. Add a 2 M aqueous solution of sodium hydroxide until the mixture is basic (pH > 10). This step hydrolyzes the intermediate iminium salt to the final aldehyde. c. Stir vigorously for 1-2 hours at room temperature. d. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM. e. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the solvent in vacuo. The crude product is typically a mixture of 2- and 3-formyl isomers. Purification via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) is required to isolate the pure this compound.
Comparative Analysis of Synthetic Strategies
While the two-step Paal-Knorr/Vilsmeier-Haack approach is robust, other methods, particularly one-pot multicomponent reactions (MCRs), offer compelling advantages in terms of efficiency and green chemistry principles.[11][12][13]
| Performance Metric | Method 1: Paal-Knorr / Vilsmeier-Haack | Method 2: Representative MCR [11][14] |
| Overall Yield | 45-60% (over two steps) | 50-75% (one-pot) |
| Number of Steps | 2 distinct synthetic operations | 1 (one-pot) |
| Reaction Time | 18-36 hours (including workups) | 12-24 hours |
| Atom Economy | Moderate (loss of water and HCl equivalents) | High (fewer byproducts) |
| Reagent Profile | Readily available, but uses POCl₃ (corrosive) | May require specialized starting materials |
| Purification | Two separate purifications; final step requires chromatography | Single purification, often by crystallization |
| Scalability | Good; well-understood and scalable reactions | Can be challenging to scale due to complex kinetics |
| Green Considerations | Uses chlorinated solvents; POCl₃ is hazardous | Often uses greener solvents (e.g., ethanol, DMSO) and catalysts |
Discussion of Alternatives
Modern synthetic organic chemistry has seen a rise in multicomponent reactions (MCRs) for the synthesis of complex heterocycles.[15] For instance, procedures have been developed for the one-pot synthesis of N-arylpyrrole-3-carbaldehydes from aldehydes, anilines, and succinaldehyde, using organocatalysis and a mild oxidant.[11][16] Adapting such a strategy to the target molecule would involve reacting cyclopentylamine, acetaldehyde (to form the 2,5-dimethyl substitution pattern precursor), and a suitable 4-carbon aldehyde synthon in a single pot.
-
Advantages of MCRs: The primary benefit is process intensification. By combining multiple steps into a single operation, MCRs reduce solvent waste, energy consumption, and manual labor. They often exhibit higher atom economy and can telescope a synthesis significantly.[13]
-
Challenges of MCRs: The development and optimization of an MCR for a specific target can be more complex than a linear sequence. Reaction conditions must be compatible with all components and intermediates. Scalability can sometimes be an issue, as the interplay of multiple simultaneous reactions can be sensitive to changes in concentration, temperature, and mixing.
Workflow and Mechanistic Visualizations
To better illustrate the benchmarked process, the following diagrams outline the workflow and a key reaction mechanism.
Caption: Workflow for the two-step synthesis of the target compound.
Caption: Regioselectivity in the Vilsmeier-Haack formylation step.
Conclusion and Recommendations
For the synthesis of this compound, the two-step sequence of Paal-Knorr synthesis followed by Vilsmeier-Haack formylation stands as the benchmark method. It is reliable, scalable, and uses readily accessible starting materials. The primary challenge lies in the chromatographic purification required to separate the C-2 and C-3 formylated isomers in the final step. Careful control of reaction conditions and potentially the use of bulkier formylating agents can improve the regioselectivity towards the desired C-3 product.[10]
For research groups focused on green chemistry or high-throughput synthesis, investigating a custom-developed multicomponent reaction is a worthwhile endeavor. While requiring more initial optimization, a successful MCR could offer superior efficiency, reduce waste, and streamline the production of this vital building block and its analogs. The choice between these strategies will ultimately depend on the specific project goals, available resources, and the desired scale of production.
References
- One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. (2018). RSC Publishing.
- Vilsmeier-Haack Reaction. Chemistry Steps.
- Application Notes and Protocols: Paal-Knorr Synthesis of Substituted Pyrroles. Benchchem.
- Synthetic approaches for pyrrole-3-carbaldehydes.
- Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine. (2022).
- Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier– Haack Formylation of Pyrroles with Sterically Crowded. Thieme.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences.
- Paal–Knorr synthesis. Wikipedia.
- Recent approaches in the organocatalytic synthesis of pyrroles. (2021). RSC Publishing.
- Pyrrole chemistry. XXII. A "one-pot" synthesis of some 4-acylpyrrole-2-carboxaldehydes from pyrrole. Canadian Science Publishing.
- Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy.
- Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology.
- One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Syrris.
- Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides.
- Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline.
- This compound. MySkinRecipes.
- Pyrrole synthesis. Organic Chemistry Portal.
- This compound | CAS 326916-19-2. Santa Cruz Biotechnology.
- Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. (2012).
- This compound,326916-19-2. Nanjing Spring & Autumn Chemical.
- Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). PMC, NIH.
- Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissip
- 1H-Pyrrole-2-carboxaldehyde. NIST WebBook.
- Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissip
- A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry.
- Multicomponent reactions for the synthesis of pyrroles.
- This compound. Echemi.
Sources
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldeh ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01637B [pubs.rsc.org]
- 12. Recent approaches in the organocatalytic synthesis of pyrroles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01690C [pubs.rsc.org]
- 13. orientjchem.org [orientjchem.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization of Byproducts in 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde Synthesis
Abstract: 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a crucial building block in medicinal chemistry, particularly for the development of kinase inhibitors used in oncology.[1] Its synthesis, most commonly achieved via the Vilsmeier-Haack reaction, is often accompanied by the formation of various byproducts that can complicate purification and impact final product purity, yield, and regulatory compliance. This guide provides a comprehensive comparison of synthetic strategies and a detailed overview of analytical methodologies for the robust characterization of these process-related impurities. We will explore the mechanistic origins of byproducts, compare the classic Vilsmeier-Haack route with an alternative Paal-Knorr based approach, and present detailed protocols for chromatographic and spectroscopic analysis. This document is intended for researchers, process chemists, and quality control specialists in the pharmaceutical and fine chemical industries.
Introduction: The Synthetic Challenge
The formylation of electron-rich heterocyclic systems is a cornerstone of organic synthesis. For N-substituted 2,5-dimethylpyrroles, the Vilsmeier-Haack reaction is the industry standard for introducing a carbaldehyde group at the C3 position.[2] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).[3][4] While effective, the reaction's electrophilic nature can lead to a range of side reactions, especially if conditions are not rigorously controlled.
Understanding the byproduct profile is not merely an academic exercise. For drug development professionals, it is a critical aspect of process understanding and control. Impurities can have their own pharmacological or toxicological profiles, and their presence must be monitored and controlled to meet stringent regulatory standards. This guide aims to provide the scientific rationale and practical methodologies for identifying, quantifying, and ultimately controlling these synthetic byproducts.
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy has the most significant impact on the byproduct profile. Here, we compare the industry-standard Vilsmeier-Haack formylation with a multi-step approach starting from a Paal-Knorr pyrrole synthesis.
Route A: Vilsmeier-Haack Formylation
This is a direct formylation of a pre-formed 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole substrate. The Vilsmeier reagent, a chloroiminium ion, is a moderately strong electrophile that attacks the electron-rich pyrrole ring.[5]
Mechanism of Byproduct Formation: The primary reaction is electrophilic aromatic substitution. However, several side reactions can occur:
-
Over-formylation: If the stoichiometry of the Vilsmeier reagent is too high or reaction times are prolonged, a second formylation can occur, typically at the remaining activated position (C4), leading to a dicarbaldehyde byproduct.
-
Positional Isomerization: While formylation is electronically directed to the C3 position (beta to the nitrogen), a small percentage of the C2-formylated isomer (alpha) can be formed, influenced by steric hindrance from the N-cyclopentyl group.[6]
-
Incomplete Hydrolysis: The reaction proceeds through an iminium salt intermediate, which is hydrolyzed to the aldehyde during aqueous workup.[4] Incomplete hydrolysis can leave residual iminium salts or related chlorinated species.
-
Polymerization/Degradation: Pyrroles can be sensitive to strong acids and high temperatures, leading to the formation of colored, high-molecular-weight oligomeric or polymeric byproducts.
Route B: Paal-Knorr Synthesis Followed by Functionalization
An alternative strategy involves constructing the pyrrole ring with the desired substituents already in place or in a form that can be easily converted. The Paal-Knorr synthesis, which condenses a 1,4-dicarbonyl compound with a primary amine, is a classic and highly efficient method for creating substituted pyrroles.[7][8][9]
Hypothetical Paal-Knorr Approach:
-
Step 1 (Paal-Knorr): Reaction of 3-methyl-hexane-2,5-dione with cyclopentylamine under acidic conditions to form 1-Cyclopentyl-2,3,5-trimethyl-1H-pyrrole.
-
Step 2 (Oxidation): Selective oxidation of the C3-methyl group to the carbaldehyde.
Byproduct Considerations:
-
Paal-Knorr Step: This reaction is generally very clean, but impurities in the starting 1,4-dione can lead to related pyrrole byproducts. Incomplete cyclization or side reactions with the acid catalyst under harsh conditions can occur.[10]
-
Oxidation Step: The selectivity of the oxidation is paramount. Over-oxidation could lead to the corresponding carboxylic acid. Incomplete oxidation will leave unreacted starting material. The choice of oxidant (e.g., MnO₂, SeO₂, DDQ) will determine the specific byproduct profile.
Performance Comparison
The following table summarizes the expected performance of the two routes, based on general principles of these reaction classes.
| Metric | Route A: Vilsmeier-Haack | Route B: Paal-Knorr Approach | Justification |
| Process Steps | 2 (Pyrrole synthesis, then formylation) | 2 (Paal-Knorr, then oxidation) | Both are two-step sequences from common precursors. |
| Expected Yield | Good to Excellent (70-90%) | Moderate to Good (50-80% over 2 steps) | Vilsmeier is typically high-yielding. The oxidation in Route B can be challenging. |
| Key Byproducts | Di-formylated pyrrole, C2-isomer, unhydrolyzed iminium salt, polymeric material | Unreacted trimethylpyrrole, pyrrole-3-carboxylic acid, byproducts from the oxidant | Byproducts are directly related to the specific chemistry of the final step. |
| Purification | Requires careful chromatography to remove closely-eluting isomers and polar byproducts. | Chromatography is needed to separate products based on oxidation state. | The nature of the impurities dictates the separation challenge. |
| Scalability | Well-established and scalable. Reagents are inexpensive. | Can be scalable, but choice of oxidant may introduce cost or safety concerns (e.g., selenium reagents). | Vilsmeier-Haack is a very common industrial reaction.[2] |
Analytical Methodologies for Byproduct Characterization
A multi-technique approach is essential for the unambiguous identification and quantification of byproducts.
Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of a crude synthesis sample.
Caption: Workflow for Byproduct Characterization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying volatile and thermally stable byproducts, such as isomeric impurities or unreacted starting materials.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dilute 1 mg of the crude reaction mixture in 1 mL of ethyl acetate.
-
Instrument: Agilent 7890B GC coupled to a 5977A Mass Selective Detector.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet: Split mode (50:1), 250°C.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range 40-550 m/z.
Data Interpretation: The mass spectrum of the main product, this compound (C₁₂H₁₇NO), will show a molecular ion peak (M⁺) at m/z 191.27.[11] Byproducts like the C2-isomer will have the same molecular weight but a different retention time and fragmentation pattern. A di-formylated product would appear at a higher m/z (e.g., 219).
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is essential for analyzing less volatile, more polar, or thermally labile byproducts like unhydrolyzed iminium salts or the pyrrole-3-carboxylic acid from Route B.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Dilute 1 mg of the crude mixture in 1 mL of 50:50 acetonitrile:water.
-
Instrument: Waters ACQUITY UPLC H-Class with a SQ Detector 2.
-
Column: BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
Start at 10% B.
-
Linear gradient to 95% B over 5 minutes.
-
Hold at 95% B for 1 minute.
-
Return to 10% B and re-equilibrate for 2 minutes.
-
-
Flow Rate: 0.5 mL/min.
-
MS Detector: Electrospray Ionization (ESI), positive mode. Scan range 100-600 m/z.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for structural elucidation of isolated, unknown byproducts.[12] For pyrrole carbaldehydes, the chemical shift and coupling constants of the pyrrole ring protons are highly diagnostic.
Expected ¹H NMR Data for the Target Molecule:
-
Pyrrole Ring Proton (C4-H): A singlet around 6.7-6.9 ppm.
-
Aldehyde Proton (-CHO): A singlet around 9.6-9.8 ppm.
-
Cyclopentyl Protons: Multiplets in the 1.5-2.2 ppm range, with the N-CH proton further downfield (~4.5-5.0 ppm).
-
Methyl Protons (C2-Me, C5-Me): Singlets around 2.2-2.5 ppm.
By comparing the NMR spectrum of an isolated impurity to the main product, one can deduce its structure. For example, a C2-formylated isomer would lack the C4-H singlet and instead show two coupled doublets for the C3 and C4 protons.
Mechanistic Pathway Visualization
The following diagram illustrates the desired Vilsmeier-Haack reaction and a common side reaction leading to a di-formylated byproduct.
Caption: Vilsmeier-Haack Reaction and Byproduct Pathway.
Conclusion and Recommendations
The synthesis of this compound via the Vilsmeier-Haack reaction is efficient but requires careful control to minimize byproduct formation.
Key Recommendations for Process Optimization:
-
Stoichiometry Control: Use a slight excess (1.1-1.3 equivalents) of the Vilsmeier reagent to ensure complete conversion without promoting di-formylation.
-
Temperature Management: The formation of the Vilsmeier reagent is exothermic. Maintain low temperatures (0-5°C) during its formation and the subsequent addition of the pyrrole substrate to prevent degradation.[13]
-
Thorough Hydrolysis: Ensure the aqueous workup is sufficiently long and basic (e.g., using sodium acetate solution) to completely hydrolyze the iminium intermediate to the final aldehyde.[13]
-
Consider Alternatives: For applications demanding exceptionally high purity where isomeric byproducts are problematic, the multi-step Paal-Knorr approach (Route B), despite potentially lower overall yields, may offer a cleaner product profile that is easier to purify.
A robust analytical program combining GC-MS, LC-MS, and NMR is non-negotiable for process development and quality control, providing the necessary data to ensure the final product meets all required specifications for use in drug development.
References
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
Rohit Chemistry. (2021). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Singh, U. P., & Bhat, H. R. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27355-27383. Retrieved from [Link]
-
Banu, S. K., & Kumar, P. S. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. Retrieved from [Link]
-
Kumar, I., et al. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. Organic & Biomolecular Chemistry, 16(17), 3241-3253. Retrieved from [Link]
-
ResearchGate. (2018). Synthetic approaches for pyrrole-3-carbaldehydes. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ResearchGate. (2018). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Journal of the Chemical Society C: Organic. (1969). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Retrieved from [Link]
-
Li, B., et al. (2020). Recent Advancements in Pyrrole Synthesis. Molecules, 25(23), 5563. Retrieved from [Link]
-
Syrris. (n.d.). One-pot sequential multicomponent reaction. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
Idhayadhulla, A., et al. (2011). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Journal of the Mexican Chemical Society, 55(4), 218-222. Retrieved from [Link]
-
Tasneem, T., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry, 8(6), 2533-2538. Retrieved from [Link]
-
Redalyc. (2011). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Retrieved from [Link]
-
Molecules. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Ene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Retrieved from [Link]
-
Nature Communications. (2015). A sustainable catalytic pyrrole synthesis. Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. rgmcet.edu.in [rgmcet.edu.in]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. scbt.com [scbt.com]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
Evaluating the Novelty of 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde Derivatives: A Comparative Guide for Kinase Inhibitor Discovery
Introduction: Unveiling a Privileged Scaffold for Therapeutic Innovation
In the landscape of medicinal chemistry, the pyrrole ring stands as a "privileged scaffold," a core structural motif present in a multitude of natural products and synthetic compounds with a wide array of pharmacological activities.[1] Its inherent aromaticity and hydrogen-bonding capabilities make it an ideal foundation for designing molecules that can interact with biological targets with high affinity and specificity. Within this class, pyrrole-3-carbaldehydes serve as versatile synthetic intermediates, readily transformed into a diverse range of more complex derivatives.
This guide focuses on the untapped potential of 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde , a compound identified as a key intermediate in the synthesis of kinase inhibitors for cancer treatment.[2] While the parent compound is commercially available, its subsequent derivatives remain largely unexplored in publicly accessible literature. This guide aims to evaluate the novelty of this chemical space by:
-
Proposing plausible derivative structures based on established kinase inhibitor pharmacophores.
-
Conducting a comparative analysis against known pyrrole-based inhibitors, focusing on the influence of the N-substituent.
-
Providing detailed experimental protocols to enable the synthesis and biological evaluation of these novel compounds.
Our primary focus will be on two key cancer-related kinase families where pyrrole scaffolds have demonstrated significant promise: VEGFR-2 and Pim-1 kinases .
The Kinase Target Landscape: Why VEGFR-2 and Pim-1?
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[3] Consequently, they are major targets for therapeutic intervention.
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.[4][5] The pyrrole scaffold is a core component of several approved and investigational VEGFR-2 inhibitors, such as Sunitinib.[3]
-
Pim-1 Kinase: A serine/threonine kinase that plays a significant role in cell survival, proliferation, and resistance to chemotherapy.[6] Overexpressed in numerous hematological and solid tumors, Pim-1 is an attractive target for novel anti-cancer agents. Several classes of pyrrole-containing molecules have been identified as potent Pim-1 inhibitors.[7]
Hypothesized Derivatives and the Rationale for Their Design
The aldehyde functionality of this compound is a synthetic linchpin. It allows for the facile introduction of various pharmacophoric motifs known to interact with the ATP-binding site of kinases. Below, we propose two hypothetical derivatives, Derivative A and Derivative B , designed to target VEGFR-2 and Pim-1, respectively.
Derivative A (Targeting VEGFR-2): This design is inspired by the indolin-2-one scaffold found in Sunitinib. A Knoevenagel condensation between the parent aldehyde and a substituted oxindole would yield a molecule poised to interact with the key amino acid residues in the VEGFR-2 active site.
Derivative B (Targeting Pim-1): This design incorporates a fused pyrimidine ring, a common feature in many kinase inhibitors. This can be achieved through a multi-step synthesis starting with the condensation of the aldehyde with an active methylene compound, followed by cyclization with a suitable amine-containing reagent.
The core hypothesis is that the unique combination of the 2,5-dimethylpyrrole core with the N-cyclopentyl group will confer a novel structure-activity relationship (SAR) profile, potentially leading to improved potency, selectivity, or pharmacokinetic properties compared to existing inhibitors.
Comparative Analysis: The Significance of the N-Cyclopentyl Group
The novelty of these proposed derivatives lies not just in the overall structure, but specifically in the contribution of the N-cyclopentyl moiety. In kinase inhibitors, N-substituents on heterocyclic scaffolds play a critical role in modulating binding affinity and selectivity by interacting with specific hydrophobic pockets within the ATP-binding site.
To evaluate the potential impact of the N-cyclopentyl group, we will compare it with other commonly employed N-substituents in pyrrole-based kinase inhibitors, such as N-aryl and other N-alkyl groups.
Data Presentation: Comparative Inhibitory Activity of N-Substituted Pyrrole Derivatives
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various N-substituted pyrrole derivatives against our target kinases, VEGFR-2 and Pim-1. This data, compiled from the literature, will serve as a benchmark for evaluating our proposed derivatives.
Table 1: Comparative IC50 Values of N-Substituted Pyrrole Derivatives against VEGFR-2
| Compound Class | N-Substituent | IC50 (nM) | Reference |
| Pyrrolo[2,3-d]pyrimidine | Aryl (e.g., Phenyl) | 11.9 - 13.6 | [8] |
| Pyrrolo[2,3-d]pyrimidine | Substituted Aryl | 40 - 204 | [9][10] |
| Fused Pyrrole | Aryl | 310 - 610 | [11] |
| Hypothetical Derivative A | Cyclopentyl | To be determined |
Table 2: Comparative IC50 Values of N-Substituted Pyrrole Derivatives against Pim-1 Kinase
| Compound Class | N-Substituent | IC50 (nM) | Reference |
| Substituted Pyridone | Phenyl | 50 | [12][13] |
| Quinoxaline-2-carboxylic acid | - | 74 | [6] |
| Benzofuran-3(2H)-one | Substituted Aryl | 7 | [14] |
| Hypothetical Derivative B | Cyclopentyl | To be determined |
Analysis of the N-Cyclopentyl Moiety's Potential
The data indicates that N-aryl substituents are common and can lead to potent inhibition. However, the novelty of an N-cyclopentyl group is significant. Studies on other kinase inhibitors, such as cyclopentyl-pyrimidine based analogues, have shown that a cyclopentyl group can effectively occupy hydrophobic pockets in the kinase domain, leading to high potency.[15] It is plausible that the N-cyclopentyl group in our proposed derivatives could:
-
Enhance Binding Affinity: The cyclopentyl group's defined conformational rigidity may allow for a more optimal fit into a hydrophobic sub-pocket of the ATP-binding site compared to more flexible alkyl chains or planar aryl groups.
-
Improve Selectivity: The specific shape and size of the cyclopentyl group could favor binding to VEGFR-2 or Pim-1 over other kinases, leading to a better selectivity profile and potentially fewer off-target effects.
-
Optimize Physicochemical Properties: Compared to aryl groups, a cyclopentyl substituent can reduce the molecule's planarity and potentially improve its solubility and metabolic stability, which are crucial for drug development.
Experimental Protocols for Synthesis and Evaluation
To validate the novelty and therapeutic potential of these derivatives, a systematic experimental workflow is required. The following protocols provide a detailed, step-by-step guide for their synthesis and biological characterization.
Diagram: Experimental Workflow
Caption: Workflow for Synthesis and Evaluation of Novel Pyrrole Derivatives.
Protocol 1: General Synthesis of Derivative A via Knoevenagel Condensation
This protocol is a representative method for synthesizing VEGFR-2 targeted derivatives.
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and a substituted indolin-2-one (1.0 eq) in absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or pyrrolidine (0.1 eq).
-
Reaction: Reflux the mixture for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, purify further by recrystallization or column chromatography.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the IC50 value of the synthesized compounds against the target kinase (e.g., VEGFR-2 or Pim-1).
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point serial dilution (e.g., 1:3) in DMSO.
-
Kinase Reaction Setup: In a 96-well white opaque plate, add the following to each well:
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Test compound from the serial dilution or DMSO control.
-
The kinase of interest (e.g., recombinant human VEGFR-2).
-
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Add a mixture of the kinase substrate peptide and ATP to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: Cell-Based Cytotoxicity (MTT Assay)
This assay assesses the effect of the compounds on the viability of cancer cell lines.
-
Cell Seeding: Seed human cancer cells (e.g., HUVEC for angiogenesis studies or a relevant cancer cell line for Pim-1) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Logical Framework for Evaluating Novelty
Caption: Logical Flow for Assessing the Novelty of the Target Chemical Space.
Conclusion and Future Directions
While direct experimental data for derivatives of This compound is not yet available in the public domain, this comparative guide provides a robust framework for evaluating their novelty and potential as kinase inhibitors. The analysis of analogous structures strongly suggests that the N-cyclopentyl moiety is a unique and promising feature that could confer advantages in potency, selectivity, and drug-like properties over existing N-aryl and other N-alkyl pyrrole inhibitors.
The proposed derivatives targeting VEGFR-2 and Pim-1 kinases represent a novel and unexplored chemical space. The experimental protocols provided herein offer a clear path forward for researchers to synthesize these compounds and validate their biological activity. Future work should focus on:
-
Synthesis and Screening: Synthesizing a small library of derivatives based on the proposed scaffolds and screening them against a panel of kinases, including VEGFR-2 and Pim-1.
-
Structure-Activity Relationship (SAR) Elucidation: Systematically modifying the substituents on the pyrrole and the appended pharmacophore to build a comprehensive SAR profile.
-
Computational Modeling: Employing molecular docking and dynamics simulations to understand the binding modes of the N-cyclopentyl derivatives within the kinase active sites.
By pursuing these avenues of research, the full potential of this compound as a scaffold for the next generation of kinase inhibitors can be unlocked.
References
-
Cheney, I. W., et al. (2007). Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 17(6), 1679-83. [Link]
-
Anizon, F., et al. (2012). Design, synthesis and structure-activity relationships of new Pim-1 kinase inhibitors. European Journal of Medicinal Chemistry, 50, 345-56. [Link]
-
Battistuzzi, G., et al. (2011). Exploring the Pivotal Role of the CK2 Hinge Region Sub-Pocket in Binding with Tricyclic Quinolone Analogues by Computational Analysis. International Journal of Molecular Sciences, 18(5), 1056. [Link]
-
Burger, M. T., et al. (2016). Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. Bioorganic & Medicinal Chemistry Letters, 26(9), 2328-32. [Link]
-
Abdel-rahman, H. M., et al. (2022). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 13(12), 1461-1487. [Link]
-
Gomaa, H. A., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 567-586. [Link]
-
Lee, J., et al. (2021). Structure-Based Virtual Screening and De Novo Design of PIM1 Inhibitors with Anticancer Activity from Natural Products. International Journal of Molecular Sciences, 22(6), 3097. [Link]
-
Unciti-Broceta, A., et al. (2017). Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. Organic & Biomolecular Chemistry, 15(40), 8543-8550. [Link]
-
Dias, D. A., et al. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules, 28(14), 5364. [Link]
-
Cheney, I. W., et al. (2007). Identification and Structure—Activity Relationships of Substituted Pyridones as Inhibitors of Pim-1 Kinase. Bioorganic & Medicinal Chemistry Letters, 17(6), 1679-1683. [Link]
-
Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324. [Link]
-
Montanari, D., et al. (2012). Cdc7 Kinase Inhibitors: 5-Heteroaryl-3-Carboxamido-2-Aryl Pyrroles as Potential Antitumor Agents. 1. Lead Finding. Journal of Medicinal Chemistry, 55(1), 245-256. [Link]
-
Sharma, V., et al. (2024). Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship. ChemMedChem, 19(1), e202300447. [Link]
-
Qandeel, B. M., et al. (2025). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2381123. [Link]
-
Bialer, M., et al. (1980). Structure-activity relationships of pyrrole amidine antiviral antibiotics. 2. Preparation of mono- and tripyrrole derivatives of congocidine. Journal of Medicinal Chemistry, 23(10), 1144-8. [Link]
-
Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324. [Link]
-
Park, J. K., et al. (2016). Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3562-3565. [Link]
-
Choudhary, S., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry, 15(1), 27-52. [Link]
-
Davis, M. I., et al. (2011). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-51. [Link]
-
Martin, C. L., et al. (2011). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 13(13), 3474-3477. [Link]
-
El-Malah, A. A., et al. (2022). Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][7][12]diazepine derivatives as potent EGFR/CDK2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1146-1162. [Link]
-
Adel, M., et al. (2018). Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling. Bioorganic Chemistry, 81, 612-629. [Link]
-
Klüter, S., et al. (2010). 1,4,5,6-Tetrahydropyrrolo[3,4- c ]pyrazoles: Identification of a Potent Aurora Kinase Inhibitor with a Favorable Antitumor Kinase Inhibition Profile. Journal of Medicinal Chemistry, 53(5), 2375-2387. [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Fabian, M. A., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(3), 329-36. [Link]
-
Deore, V., et al. (2015). Cyclopentyl-pyrimidine based analogues as novel and potent IGF-1R inhibitor. European Journal of Medicinal Chemistry, 92, 413-26. [Link]
-
Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324. [Link]
-
Yang, T. H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Pharmaceutical and Medical Sciences, 1(1), 1-6. [Link]
-
El-Damasy, D. A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4946. [Link]
-
Pagano, M. A., et al. (2013). Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2. European Journal of Medicinal Chemistry, 69, 526-35. [Link]
-
Sharma, G., et al. (2023). An Intriguing Purview on the Design of Macrocyclic Inhibitors for Unexplored Protein Kinases through Their Binding Site Comparison. International Journal of Molecular Sciences, 24(13), 11093. [Link]
-
Anizon, F., et al. (2015). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 20(10), 19280-93. [Link]
-
Radi, M., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(16), 1673-1696. [Link]
-
Yoshino, Y., et al. (2023). Conformational Selectivity of ITK Inhibitors: Insights from Molecular Dynamics Simulations. Journal of Chemical Information and Modeling, 63(23), 7545-7555. [Link]
-
Flores-Solis, D., et al. (2023). Cyclic Peptides as Protein Kinase Modulators and Their Involvement in the Treatment of Diverse Human Diseases. International Journal of Molecular Sciences, 24(13), 10986. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 4. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structure-Based Virtual Screening and De Novo Design of PIM1 Inhibitors with Anticancer Activity from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Definitive Guide to the Proper Disposal of 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Navigating the complexities of laboratory waste management is paramount to ensuring a safe and compliant research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS No. 326916-19-2). As a substituted pyrrole aldehyde, this compound requires careful handling based on the known hazard profiles of its constituent chemical groups. This document synthesizes data from structurally similar compounds to establish a robust and safety-centric disposal framework, empowering you to manage this chemical waste with confidence and precision.
Hazard Profile and Chemical Characteristics
-
Pyrrole Core: The foundational pyrrole ring is classified as a flammable liquid that is toxic if swallowed and can cause serious eye damage.[1]
-
Aldehyde Group: Aldehydes are often reactive and can be irritants. They are generally incompatible with strong oxidizing agents.[2]
-
Substituted Pyrroles: Similar dimethyl-pyrrole carbaldehydes are known to cause skin, eye, and respiratory irritation.[3]
-
Cyclopentyl Group: The cyclopentyl moiety suggests the compound is likely insoluble in water but soluble in common organic solvents.[4][5]
Based on this composite analysis, this compound should be handled as a hazardous substance with the assumed characteristics outlined in the table below.
| Property | Inferred Characteristic | Rationale |
| Physical State | Solid | Based on similar substituted pyrrole carbaldehydes.[6] |
| Solubility | Insoluble in water; Soluble in organic solvents. | Typical for organic compounds with significant hydrocarbon character.[5] |
| Primary Hazards | Skin, eye, and respiratory irritant. | GHS classifications for analogous compounds.[3] |
| Flammability | Potentially flammable. | The parent pyrrole and cyclopentane are flammable.[1][4] |
| Reactivity | Incompatible with strong oxidizing agents. | A known characteristic of aldehydes.[2] |
| Environmental Hazard | Potentially harmful to aquatic life. | A common hazard for complex organic molecules.[7] |
Immediate Safety & Handling Protocol
Before initiating any disposal-related tasks, ensure all necessary engineering controls and Personal Protective Equipment (PPE) are in place. The causality is clear: preventing exposure is the most effective safety measure.
-
Engineering Controls: All handling of this compound, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[2] Ensure safety showers and eyewash stations are readily accessible.[2]
-
Personal Protective Equipment (PPE):
Step-by-Step Disposal Workflow
Disposal of this compound is not a matter of neutralization and drain disposal; it must be managed as regulated hazardous chemical waste.[8][9] The primary objective is secure containment and transfer to a licensed waste management authority.
-
Designate a Waste Container: Use a dedicated, chemically compatible container for collecting all waste streams of this compound.[10] The container must be in good condition, with a secure, leak-proof lid.[10]
-
Collect Waste: This includes:
-
Unused or expired pure chemical.
-
Contaminated materials (e.g., weigh boats, pipette tips, absorbent pads from spills).
-
Solvent rinsates from cleaning contaminated glassware.
-
-
DO NOT MIX: Do not combine this waste with other chemical waste streams, particularly strong oxidizing agents, to prevent unforeseen reactions.[11]
Proper labeling is a critical compliance and safety step. The label must be clear, legible, and permanently affixed to the container.
-
Full Chemical Name: "Waste this compound"
-
Hazard Identification: Clearly mark the container with "Hazardous Waste" and indicate the primary hazards (e.g., Irritant, Flammable).
-
Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area within or near the laboratory.[12]
-
Ventilation: The storage area must be well-ventilated.
-
Secondary Containment: Place the waste container in a secondary containment bin to mitigate leaks or spills.[10]
-
Segregation: Ensure the container is stored away from incompatible materials.[11]
-
Contact EHS: The final disposal must be handled by professionals. Contact your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor.[6][8]
-
Provide Documentation: Be prepared to provide the chemical name, CAS number, and any available hazard information to the disposal personnel.[6]
-
Schedule Pickup: Arrange for a timely pickup of the waste. Laboratories are subject to limits on the volume of hazardous waste they can store and for how long.[8][13]
The entire disposal workflow is summarized in the diagram below.
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of an accidental release, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Assess and Secure: If the spill is small and you are trained to handle it, ensure you are wearing full PPE. Prevent the spill from reaching drains.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.
-
Collect Waste: Carefully scoop the absorbed material and contaminated debris into your designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone or ethanol), collecting the cleaning materials and rinsate as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.
Empty Container Management
Empty containers that once held this compound must also be treated as hazardous waste until properly decontaminated.[6]
-
Triple Rinsing: A standard procedure is to triple-rinse the container with a suitable organic solvent.[6]
-
Collect Rinsate: Crucially, all rinsate must be collected and disposed of as hazardous chemical waste in your designated container.[6]
-
Final Disposal: Once decontaminated, the container can typically be disposed of as non-hazardous waste (e.g., regular lab glass or plastic recycling), but confirm this with your institution's EHS guidelines.
By adhering to this comprehensive guide, you build a system of safety and compliance into your laboratory's operations, reinforcing the trust and expertise that defines rigorous scientific research.
References
- Biosynth. (n.d.). 2,5-Dimethyl-1h-pyrrole-3-carbaldehyde.
- CDN. (n.d.). Pyrrole MSDS.
- Santa Cruz Biotechnology, Inc. (n.d.). This compound.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center
- Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). Synthesis of Pyrrole and Substituted Pyrroles (Review). World Journal of Pharmacy and Pharmaceutical Sciences, 6(12), 451-477.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from Physikalisch-Technische Bundesanstalt
- MDPI. (2000). Substituted Pyrroles.
- Water Corporation. (n.d.). Laboratory chemical waste.
- Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Carl ROTH. (2025). Safety Data Sheet: Cyclopentane.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- ResearchGate. (2017). Synthesis of pyrrole and substituted pyrroles (Review).
- Fisher Scientific. (n.d.). Safety Data Sheet: Cyclopentanecarbaldehyde.
- US EPA. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- BenchChem. (2025). Safeguarding Your Laboratory: Proper Disposal of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde.
- PubChem. (n.d.). 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Environmental Marketing Services. (2024). Waste Disposal in Laboratory.
- National Institutes of Health. (2021). Synthesis and Toxicity Evaluation of New Pyrroles.
- GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
- EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals.
- Cheméo. (n.d.). Chemical Properties of Pyrrole (CAS 109-97-7).
- Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde.
- Pipzine Chemicals. (n.d.). 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde.
- PubChem. (n.d.). CID 158954598.
- ChemBK. (n.d.). 1H-Pyrrole-3-carboxaldehyde, 2,5-dimethyl-1-(2-methylpropyl)-.
- Hit2Lead. (n.d.). 1-cyclopentyl-1H-pyrrole-3-carbaldehyde.
Sources
- 1. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 2. fishersci.com [fishersci.com]
- 3. 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde | C7H9NO | CID 270465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. carlroth.com [carlroth.com]
- 5. 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde | Chemical Properties, Applications & Safety | Buy from China Manufacturer [pipzine-chem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. vumc.org [vumc.org]
- 9. Laboratory chemical waste [watercorporation.com.au]
- 10. danielshealth.com [danielshealth.com]
- 11. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 12. epa.gov [epa.gov]
- 13. acs.org [acs.org]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
